(3-Bromo-4-methylphenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDUKUJADUIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513647 | |
| Record name | (3-Bromo-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68120-35-4 | |
| Record name | (3-Bromo-4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68120-35-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Bromo-4-methylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
(3-Bromo-4-methylphenyl)methanol, registered under CAS number 68120-35-4 , is a substituted benzyl alcohol that serves as a crucial intermediate in the landscape of organic synthesis.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers synthetic handles for a variety of chemical transformations. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its strategic application, particularly in the realm of medicinal chemistry and drug development. Understanding the nuances of this molecule is paramount for researchers aiming to leverage its synthetic potential in creating novel bioactive compounds.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's properties is the foundation of its effective application in research and development. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 68120-35-4 | [1] |
| Molecular Formula | C₈H₉BrO | [3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Melting Point | 38-42 °C | [4] |
| Boiling Point (Predicted) | 283.4 ± 25.0 °C | [4] |
| Density (Predicted) | 1.481 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 14.29 ± 0.10 | [4] |
| XlogP (Predicted) | 2.1 | [3] |
Spectroscopic Data Interpretation
While raw spectral data is proprietary to manufacturers, a skilled chemist can predict the key spectroscopic signatures of this compound based on its structure. Researchers are advised to obtain compound-specific data from their supplier for definitive characterization.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons will likely be a singlet around δ 4.5-4.7 ppm, and the methyl protons will present as a singlet around δ 2.3-2.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule. The carbon bearing the hydroxyl group (CH₂OH) is expected in the δ 60-65 ppm region. The methyl carbon will be observed in the aliphatic region (around δ 20 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-H stretches for both aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1000-1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group and other characteristic cleavages of the benzyl alcohol structure.
Synthesis Methodologies: A Tale of Two Reductions
The synthesis of this compound is primarily achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be dictated by factors such as cost, scale, and available laboratory equipment.
Method 1: Reduction of 3-Bromo-4-methylbenzoic Acid
This approach utilizes a borane complex to selectively reduce the carboxylic acid functional group to a primary alcohol. This method is highly efficient, often yielding excellent purity and throughput.
Caption: Synthesis via Borane Reduction of a Carboxylic Acid.
-
Step 1: Reaction Setup
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-methylbenzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath. The rationale for cooling is to control the initial exothermic reaction upon addition of the reducing agent.
-
-
Step 2: Reduction
-
Slowly add a solution of borane-THF complex (typically 1.0 M in THF) to the cooled solution of the carboxylic acid with continuous stirring. The slow addition is crucial to maintain temperature control and prevent runaway reactions.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
-
Step 3: Quenching and Work-up
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water to decompose any excess borane. This step can be exothermic and may produce hydrogen gas, so it must be performed with caution in a well-ventilated fume hood.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine to remove any residual water, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Step 4: Purification
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[7]
-
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. Subsequent intramolecular hydride transfers from the boron to the carbonyl carbon lead to the formation of a triacyloxyborane. This intermediate is then hydrolyzed during the work-up step to liberate the primary alcohol.
Caption: Simplified Mechanism of Borane Reduction of Carboxylic Acids.
Method 2: Reduction of 3-Bromo-4-methylbenzaldehyde
An alternative and widely used method involves the reduction of the corresponding aldehyde using a milder reducing agent, sodium borohydride. This method is often preferred for its operational simplicity and the less hazardous nature of the reagent compared to borane complexes.
Caption: Synthesis via Sodium Borohydride Reduction of an Aldehyde.
-
Step 1: Reaction Setup
-
Dissolve 3-Bromo-4-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Step 2: Reduction
-
Add sodium borohydride portion-wise to the stirred solution. The portion-wise addition helps to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until the starting material is consumed (monitored by TLC).
-
-
Step 3: Quenching and Work-up
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the reaction and decompose excess sodium borohydride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent like ethyl acetate.
-
-
Step 4: Purification
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford pure this compound.[7]
-
Sodium borohydride acts as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate. In the subsequent work-up step, the alkoxide is protonated by the solvent or added acid to yield the final primary alcohol.
Caption: Simplified Mechanism of Sodium Borohydride Reduction of Aldehydes.
Applications in Medicinal Chemistry and Drug Discovery
The synthetic utility of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules with potential biological activity. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxyl group can be converted into other functional groups or used as a point of attachment for other molecular fragments.
A pertinent example of the utility of a closely related bromo-methylphenyl scaffold is in the synthesis of novel antibacterial agents. In a recent study, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized and evaluated for their antibacterial activities against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi. This highlights the importance of the bromo-methylphenyl moiety as a key structural component in the development of new therapeutics to combat antibiotic resistance. While this example uses the corresponding aniline, the conversion of the benzyl alcohol to other functional groups, including an amine, is a standard synthetic transformation, underscoring the potential of this compound as a starting material in such endeavors.
The strategic placement of the bromo and methyl groups allows for fine-tuning of the steric and electronic properties of the resulting molecules, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the synthetic handles offered by its functional groups, makes it an attractive starting material for the synthesis of complex target molecules. For researchers and drug development professionals, this compound represents a key intermediate for the exploration of novel chemical space in the quest for new and effective therapeutics. A thorough understanding of its properties and reactivity is essential for unlocking its full synthetic potential.
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- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry.
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An In-depth Technical Guide to the Physical Properties of (3-Bromo-4-methylphenyl)methanol
Abstract: (3-Bromo-4-methylphenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is largely dictated by its distinct physical and chemical properties. A thorough understanding of these characteristics is paramount for researchers and process chemists to ensure reaction efficiency, product purity, and operational safety. This guide provides a comprehensive overview of the essential physical properties of this compound, supported by practical experimental protocols and safety directives.
Chemical Identity and Structure
Accurate identification is the foundation of chemical synthesis and analysis. This compound is a disubstituted toluene derivative, and its specific isomeric form dictates its reactivity and physical behavior.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 3-Bromo-4-methylbenzyl alcohol, 3-Bromo-4-methylbenzenemethanol | [1][2] |
| CAS Number | 68120-35-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉BrO | [2][3][4][5] |
| Molecular Weight | 201.06 g/mol | [1][2][5] |
| SMILES | Cc1ccc(CO)cc1Br | [1][3] |
| InChI Key | ZRBDUKUJADUIEO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical state, solubility, and thermal characteristics of a compound are critical parameters for designing experimental setups, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Physical Form | Powder or solid | [1] |
| Melting Point | 38-42 °C | [1] |
| Boiling Point | No data available | |
| Solubility | Soluble in methanol and other common organic solvents. | |
| Predicted XlogP | 2.1 | [6][7] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [2][4] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the primary tool for structural elucidation. For this compound in a solvent like CDCl₃, the following signals are anticipated:
-
Aromatic Protons (3H): Three distinct signals in the δ 7.0-7.5 ppm range. The substitution pattern (1,2,4-) will lead to specific splitting patterns (doublets and doublets of doublets) based on ortho- and meta-coupling.
-
Benzylic Protons (2H, -CH₂OH): A singlet around δ 4.6 ppm. This signal may show coupling to the hydroxyl proton if not exchanged.
-
Methyl Protons (3H, -CH₃): A sharp singlet around δ 2.3 ppm.
-
Hydroxyl Proton (1H, -OH): A broad singlet whose chemical shift is concentration-dependent, typically between δ 1.5-3.0 ppm.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework:
-
Aromatic Carbons: Six signals are expected in the δ 120-140 ppm range, including two quaternary carbons (C-Br and C-CH₃) and four methine carbons (C-H).
-
Benzylic Carbon (-CH₂OH): A signal around δ 64 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound is characterized by the following absorption bands:
-
O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of an alcohol's hydroxyl group and broadened due to hydrogen bonding.[8]
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the -CH₂ and -CH₃ groups).[8]
-
C-O Stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the primary alcohol C-O bond.[8]
-
C-Br Stretch: A medium to strong band in the lower wavenumber region of the fingerprint region, typically 600-500 cm⁻¹.
Synthesis and Quality Control Workflow
The most common and reliable laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 3-bromo-4-methylbenzaldehyde. This process is favored for its high yield and chemoselectivity.
Experimental Protocol: Reduction of 3-Bromo-4-methylbenzaldehyde
This protocol is a self-validating system where successful synthesis can be confirmed by the spectroscopic methods outlined previously.
Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild and selective reagent that efficiently reduces aldehydes to alcohols without affecting the aromatic ring or the carbon-bromine bond. Methanol serves as both a solvent and a proton source for the workup.
Step-by-Step Methodology: [5]
-
Dissolution: Dissolve 3-bromo-4-methylbenzaldehyde (1 equivalent) in dry methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution. The portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water to decompose any excess NaBH₄.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel or distillation under reduced pressure to yield the pure alcohol.[5]
Workflow Visualization
Caption: Synthesis workflow for this compound.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
| Hazard Category | GHS Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
This compound is a versatile intermediate. The presence of the bromo- and hydroxyl- functionalities on the same molecule allows for sequential and diverse chemical transformations:
-
Cross-Coupling Reactions: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers, esters, and alkyl halides, providing access to a wide array of derivatives for drug discovery and material science applications.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. Its solid nature, moderate melting point, and characteristic spectroscopic signatures make it straightforward to handle, identify, and purify. The synthetic protocols for its preparation are robust and high-yielding. A comprehensive understanding of these properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in scientific research and development.
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(3-Bromo-4-methylphenyl)methanol molecular weight
An In-Depth Technical Guide to (3-Bromo-4-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, analytical characterization, and its strategic role in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 3-Bromo-4-methylbenzyl alcohol, is a substituted aromatic alcohol.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The bromine atom serves as a key functional handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. The methyl group influences the molecule's electronic properties and steric profile, which can be crucial for tuning the pharmacological activity of derivative compounds.
The primary role of this compound is as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][3] Its utility is rooted in the predictable reactivity of its functional groups—the nucleophilic hydroxyl group and the electrophilic carbon-bromine bond.
Table 1: Key Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 201.06 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₉BrO | [1][2][4][7] |
| CAS Number | 68120-35-4 | [1][2][3][4][5] |
| Canonical SMILES | CC1=C(C=C(C=C1)CO)Br | [7] |
| InChI Key | ZRBDUKUJADUIEO-UHFFFAOYSA-N | |
| Physical Form | Solid or Colorless to Yellow Oil | [4] |
| Storage | Sealed in a dry place at room temperature | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved via the reduction of a corresponding carbonyl compound. Below, we detail a reliable, field-proven protocol for the reduction of 3-bromo-4-methylbenzaldehyde, explaining the rationale behind each critical step. This approach ensures high yield and purity, which are paramount for subsequent applications in multi-step syntheses.
Experimental Protocol: Reduction of 3-Bromo-4-methylbenzaldehyde
Objective: To synthesize this compound with a yield of approximately 50% or higher.[4]
Materials:
-
3-bromo-4-methylbenzaldehyde (1 equivalent)
-
Dry Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (0.7-0.8 equivalents)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): Dissolve 3-bromo-4-methylbenzaldehyde (e.g., 10.0 g, 50.2 mmol) in dry methanol (60 mL) in a round-bottom flask equipped with a magnetic stirrer.[4] The use of a dry solvent is critical because NaBH₄ can react with water, reducing its efficacy. Methanol is an excellent choice as it readily dissolves the aldehyde and the borohydride reagent.
-
Controlling Exothermicity (The "Why"): Cool the solution to 0°C using an ice bath. The reduction of an aldehyde with NaBH₄ is an exothermic reaction. Cooling the reaction prevents potential side reactions and ensures controlled, selective reduction of the aldehyde to the primary alcohol.
-
Reagent Addition (The "Why"): Add sodium borohydride (e.g., 2.3 g, 60.8 mmol, though the reference suggests 36.0 mmol which may be an error, typically a slight excess or stoichiometric amount is used) portion-wise over 10-15 minutes.[4] Adding the reducing agent in portions helps to manage the reaction rate and temperature, further ensuring the reaction's selectivity and safety.
-
Reaction Progression (The "Why"): Once the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Stir for 2 hours.[4] Allowing the reaction to proceed at room temperature ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching (The "Why"): After 2 hours, carefully quench the reaction by adding ice water.[4] This step serves two purposes: it destroys any unreacted NaBH₄ and hydrolyzes the borate-ester intermediate, liberating the desired alcohol product. The addition should be done slowly as hydrogen gas can be evolved.
-
Extraction (The "Why"): Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volumes).[4] Ethyl acetate is a common organic solvent that is immiscible with water and effectively dissolves the desired alcohol product, allowing for its separation from the aqueous phase containing inorganic salts.
-
Washing (The "Why"): Wash the combined organic layers sequentially with water and then a brine solution. The water wash removes any remaining water-soluble impurities (like methanol), while the brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
-
Drying and Concentration (The "Why"): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4] Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes trace amounts of water. Rotary evaporation removes the volatile ethyl acetate, leaving the crude product.
-
Purification (The "Why"): Purify the resulting crude oil or solid by column chromatography on silica gel.[4] This final step is crucial for removing any unreacted starting material or minor byproducts, yielding the final compound with high purity suitable for drug development workflows.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is non-negotiable in drug development to confirm the identity, purity, and structure of any synthesized compound. For this compound, a standard suite of spectroscopic techniques is employed.
Table 2: Expected Spectroscopic Data for Structural Verification
| Technique | Expected Features | Rationale |
| ¹H NMR | ~7.4-7.0 ppm: Multiplets (3H, aromatic protons).~4.6 ppm: Singlet (2H, -CH₂OH).~2.4 ppm: Singlet (3H, Ar-CH₃).~1.5-2.5 ppm: Broad singlet (1H, -OH). | The chemical shifts are characteristic for protons in these specific electronic environments. The benzylic CH₂ protons are deshielded by the adjacent oxygen and aromatic ring. The hydroxyl proton signal can be broad and its position variable. |
| ¹³C NMR | ~140-125 ppm: 6 signals for the aromatic carbons.~64 ppm: Signal for the benzylic carbon (-CH₂OH).~22 ppm: Signal for the methyl carbon (-CH₃). | The number and approximate positions of carbon signals confirm the carbon skeleton of the molecule. |
| FT-IR | ~3300 cm⁻¹ (broad): O-H stretch from the alcohol.~3000-2850 cm⁻¹: C-H stretches (aromatic and aliphatic).~1600, 1480 cm⁻¹: C=C stretches from the aromatic ring.~1050 cm⁻¹: C-O stretch from the primary alcohol.~600-500 cm⁻¹: C-Br stretch. | Infrared spectroscopy is excellent for confirming the presence of key functional groups (alcohol, aromatic ring, C-Br bond). |
| Mass Spec. | M⁺ and [M+2]⁺: Two peaks of nearly equal intensity around m/z 200 and 202. | This isotopic pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7][8] |
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile scaffold in the synthesis of biologically active molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic targets.
-
Scaffold for Library Synthesis: The bromo-substituent is a powerful tool for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, alkyl, alkynyl, etc.) can be attached at this position. This allows for the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies.
-
Enzyme Inhibitors: Bromophenol derivatives, a class to which this compound belongs, have shown significant biological activities, including the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase.[9] These enzymes are targets for treating glaucoma, epilepsy, and Alzheimer's disease.[9]
-
Antibacterial Agents: Related heterocyclic structures derived from bromo-phenyl precursors have been synthesized and tested for antibacterial activity, including against extensively drug-resistant (XDR) strains of S. Typhi.[10]
Caption: Role of this compound as a scaffold in drug discovery.
Safety, Handling, and Storage
As a professional-grade laboratory chemical, this compound requires careful handling. While specific toxicity data for this exact isomer is limited, data for the closely related isomer (4-Bromo-3-methylphenyl)methanol indicates potential hazards.[6]
-
Hazard Profile: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is more than just a chemical with a defined molecular weight; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, reliable synthesis protocols, and, most importantly, its structural features make it an invaluable starting point for the development of novel therapeutics. Understanding the causality behind its synthesis and the potential unlocked by its functional groups allows researchers to leverage this molecule to its fullest extent in the complex journey of drug discovery.
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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(3-Bromo-4-methylphenyl)methanol structure
An In-depth Technical Guide to (3-Bromo-4-methylphenyl)methanol
This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis protocols, reactivity, and applications, grounding all claims in verifiable scientific literature.
This compound, also known as 3-Bromo-4-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile intermediate for introducing the 3-bromo-4-methylbenzyl moiety into more complex molecules. This functional group arrangement is of particular interest in the synthesis of agrochemicals and pharmaceutical agents, where precise substitution patterns are crucial for biological activity.[1]
The strategic placement of the bromine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxymethyl group serves as a handle for oxidation, esterification, or etherification. This dual reactivity underpins its utility as a foundational starting material in multi-step synthetic campaigns.
Below is a summary of its key identifiers and physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3-Bromo-4-methylbenzyl alcohol | [4][5] |
| CAS Number | 68120-35-4 | [3][6] |
| Molecular Formula | C₈H₉BrO | [6][7] |
| Molecular Weight | 201.06 g/mol | [6][7] |
| InChI Key | ZRBDUKUJADUIEO-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | Cc1ccc(CO)cc1Br | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3][8] |
| Melting Point | 38-42 °C | [9] |
Synthesis and Purification Methodologies
The synthesis of this compound is typically achieved through the reduction of a corresponding carbonyl compound. The choice of starting material—either the carboxylic acid or the aldehyde—dictates the selection of the reducing agent and reaction conditions. Both pathways are highly effective and chosen based on the availability of precursors and desired scale.
Method A: Reduction of 3-Bromo-4-methylbenzoic Acid
This approach utilizes a powerful reducing agent, Borane-Tetrahydrofuran complex (BH₃·THF), to directly reduce the carboxylic acid to the primary alcohol. This method is often preferred for its high efficiency and clean conversion.
Causality of Experimental Choices:
-
Solvent (THF): Tetrahydrofuran is an ideal solvent as it is inert to the borane reagent and effectively solubilizes the starting benzoic acid derivative.
-
Temperature (0 °C to RT): The initial cooling to 0 °C is a critical safety and selectivity measure to control the exothermic reaction upon the addition of the highly reactive borane complex. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.[6]
-
Quenching (Saturated Na₂CO₃): The reaction is quenched with an aqueous basic solution to neutralize any remaining acid and decompose the borane complexes, facilitating a cleaner extraction.[6]
Experimental Protocol:
-
Dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~4 mL per gram of acid) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Borane-THF complex (1.0 M in THF, 2.0 eq) to the stirred solution via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated sodium carbonate (Na₂CO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude material by silica gel column chromatography or distillation under reduced pressure to obtain pure this compound.[6]
Method B: Reduction of 3-Bromo-4-methylbenzaldehyde
A milder and often more common laboratory-scale synthesis involves the reduction of the corresponding aldehyde using sodium borohydride (NaBH₄). This reagent is safer and easier to handle than borane complexes.
Causality of Experimental Choices:
-
Solvent (Methanol): Methanol is an excellent solvent for both the aldehyde and NaBH₄. It also acts as a proton source to protonate the intermediate alkoxide.
-
Reducing Agent (NaBH₄): Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce other functional groups that might be present, making it a reliable choice.[6]
-
Temperature (0 °C to RT): The initial cooling helps to moderate the reaction rate. The reaction is typically fast and proceeds to completion upon warming to room temperature.[6]
Experimental Protocol:
-
Dissolve 3-bromo-4-methylbenzaldehyde (1.0 eq) in methanol (~6 mL per gram of aldehyde) in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, ~0.7 eq) portion-wise to the stirred solution. Ensure the temperature remains low during the addition.
-
Once the addition is complete, remove the ice bath and stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Quench the reaction by carefully adding ice water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a yellow oil or solid.[6]
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Reactivity and Applications in Drug Development
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the aryl bromide and the benzylic alcohol.
Reactions at the Aryl Bromide Position:
The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, forming more complex molecular scaffolds. For instance, it can be used in Suzuki couplings with boronic acids to form biaryl structures, which are prevalent in many pharmaceutical compounds.
Reactions at the Benzylic Alcohol Position:
The hydroxymethyl group (-CH₂OH) can be easily manipulated. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid.
-
Esterified with carboxylic acids or acid chlorides.
-
Etherified to form benzyl ethers, which are common protecting groups or structural motifs.
-
Converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.
Applications:
This compound serves as a crucial intermediate in the synthesis of a range of molecules.[1] While specific, named drug candidates derived directly from this starting material are proprietary, the structural motif is found in compounds investigated for various therapeutic areas. The general class of bromophenols and their derivatives have been explored for their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating glaucoma, epilepsy, and Alzheimer's disease.[10] Furthermore, substituted benzyl alcohols are foundational components in the development of anti-inflammatory and analgesic agents.
Logical Relationship Diagram
Caption: Reactivity and application pathways of the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
| Safety Aspect | Guideline | Source |
| Hazard Class | Acute Toxicity 4, Oral | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, laboratory coat. Use a respirator if dust is generated. | [11] |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [3][12] |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [11] |
| First Aid (Skin/Eye Contact) | Wash off skin with soap and plenty of water. Rinse eyes thoroughly with plenty of water for at least 15 minutes. Consult a physician. | [11] |
This compound has not been thoroughly investigated for all its toxicological properties. Therefore, it should be handled with care, assuming it is potentially hazardous.[11]
References
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PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol. Retrieved from [Link]
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African Rock Art. (n.d.). 4-Bromo-3-methylbenzyl alcohol. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7511. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Molecules. Retrieved from [Link]
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PubChemLite. (n.d.). (4-bromo-3-methylphenyl)methanol (C8H9BrO). Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (3-Bromo-4-methylphenyl)methanol
Introduction: The Significance of (3-Bromo-4-methylphenyl)methanol
This compound is a crucial substituted benzyl alcohol derivative that serves as a versatile building block in the landscape of modern organic synthesis. Its unique trifunctional nature—comprising a reactive benzylic alcohol, a sterically influential methyl group, and a synthetically malleable bromine atom—renders it an invaluable intermediate. This compound is a key precursor in the development of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromo and methyl substituents on the aromatic ring allows for precise molecular engineering, making the development of robust and efficient synthetic routes to this intermediate a topic of considerable importance for researchers in both academic and industrial settings.
This guide provides a detailed exploration of the principal synthetic pathways to this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and provide a comparative analysis to aid researchers in selecting the optimal method for their specific application.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary functional group, the benzylic alcohol, can be logically disconnected to reveal two key carbonyl precursors: an aldehyde and a carboxylic acid. This immediately suggests two major forward-synthetic strategies: the reduction of a benzaldehyde and the reduction of a benzoic acid derivative.
Caption: Retrosynthetic pathways to this compound.
This analysis forms the logical framework for our investigation, focusing on the two most prevalent and reliable synthetic methodologies.
Synthesis Route 1: Selective Reduction of 3-Bromo-4-methylbenzaldehyde
This is arguably the most direct and widely employed method for synthesizing the target molecule. It relies on the chemoselective reduction of an aldehyde functional group, which is readily accomplished using mild hydride-donating reagents.
Principle and Rationale
The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. The choice of reducing agent is critical for ensuring high yield and selectivity, especially in multifunctional molecules. Sodium borohydride (NaBH₄) is the reagent of choice for this specific transformation.
Causality of Experimental Choice:
-
Reagent Selectivity: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones. Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce other common functional groups such as esters, amides, or carboxylic acids under standard conditions[1][2]. This inherent chemoselectivity simplifies the reaction, as protecting groups are often unnecessary.
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde[3][4]. This attack breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically accomplished by the protic solvent (e.g., methanol or ethanol) or an aqueous workup, neutralizes the alkoxide to yield the final primary alcohol[1][4].
-
Safety and Practicality: NaBH₄ is a stable, solid reagent that can be handled safely in air. It is soluble in protic solvents like water and alcohols, making it exceptionally convenient for standard laboratory operations, in stark contrast to the highly reactive and pyrophoric nature of LiAlH₄.
Precursor Synthesis: 3-Bromo-4-methylbenzaldehyde
The starting aldehyde can be synthesized via electrophilic aromatic substitution on p-tolualdehyde (4-methylbenzaldehyde). The methyl group is an ortho-, para-directing activator, and the formyl group is a meta-directing deactivator. The directing effects of the powerful activating methyl group dominate, leading to substitution at the positions ortho to it. Bromination will thus occur primarily at the 3-position.
Caption: Workflow for Synthesis Route 1.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of substituted benzaldehydes[5].
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylbenzaldehyde (10.0 g, 50.2 mmol).
-
Dissolution: Add dry methanol (60 mL) to the flask and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Reagent Addition: While maintaining the temperature at 0°C, add sodium borohydride (NaBH₄) (2.3 g, 60.8 mmol) portion-wise over 15-20 minutes. Note: Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final product as a yellow oil (Typical Yield: ~50%)[5].
Synthesis Route 2: Reduction of 3-Bromo-4-methylbenzoic Acid
An alternative and highly efficient route involves the reduction of the corresponding carboxylic acid. This method requires a more powerful reducing agent than sodium borohydride but often results in higher yields.
Principle and Rationale
Carboxylic acids are significantly less electrophilic than aldehydes and are therefore resistant to reduction by NaBH₄. Their reduction requires a stronger, more oxophilic hydride source, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄).
Causality of Experimental Choice:
-
Reagent Potency: Borane, typically used as a stable complex with tetrahydrofuran (BH₃·THF), is an excellent choice for reducing carboxylic acids[6][7]. It is less reactive than LiAlH₄, offering a better safety profile and higher functional group tolerance (e.g., it does not typically reduce esters as readily as LiAlH₄)[8].
-
Mechanism: The reduction mechanism is distinct from that of NaBH₄. The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the borane, evolving hydrogen gas and forming a triacyloxyborane intermediate[9]. This intermediate is then further reduced by additional borane molecules to ultimately yield the primary alcohol after an aqueous workup[9][10]. The electrophilic nature of borane, which coordinates to the carbonyl oxygen, facilitates the hydride delivery.
-
Efficiency: This method is often highly efficient, proceeding rapidly at room temperature and frequently providing near-quantitative yields of the desired alcohol[5].
Precursor Synthesis: 3-Bromo-4-methylbenzoic Acid
Similar to the aldehyde, the precursor acid can be prepared by direct bromination of p-toluic acid (4-methylbenzoic acid), where the activating methyl group directs the electrophilic substitution to the 3-position[11].
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Spectroscopic Characterization of (3-Bromo-4-methylphenyl)methanol: A Technical Guide
Abstract
Introduction
(3-Bromo-4-methylphenyl)methanol, also known as 3-bromo-4-methylbenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₈H₉BrO.[1] Its structure, featuring a brominated and methylated benzene ring attached to a hydroxymethyl group, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Accurate characterization of this compound is paramount to ensure purity, confirm identity, and understand its chemical behavior in subsequent reactions.
Spectroscopic methods are the cornerstone of molecular characterization. This guide will delve into the expected spectroscopic signature of this compound across four key analytical techniques: ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The subsequent sections will provide a detailed theoretical analysis of the expected spectra, rooted in the fundamental principles of each technique and supported by data from analogous compounds.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is the primary determinant of its spectroscopic properties. The arrangement of protons and carbon atoms in unique chemical environments, the vibrational modes of its functional groups, and its fragmentation pattern upon ionization all give rise to a distinct set of spectral data.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (H2) | ~7.45 | d (J ≈ 2 Hz) | 1H |
| Aromatic CH (H5) | ~7.20 | dd (J ≈ 8, 2 Hz) | 1H |
| Aromatic CH (H6) | ~7.25 | d (J ≈ 8 Hz) | 1H |
| Methylene (CH₂) | ~4.58 | s | 2H |
| Methyl (CH₃) | ~2.35 | s | 3H |
| Hydroxyl (OH) | Variable (e.g., ~1.70) | s (broad) | 1H |
Causality of Predictions:
-
Aromatic Protons: The bromine atom is deactivating and ortho, para-directing, while the methyl group is activating and ortho, para-directing. The hydroxymethyl group is weakly deactivating. H2 is ortho to the bromine and will be the most deshielded aromatic proton, appearing as a doublet due to coupling with H6. H5 is ortho to the hydroxymethyl group and meta to the bromine, appearing as a doublet of doublets. H6 is ortho to the methyl group and will be a doublet due to coupling with H5.
-
Methylene Protons: The benzylic protons of the CH₂ group are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, leading to a chemical shift around 4.58 ppm. This is expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons: The methyl protons are attached to the aromatic ring and will appear as a sharp singlet around 2.35 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH (CH₂) | ~64.5 |
| Aromatic C-Br | ~122.5 |
| Aromatic C-CH₃ | ~138.0 |
| Aromatic C-CH₂OH | ~140.0 |
| Aromatic CH (C2) | ~130.5 |
| Aromatic CH (C5) | ~128.0 |
| Aromatic CH (C6) | ~130.0 |
| Methyl (CH₃) | ~20.0 |
Causality of Predictions:
-
The chemical shifts are predicted based on standard values for substituted benzenes. The carbon attached to the electronegative bromine (C-Br) will be shielded relative to the other substituted carbons. The benzylic carbon (C-OH) will appear in the typical range for alcohols (50-65 ppm).[2] The aromatic carbons will resonate in the 120-140 ppm region. The methyl carbon will be the most shielded, appearing at a lower chemical shift.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2. Experimental Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3500 | Strong, Broad |
| C-H (aromatic) | Stretching | 3000-3100 | Medium |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium |
| C=C (aromatic) | Stretching | 1450-1600 | Medium to Weak |
| C-O | Stretching | 1000-1250 | Strong |
| C-Br | Stretching | 500-600 | Medium |
Causality of Predictions:
-
The most characteristic peak will be the broad O-H stretching band, indicative of the alcohol functional group and hydrogen bonding. The C-O stretching vibration will also be a prominent feature. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed. The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 200/202 | Molecular ion peak (isotope pattern for Br) |
| [M-H]⁺ | 199/201 | Loss of a hydrogen atom |
| [M-OH]⁺ | 183/185 | Loss of the hydroxyl radical |
| [M-CH₂OH]⁺ | 170/172 | Loss of the hydroxymethyl radical |
| [C₇H₇]⁺ | 91 | Tropylium ion (common for benzyl compounds) |
Causality of Predictions:
-
The molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with approximately equal intensity, which is a definitive indicator of the presence of one bromine atom. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group and the formation of the stable tropylium ion.
Synthesis
This compound can be synthesized via the reduction of 3-bromo-4-methylbenzaldehyde. A common method involves the use of sodium borohydride in an alcoholic solvent.[1]
Experimental Protocol for Synthesis:
-
Dissolve 3-bromo-4-methylbenzaldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.[1]
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data are based on fundamental spectroscopic principles and comparison with related molecules. The provided methodologies for data acquisition and synthesis serve as a practical guide for researchers working with this compound. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile for this important synthetic intermediate.
References
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An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Bromo-4-methylphenyl)methanol
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Bromo-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and provides a detailed interpretation of the spectral data.
Part 1: Theoretical Analysis and Spectral Prediction
Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. The substitution pattern on the benzene ring and the nature of the substituents—bromo, methyl, and hydroxymethyl groups—create distinct electronic environments for each proton, leading to a predictable and interpretable spectrum.
Molecular Structure and Proton Environments
The structure of this compound features several unique proton environments: three non-equivalent aromatic protons, a benzylic methylene group, a methyl group, and a hydroxyl proton. Each of these will give rise to a distinct signal in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with aromatic protons labeled.
Predicted Chemical Shifts (δ)
The chemical shift of a proton is highly dependent on its local electronic environment. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-deficient environments are "deshielded" and appear at a higher chemical shift (downfield).[1]
-
Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region, typically between 6.5 and 8.0 ppm.[2] The specific shifts are influenced by the substituents. The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance, leading to complex effects. The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are weakly electron-donating.
-
H-2: This proton is ortho to the -CH₂OH group and meta to the -Br and -CH₃ groups. It is expected to be the most deshielded aromatic proton, appearing as a singlet (or a finely split doublet due to a small meta-coupling).
-
H-6: This proton is ortho to the -CH₂OH group and ortho to the -CH₃ group. It will likely appear as a doublet.
-
H-5: This proton is ortho to the -Br group and meta to the -CH₂OH and -CH₃ groups. It is expected to be a doublet of doublets.
-
-
Benzylic Protons (-CH₂OH): Protons on a carbon adjacent to an aromatic ring are called benzylic protons.[2] Their signal typically appears between 4.5 and 5.0 ppm. This signal will likely be a singlet, as coupling to the hydroxyl proton is often not observed unless the sample is very pure and dry.
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment. Its signal is expected to appear as a sharp singlet around 2.0-2.5 ppm.[3]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[4] It can appear anywhere from 1-5 ppm and is often broad.[3]
Predicted Spin-Spin Splitting and Coupling Constants (J)
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).
-
Aromatic Coupling:
-
Ortho-coupling (³J): Occurs between protons on adjacent carbons, typically 7–10 Hz.[5] We expect this between H-5 and H-6.
-
Meta-coupling (⁴J): Occurs between protons separated by three bonds, typically 2–3 Hz.[5] This may occur between H-2 and H-6, and H-2 and H-5.
-
Para-coupling (⁵J): Is generally too small to be resolved.
-
-
Expected Multiplicities:
-
H-2: Singlet or narrow doublet (due to small meta-coupling).
-
H-6: Doublet (due to ortho-coupling with H-5).
-
H-5: Doublet of doublets (due to ortho-coupling with H-6 and meta-coupling with H-2).
-
-CH₂OH: Singlet (or a triplet if coupled to the -OH proton).
-
-CH₃: Singlet.
-
-OH: Singlet (broad).
-
Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -CH₃ | ~2.3 | Singlet (s) | N/A | 3H |
| -OH | 1.0 - 5.0 (variable) | Broad Singlet (br s) | N/A | 1H |
| -CH₂OH | ~4.6 | Singlet (s) | N/A | 2H |
| Aromatic H-5 | ~7.0 - 7.3 | Doublet of Doublets (dd) | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz | 1H |
| Aromatic H-6 | ~7.2 - 7.4 | Doublet (d) | ³J ≈ 8 Hz | 1H |
| Aromatic H-2 | ~7.4 - 7.6 | Singlet (s) or Doublet (d) | ⁴J ≈ 2 Hz | 1H |
Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and correct instrument parameterization. The following protocol provides a validated, step-by-step methodology.
Causality in Experimental Design
The choices made during sample preparation and data acquisition are critical for obtaining accurate and reliable results.[6] Using a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's peaks and to provide a lock signal for the spectrometer to stabilize the magnetic field.[6] Filtering the sample removes particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines.[7] Proper shimming of the magnetic field is essential to maximize spectral resolution.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 10-25 mg of this compound into a clean, dry vial.[7] b. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[8] c. Gently swirl the vial until the sample is completely dissolved. The solution should be homogeneous and free of suspended particles. d. Prepare a filter by packing a small amount of glass wool into a Pasteur pipette. Do not use cotton wool, as it can introduce contaminants. e. Filter the solution directly into a clean, dry 5 mm NMR tube.[9] The final sample depth should be approximately 5 cm.[7] f. Cap the NMR tube securely and label it clearly.
-
Data Acquisition (General Procedure for a Bruker TopSpin Spectrometer): a. Insert the NMR tube into a spinner and adjust its depth using the sample gauge.[10] b. Eject the current sample from the magnet and carefully place the new sample inside.[10] c. Create a new dataset in the acquisition software, providing a unique name and specifying the solvent used (e.g., CDCl3).[10][11] d. Initiate the lock procedure. The spectrometer will use the deuterium signal from the solvent to stabilize the magnetic field.[10] e. Perform shimming to optimize the homogeneity of the magnetic field. This can be done automatically using a command like topshim gui or manually by adjusting the Z1 and Z2 shims.[11][12] A well-shimmed sample results in sharp, symmetrical peaks. f. Load a standard proton experiment parameter set (rpar PROTON all).[10] g. Adjust key acquisition parameters as needed. A typical experiment might use 16 scans (NS=16) and a relaxation delay of 1-2 seconds (D1=1-2s).[11] h. Start the acquisition by typing zg. The spectrometer will acquire the Free Induction Decay (FID) data.[10]
-
Data Processing: a. Once the acquisition is complete, the FID is automatically saved.[10] b. Process the data by typing efp. This command applies an exponential window function, performs a Fourier transform to convert the FID into a spectrum, and executes an automatic phase correction.[10] c. Manually refine the phase and baseline corrections if necessary to ensure all peaks are upright and the baseline is flat. d. Calibrate the chemical shift axis. If tetramethylsilane (TMS) was added as an internal standard, set its peak to 0.00 ppm. Alternatively, calibrate using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[13] e. Integrate the signals to determine the relative number of protons corresponding to each peak.[14] f. Pick the peaks to label their exact chemical shifts.
Part 3: Spectrum Interpretation and Structural Verification
The final step is to correlate the processed spectrum with the predicted data to confirm the molecular structure.
-
Signal Assignment: By comparing the experimental chemical shifts, multiplicities, and integrations with the predicted values in the table above, each signal can be confidently assigned to its corresponding protons in the molecule.
-
Integration Analysis: The integral of each signal should be proportional to the number of protons it represents. For this compound, the expected integration ratio for the methyl, methylene, and the three distinct aromatic protons would be 3:2:1:1:1. This provides powerful confirmation of the proton count in each environment.[14]
-
Coupling Constant Confirmation: Measuring the J-values from the split peaks provides further structural proof. For instance, the doublet for H-6 and the doublet of doublets for H-5 should share the same ortho-coupling constant (³J), confirming their adjacency on the aromatic ring.[15]
The congruence of all three pieces of information—chemical shift, multiplicity (including coupling constants), and integration—provides an unambiguous confirmation of the structure of this compound.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. A systematic approach, combining theoretical prediction with a rigorous experimental protocol, allows for a confident and detailed analysis of the molecular structure. The distinct signals for the aromatic, benzylic, methyl, and hydroxyl protons, each defined by a unique chemical shift and splitting pattern, collectively serve as a definitive fingerprint for the compound.
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
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- NMR Sample Preparation. (n.d.). ETH Zurich.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College.
- Sample Preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). TheElkchemist via YouTube.
- Interpreting Aromatic NMR Signals. (2021, March 24). Chemistry with Caroline via YouTube.
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13C NMR analysis of (3-Bromo-4-methylphenyl)methanol
An In-depth Technical Guide to the 13C NMR Analysis of (3-Bromo-4-methylphenyl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, experimental best practices, and detailed spectral interpretation required for the unambiguous structural elucidation of this compound. By integrating theoretical knowledge of substituent effects with practical experimental protocols, including Distortionless Enhancement by Polarization Transfer (DEPT), this guide serves as an authoritative resource for confirming molecular identity and purity.
Introduction: The Role of 13C NMR in Structural Elucidation
In the landscape of synthetic chemistry and pharmaceutical development, the precise characterization of molecular structure is a non-negotiable prerequisite for advancing any compound through the research and development pipeline. Among the arsenal of analytical techniques, 13C NMR spectroscopy stands out for its power to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the 13C NMR spectrum, making it an invaluable tool for structural verification.
This compound is a substituted benzyl alcohol derivative, a structural motif common in organic synthesis. Its structure presents a unique combination of substituents on an aromatic ring, each exerting a distinct electronic influence. This guide offers an in-depth analysis of how these influences manifest in the 13C NMR spectrum and how to leverage this data for confident structural assignment.
Molecular Structure and Predicted Carbon Environments
To interpret the spectrum, we must first identify the unique carbon environments within the molecule. This compound possesses eight distinct carbon atoms, which will result in eight discrete signals in the proton-decoupled 13C NMR spectrum.
// Define nodes for atoms C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7", fontcolor="#EA4335"]; C8 [label="C8", fontcolor="#34A853"]; Br [label="Br", fontcolor="#FBBC05"]; OH [label="OH", fontcolor="#4285F4"];
// Define invisible nodes for positioning pC1 [pos="0,1.2!", label=""]; pC2 [pos="-1.04,0.6!", label=""]; pC3 [pos="-1.04,-0.6!", label=""]; pC4 [pos="0,-1.2!", label=""]; pC5 [pos="1.04,-0.6!", label=""]; pC6 [pos="1.04,0.6!", label=""]; pC7 [pos="2.08,1.2!", label=""]; pC8 [pos="0,-2.4!", label=""]; pBr [pos="-2.08,-1.2!", label=""]; pOH [pos="3.12,0.6!", label=""];
// Position atoms using invisible nodes C1.pos = pC1.pos; C2.pos = pC2.pos; C3.pos = pC3.pos; C4.pos = pC4.pos; C5.pos = pC5.pos; C6.pos = pC6.pos; C7.pos = pC7.pos; C8.pos = pC8.pos; Br.pos = pBr.pos; OH.pos = pOH.pos;
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C4 -- C8; C3 -- Br; C7 -- OH; }
Caption: From sample preparation to final analysis workflow.
Spectral Interpretation and Data Analysis
The analysis involves assigning each observed peak to a specific carbon atom in the molecule. The combination of the standard 13C spectrum and the DEPT spectra allows for a definitive assignment.
Predicted and Experimental Chemical Shifts
The following table summarizes the predicted chemical shift ranges for each carbon, based on established substituent effects, alongside typical experimental values observed in CDCl₃.
| Carbon | Carbon Type | Predicted δ (ppm) | Typical Experimental δ (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C8 | CH₃ | 15 - 25 | ~19.5 | Positive | None |
| C7 | CH₂ | 60 - 70 | ~64.0 | Negative | None |
| C3 | C (Quaternary) | 120 - 125 | ~122.5 | None | None |
| C5 | CH | 127 - 132 | ~128.0 | Positive | Positive |
| C6 | CH | 129 - 134 | ~130.5 | Positive | Positive |
| C2 | CH | 131 - 136 | ~133.0 | Positive | Positive |
| C4 | C (Quaternary) | 135 - 140 | ~138.5 | None | None |
| C1 | C (Quaternary) | 138 - 143 | ~140.0 | None | None |
Detailed Peak Assignment Rationale
-
Aliphatic Carbons (C7, C8):
-
The C8 methyl carbon is the most shielded carbon, appearing furthest upfield around 19.5 ppm . The DEPT-135 spectrum confirms this with a positive peak.
-
The C7 benzylic carbon, attached to the electronegative oxygen, is significantly deshielded and appears around 64.0 ppm . The DEPT-135 spectrum provides unambiguous confirmation with a characteristic negative signal for this CH₂ group.
-
-
Aromatic Carbons (C1-C6):
-
Quaternary Carbons (C1, C3, C4): These three carbons will be visible in the standard 13C spectrum but absent from all DEPT spectra.
-
C3 , the carbon bearing the bromine, is found at the highest field among the aromatic signals (
122.5 ppm ) due to the heavy atom shielding effect. [1] * C4 , bonded to the methyl group, and C1 , bonded to the hydroxymethyl group, are the most deshielded quaternary carbons. Their assignment can be confirmed with 2D NMR (HMBC), but based on additive effects, C1 is often slightly further downfield (140.0 ppm ) than C4 (~138.5 ppm ).
-
-
Methine (CH) Carbons (C2, C5, C6): These three carbons will appear as positive peaks in both DEPT-135 and DEPT-90 spectra.
-
C5 is ortho to the electron-donating –CH₃ group and meta to the –CH₂OH group, making it the most shielded of the CH carbons, appearing around 128.0 ppm .
-
C6 is ortho to the –Br and meta to the –CH₃. The deshielding inductive effect of the bromine at the ortho position shifts this peak downfield to ~130.5 ppm .
-
C2 is ortho to the –CH₂OH group and meta to the –Br. It is typically the most deshielded of the CH carbons, found around 133.0 ppm .
-
-
Conclusion
The structural analysis of this compound via 13C NMR spectroscopy is a clear and systematic process. By combining a standard proton-decoupled 13C experiment with DEPT-90 and DEPT-135 sequences, every carbon atom in the molecule can be confidently identified and assigned. The characteristic upfield shift of the bromine-bound carbon, the distinct negative signal of the benzylic CH₂ group, and the predictable pattern of the aromatic CH signals provide a robust and self-validating dataset. This guide provides the necessary technical and theoretical foundation for researchers to perform and interpret these experiments with a high degree of scientific rigor, ensuring the structural integrity of their compounds.
References
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Nakashima, R., & Kawai, S. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(19-20), e1970228. [Link]
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Díaz, C., Mena, H., & Tiznado, W. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(2), 1154-1160. [Link]
-
Filo. (2023). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Filo. [Link]
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Nakashima, R., & Kawai, S. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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University of Ottawa. NMR Sample Preparation. NMR Facility. [Link]
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University of Colorado Boulder. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
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Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730. [Link]
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Anasazi Instruments. (2019). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
Human Metabolome Database. Benzyl alcohol 13C NMR Spectrum. HMDB. [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Magritek. (2015). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]
-
Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. [Link]
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Oregon State University. 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]
-
Stothers, J. B. (1974). Relation of 13C NMR Shifts to the Effect of Methyl Substitution on Electronic Charge Distribution at Trigonal Carbons. Accounts of Chemical Research, 7(8), 257–264. [Link]
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A Researcher's Comprehensive Safety Guide to (3-Bromo-4-methylphenyl)methanol
This technical guide provides an in-depth analysis of the safety protocols, hazard profile, and handling procedures for (3-Bromo-4-methylphenyl)methanol (CAS: 68120-35-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-proven insights. The causality behind each recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory.
Core Chemical Identity and Hazard Summary
This compound is a substituted benzyl alcohol derivative frequently utilized as a building block in organic synthesis. Its structure, containing a brominated aromatic ring and a primary alcohol, dictates its reactivity and toxicological profile.
A critical aspect of handling this compound is the limited availability of specific toxicological data.[1] Therefore, a conservative approach to safety, based on the known hazards of structurally similar compounds, is both prudent and necessary. The primary hazards are associated with irritation and acute toxicity.[2][3]
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | 3-Bromo-4-methylbenzyl alcohol | [4][5] |
| CAS Number | 68120-35-4 | [4][5][6] |
| Molecular Formula | C₈H₉BrO | [4][5] |
| Molecular Weight | 201.06 g/mol | [2][4][5] |
GHS Hazard Profile and Toxicological Insights
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[2][3][7]
Scientist's Insight: The Principle of Analogue-Based Risk Assessment In a research and development context, it is common to work with novel or sparsely studied compounds. The principle of analogue-based risk assessment is a cornerstone of laboratory safety. By examining the known hazards of structurally related chemicals, we can anticipate potential risks. The presence of the bromophenyl and methanol moieties suggests a bioactive molecule with the potential for irritation and toxicity. Until proven otherwise, it must be handled with the precautions outlined for these hazard classes. This compound has not been identified as a probable or confirmed human carcinogen by IARC.[1]
Proactive Risk Mitigation: Safe Handling Protocols
A proactive approach to safety involves the synergistic use of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[8] This is non-negotiable. The fume hood's constant air exchange protects the user from inhaling potentially irritating dust or vapors and contains any accidental spills. All manipulations, including weighing, transferring, and adding to reaction vessels, must be performed within the sash of the fume hood.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not merely a checklist; it is an integrated system designed to protect the user from the specific hazards of the chemical.
-
Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. However, for procedures involving a significant risk of splashing, chemical splash goggles are mandated.[9]
-
Hand Protection: Chemically resistant nitrile gloves are required.[8] Before use, always inspect gloves for any signs of degradation or puncture. If contact with the chemical occurs, remove the glove using the proper technique (without touching the outer surface) and wash hands immediately before donning a new glove.[10]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against skin contact from accidental spills.[8] Full-length pants and closed-toe shoes are mandatory laboratory attire.
Step-by-Step Experimental Protocol: Weighing and Transfer
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials: Place the stock container of this compound, a clean spatula, a tared weighing vessel (e.g., a beaker or weigh boat), and the reaction vessel inside the fume hood.
-
Transfer: Carefully open the stock container. Using the clean spatula, transfer the approximate amount of the solid chemical into the tared weighing vessel. Keep the stock container as far from the active working area as possible to prevent cross-contamination.
-
Weighing: Close the stock container immediately. Record the precise weight of the chemical.
-
Addition to Reaction: Carefully add the weighed chemical to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weighing vessel and ensure a complete quantitative transfer.
-
Cleanup: Immediately clean the spatula. Dispose of any contaminated materials, such as weigh boats or gloves, in the designated solid chemical waste container.
-
Final Wash: After completing the experiment, wash hands thoroughly with soap and water.[9]
Emergency Response Framework
In the event of an exposure or spill, a rapid and correct response is critical. The following procedures should be followed.
Emergency Response Workflowdot
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A Technical Guide to the Stability and Storage of (3-Bromo-4-methylphenyl)methanol
Executive Summary
(3-Bromo-4-methylphenyl)methanol, a key substituted benzyl alcohol, serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and specialty chemical industries.[1] Its utility, however, is directly dependent on its chemical integrity. The presence of the benzylic alcohol functional group renders the molecule susceptible to degradation, primarily through oxidation, which can generate impurities that compromise reaction yields, introduce downstream purification challenges, and impact the safety profile of synthesized products. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. Adherence to these guidelines is paramount for researchers and drug development professionals to ensure the compound's purity, potency, and reliability in sensitive synthetic applications.
Physicochemical Properties and Structure
A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate storage strategies. This compound is typically supplied as a colorless liquid or a low-melting solid.[2]
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 68120-35-4 | [3][4] |
| Molecular Formula | C₈H₉BrO | [3][5] |
| Molecular Weight | 201.06 g/mol | [3][5] |
| Synonyms | 3-Bromo-4-methylbenzyl alcohol | [3] |
| Appearance | Colorless to yellow liquid/oil | [2] |
| Purity (Typical) | ≥95% | [3] |
Chemical Stability and Degradation Profile
The stability of this compound is primarily dictated by the reactivity of the benzylic alcohol group. Understanding the mechanisms and contributing factors to its degradation is crucial for preventing impurity formation.
Primary Degradation Pathway: Oxidation
The most significant degradation pathway for this compound is its oxidation to the corresponding aldehyde, 3-bromo-4-methylbenzaldehyde. This is a well-documented transformation for benzyl alcohols in general, which can occur slowly upon exposure to atmospheric oxygen.[6] The rate of this oxidation can be significantly accelerated by several factors, including exposure to light, elevated temperatures, and the presence of metallic or other chemical catalysts.[7][8][9]
Diagram: Primary Oxidation Pathway
Caption: Oxidation of the parent alcohol to its aldehyde degradant.
Factors Influencing Degradation
-
Atmospheric Oxygen: As the primary oxidant, atmospheric O₂ plays a central role in the degradation process.[6] For long-term storage, minimizing the headspace in storage containers or displacing it with an inert gas is a highly effective preventative measure.
-
Light (Photochemical Degradation): Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to promote oxidation.[7][10] Studies on related brominated aromatic compounds also indicate a potential for photolytic cleavage of the carbon-bromine bond under UV irradiation, which could lead to other impurities.[11] Therefore, storage in amber or opaque containers is mandatory.
-
Elevated Temperature: Chemical reaction rates, including oxidation, generally increase with temperature. While many suppliers recommend room temperature storage for short durations[4][12], the kinetic stability of the compound is significantly enhanced at reduced temperatures (e.g., 2-8°C).
-
Chemical Incompatibilities & Contaminants:
-
Strong Oxidizing Agents: These will readily convert the alcohol to the aldehyde or carboxylic acid and must be avoided.
-
Acids and Metal Contaminants: Benzyl alcohol itself has been shown to undergo exothermic polymerization when contaminated with strong acids (like hydrogen bromide) and dissolved iron.[6] It is therefore prudent to store this compound in high-quality glass containers and avoid contact with reactive metals or acidic environments.
-
Recommended Storage and Handling Protocols
Based on the stability profile, the following tiered storage strategy is recommended to preserve the chemical integrity of this compound.
Short-Term Storage (< 3 Months)
For routine laboratory use, store the compound in its original or a tightly sealed amber glass container at a controlled ambient temperature (20-25°C). The storage location should be a designated chemical cabinet, shielded from direct sunlight or intense laboratory lighting.
Long-Term Storage (> 3 Months)
For archival purposes or to maintain a reference-grade standard, enhanced precautions are necessary:
-
Aliquot: If the material is in a large container, it is best practice to aliquot it into smaller, single-use volumes in amber glass vials. This minimizes the repeated exposure of the bulk stock to atmospheric oxygen and moisture each time the material is accessed.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with a dry, inert gas such as argon or nitrogen. This displacement of oxygen is the most critical step for preventing long-term oxidative degradation.
-
Refrigerate: Store the sealed vials at 2-8°C. Refrigeration dramatically slows the rate of any potential degradation reactions. Ensure vials are brought to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Safe Handling
This compound is classified as an irritant that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical with nitrile gloves, safety glasses or goggles, and a lab coat.
-
Ventilation: All transfers and manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Disposal: Dispose of unused material and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations.[13]
Protocol for Stability Assessment
A self-validating system for assessing stability is crucial for any laboratory that stores this reagent for extended periods. A gas chromatography (GC) based method is highly effective for this purpose.[14]
Diagram: Stability Testing Workflow
Caption: Workflow for a comprehensive GC-based stability study.
Experimental Protocol
-
Objective: To quantify the purity of this compound and detect the formation of 3-bromo-4-methylbenzaldehyde over time under various storage conditions.
-
Materials:
-
This compound test sample.
-
High-purity solvent for dilution (e.g., Methanol or Acetonitrile).
-
2 mL amber glass GC vials with PTFE-lined caps.
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
-
Procedure:
-
Initial Analysis (T=0): Prepare a standard solution of the test material and analyze immediately by GC-FID to establish the initial purity and retention time. Record the peak area of the main component.
-
Sample Preparation: Prepare at least 12 identical sample aliquots by transferring a set volume or weight into the amber vials.
-
Conditioning: Divide the vials into four groups (n=3 per group) and apply the storage conditions outlined in the workflow diagram (25°C/Light, 25°C/Dark, 4°C/Dark, 4°C/Dark/Inert). For the inert gas group, flush each vial with argon or nitrogen for 30 seconds before sealing.
-
Time-Point Testing: At designated intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
GC Analysis: Allow the vial to equilibrate to room temperature. Prepare a sample for injection according to the established T=0 protocol and analyze by GC-FID.
-
Data Evaluation:
-
Calculate the purity of the parent compound as a percentage of the total peak area.
-
Compare the purity at each time point to the T=0 value. A decrease of >2% is typically considered significant.
-
Monitor for the appearance of new peaks, particularly at the expected retention time for 3-bromo-4-methylbenzaldehyde.
-
-
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liability is oxidative degradation to 3-bromo-4-methylbenzaldehyde, a process accelerated by oxygen, light, and heat. To ensure its long-term integrity for high-stakes research and development, it is imperative to store the material under a cold (2-8°C), dark, and inert atmosphere. Implementing a routine stability testing program provides an essential quality control measure, guaranteeing the reliability of this critical synthetic intermediate.
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link][7][10]
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The Solubility Profile of (3-Bromo-4-methylphenyl)methanol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
(3-Bromo-4-methylphenyl)methanol is an important building block in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently handle and utilize this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the user with the principles to predict solubility behavior and the methodologies to determine it experimentally.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized below, with data for its isomer, (4-Bromo-3-methylphenyl)methanol, provided for comparative context.
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound | (4-Bromo-3-methylphenyl)methanol[1] |
| Molecular Formula | C₈H₉BrO | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol |
| Appearance | Not specified (likely a solid or oil) | Not specified |
| XLogP3 | 2.1 | 2.1 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Polar Surface Area | 20.23 Ų | 20.23 Ų |
| CAS Number | 68120-35-4 | 149104-89-2 |
Data for this compound is based on its chemical structure and data for its isomer is from PubChem.
The presence of a hydroxyl (-OH) group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[2] This is a critical factor in its solubility. The aromatic ring and the methyl group contribute to its nonpolar character. The bromine atom, being electronegative, adds to the molecule's polarity but also increases its molecular weight and van der Waals forces.
The XLogP3 value of 2.1 suggests a moderate level of lipophilicity, indicating that it will have some solubility in both polar and nonpolar organic solvents. The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] Solvents with similar polarity and hydrogen bonding capabilities to this compound are more likely to be effective at dissolving it.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[5] For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation: ΔG = ΔH - TΔS.
-
Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be either endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0).[6][7] For most solids dissolving in liquids, the process is endothermic, meaning that increasing the temperature will generally increase solubility.[8]
-
Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Typically, the dissolution of an ordered solid into a liquid solution leads to an increase in entropy (ΔS > 0), which favors the dissolution process.[5]
The Role of Intermolecular Forces
The solubility of this compound in a given organic solvent is determined by the interplay of the following intermolecular forces:
-
Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols like ethanol and methanol) and aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[2][9] This is a primary driver of its solubility in polar solvents.
-
Dipole-Dipole Interactions: The polar C-Br and C-O bonds create a molecular dipole, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., dichloromethane, acetone).
-
Van der Waals Forces (London Dispersion Forces): The aromatic ring and the overall molecular size contribute to these weaker, nonpolar interactions. These forces are crucial for solubility in nonpolar solvents (e.g., hexane, toluene).
Predicting Solubility with Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10] This model deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar interactions.
-
δH: Energy from hydrogen bonding.
Table 2: Hansen Solubility Parameters for a Selection of Common Organic Solvents [11][12][13]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Nonpolar | |||
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Polar Aprotic | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Polar Protic | |||
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
Based on the structure of this compound, it is expected to have significant δP and δH components due to its polar nature and hydrogen bonding capability. Therefore, it is predicted to have good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited but not negligible due to the nonpolar aromatic ring and methyl group.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is the most reliable way to ascertain the solubility of this compound in a specific solvent. The following section outlines a standard protocol for determining equilibrium solubility.
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents of interest (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol[14][15][16]
-
Preparation of Saturated Solutions:
-
To a series of vials, add a pre-weighed excess amount of this compound. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a period sufficient to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe, ensuring not to disturb the solid at the bottom.
-
Immediately filter the aliquot through a syringe filter (compatible with the solvent) into a clean vial. This step is crucial to remove any fine, suspended particles.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[14][15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the specific batch of this compound being used for detailed safety and handling information.
Conclusion
While specific experimental solubility data for this compound in organic solvents is not widely published, a strong predictive understanding of its solubility can be derived from its physicochemical properties and established solubility theories. The presence of a hydroxyl group on a moderately lipophilic aromatic scaffold suggests that it will exhibit good solubility in a range of polar protic and aprotic organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method for their determination. By combining theoretical knowledge with empirical testing, researchers can effectively optimize the use of this compound in their synthetic and developmental endeavors.
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List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Available at: [Link]
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How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]
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The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Available at: [Link]
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Designer Solvent Blends - Hansen Solubility Parameters. Available at: [Link]
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Hansen solubility parameter. Wikipedia. Available at: [Link]
-
MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol. Available at: [Link]
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This compound, 95% Purity, C8H9BrO, 25 grams. CP Lab Safety. Available at: [Link]
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Benzyl alcohol. Sciencemadness Wiki. Available at: [Link]
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17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
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Amines. NCERT. Available at: [Link]
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Physical Properties of Alcohols and Phenols. CK-12 Foundation. Available at: [Link]
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Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM - YouTube. Available at: [Link]
-
(3-Bromo-4-methylphenyl)(phenyl)methanol. PubChem. Available at: [Link]
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A Researcher's Guide to Sourcing (3-Bromo-4-methylphenyl)methanol: From Supplier Selection to Quality Verification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Starting Materials in Research and Development
In the landscape of pharmaceutical and chemical research, the integrity of a synthetic route is only as robust as its weakest link. Often, this vulnerability lies in the quality and consistency of the starting materials. (3-Bromo-4-methylphenyl)methanol, a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical intermediates, is no exception. Its utility as a precursor demands a stringent evaluation of its commercial sources to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive framework for navigating the commercial landscape of this compound, from identifying and vetting suppliers to establishing rigorous in-house quality control protocols.
The Strategic Importance of this compound in Synthesis
This compound serves as a versatile intermediate in organic synthesis. The presence of a bromine atom, a methyl group, and a hydroxymethyl group on the phenyl ring offers multiple reaction sites for further functionalization. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The quality of the this compound used in the initial steps of such a synthesis directly impacts the impurity profile and overall yield of the final API.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound, ranging from large-scale manufacturers to smaller, specialized chemical providers. The selection of a supplier should be a meticulous process, guided by factors beyond mere cost and availability.
Key Considerations for Supplier Selection:
-
Purity and Specifications: Suppliers typically offer this compound in various purity grades, commonly ranging from 95% to 98% or higher. The required purity will depend on the sensitivity of the subsequent synthetic steps. It is crucial to obtain and scrutinize the supplier's technical data sheet for detailed specifications.
-
Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, and a Safety Data Sheet (SDS). The willingness of a supplier to provide comprehensive documentation is a strong indicator of their commitment to quality.
-
Scale-up Capability: For researchers in drug development, the ability of a supplier to provide consistent quality from research-scale (grams) to pilot-plant and commercial-scale (kilograms and beyond) is a critical consideration.
-
Regulatory Compliance: For applications in pharmaceutical development, it is advantageous to source from suppliers who adhere to Good Manufacturing Practices (GMP) or have a robust quality management system in place.
Table 1: Comparison of Commercial Suppliers of this compound
| Supplier Category | Typical Purity Levels | Available Quantities | Strengths | Considerations |
| Large Chemical Manufacturers | ≥ 98% | Kilograms to Tons | High batch-to-batch consistency, comprehensive documentation, potential for custom specifications. | Higher cost, may have minimum order quantities. |
| Specialty Chemical Suppliers | 95% - 98% | Grams to Kilograms | Wide range of catalog compounds, flexible quantities. | Batch-to-batch variability can be a concern, documentation may be less detailed. |
| Online Marketplaces | Varies | Grams to Kilograms | Competitive pricing, broad selection from multiple vendors. | Quality and reliability can vary significantly between vendors, thorough vetting is essential. |
Evaluating Supplier Trustworthiness: A Deep Dive into the Certificate of Analysis
The Certificate of Analysis (CoA) is the cornerstone of supplier verification. It is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical.[1][2] A thorough understanding of the CoA is essential for assessing the suitability of a material for its intended use.
Anatomy of a Certificate of Analysis:
A comprehensive CoA for this compound should include the following sections:
-
Product Information: Product name, CAS number (68120-35-4), molecular formula (C8H9BrO), molecular weight (201.06 g/mol ), and batch/lot number.
-
Physical Properties: Appearance (e.g., white to off-white solid), melting point, and solubility.
-
Analytical Test Results: This is the most critical section and should include:
-
Purity by HPLC or GC: The percentage purity determined by High-Performance Liquid Chromatography or Gas Chromatography. The chromatogram itself may sometimes be provided upon request.
-
Identity by ¹H NMR and/or FT-IR: Confirmation of the chemical structure using Proton Nuclear Magnetic Resonance spectroscopy or Fourier-Transform Infrared spectroscopy. The spectral data should be consistent with the structure of this compound.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by GC-HS (Headspace Gas Chromatography) to identify and quantify any remaining solvents from the synthesis and purification process.
-
Elemental Analysis: In some cases, elemental analysis may be provided to confirm the elemental composition.
-
-
Dates: Date of manufacture and re-test date.
-
Signatures: Approval by the quality control/quality assurance department.
Interpreting the Data: Beyond the Numbers
Simply looking at the purity value on a CoA is insufficient. A critical evaluation involves:
-
Assessing the Analytical Methods: Are the methods used for analysis appropriate and validated? For example, purity by HPLC should specify the column, mobile phase, and detection wavelength.
-
Scrutinizing Impurity Profiles: Does the CoA provide information on specific impurities? Even at a high overall purity, the presence of certain impurities can be detrimental to subsequent reactions.
-
Consistency Across Batches: When possible, requesting CoAs from different batches can provide insight into the supplier's process consistency.
In-House Quality Control and Verification: A Self-Validating System
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control (QC) testing to verify the information provided on the CoA and to ensure the material is suitable for its intended use. This step is a critical component of a self-validating research or development process.
Experimental Protocol: In-House QC of this compound
1. Physical Characterization:
-
Appearance: Visually inspect the material and compare it to the description on the CoA.
-
Melting Point: Determine the melting point using a calibrated apparatus. A sharp melting point close to the literature value is indicative of high purity.
2. Spectroscopic Identification:
-
¹H NMR Spectroscopy:
-
Objective: To confirm the chemical structure and identify any organic impurities.
-
Sample Preparation: Dissolve a small amount of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
~2.4 ppm (singlet, 3H, -CH₃)
-
~4.6 ppm (singlet, 2H, -CH₂OH)
-
~7.1-7.5 ppm (multiplet, 3H, aromatic protons)
-
A broad singlet corresponding to the hydroxyl proton (-OH) may be observed, and its chemical shift can vary depending on concentration and solvent.
-
-
Interpretation: The integration of the peaks should correspond to the number of protons in the molecule. The presence of unexpected peaks may indicate impurities.
-
-
FT-IR Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Sample Preparation: Prepare a KBr pellet or use a thin film on a salt plate.
-
Expected Absorptions:
-
Broad peak around 3300 cm⁻¹ (O-H stretch of the alcohol)
-
Peaks in the 3000-2850 cm⁻¹ region (C-H stretches of the aromatic ring and methyl/methylene groups)
-
Peaks in the 1600-1450 cm⁻¹ region (C=C stretches of the aromatic ring)
-
A strong peak around 1050 cm⁻¹ (C-O stretch of the primary alcohol)
-
-
3. Purity Assessment by HPLC:
-
Objective: To determine the purity of the material and quantify any impurities.
-
Methodology (a general starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Prepare a standard solution of known concentration in the mobile phase.
-
Interpretation: The purity is calculated based on the area percentage of the main peak. Any additional peaks represent impurities.
-
Workflow for Incoming Material Qualification
Caption: Workflow for the qualification of incoming this compound.
Conclusion: A Foundation of Quality for Successful Research
The selection and validation of this compound from commercial suppliers is a foundational step that underpins the success of subsequent research and development activities. By adopting a systematic approach that encompasses thorough supplier evaluation, critical analysis of documentation such as the Certificate of Analysis, and rigorous in-house quality control, researchers can mitigate risks associated with starting material variability. This diligence not only enhances the reliability and reproducibility of experimental data but also builds a solid foundation for the development of robust and scalable synthetic processes in the pharmaceutical and chemical industries.
References
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How to Read a Chemical Certificate of Analysis (COA). (2025, November 4). Retrieved from [Link]
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Certificate of Analysis Template – Printable PDF & Word Format. (n.d.). Retrieved from [Link]
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Raw Material Analysis Certificates. (n.d.). Retrieved from [Link]
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Auditing Starting Materials - new APIC Guideline defines Standards. (2018, April 18). Retrieved from [Link]
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Free Sample Certificate of Analysis (COA) Templates. (2019, December 7). Retrieved from [Link]
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Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024, October 31). Retrieved from [Link]
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Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. (n.d.). Retrieved from [Link]
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Free Download Material Certificate of Analysis Template. (n.d.). Retrieved from [Link]
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Transition From Clinical to Commercial Supply Chain-Regulatory Starting Materials. (2018, March 1). Retrieved from [Link]
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Template of Certificate of Analysis. (n.d.). Retrieved from [Link]
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Template-Certificate of Analysis. (n.d.). Retrieved from [Link]
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2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024, February 26). Retrieved from [Link]
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How to Read and Understand a Certificate of Analysis. (2020, February 10). Retrieved from [Link]
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How to read a certificate of analysis (COA). (2022, January 4). Retrieved from [Link]
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Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide on the Potential Hazards of (3-Bromo-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-4-methylphenyl)methanol, a substituted benzyl alcohol, is a valuable building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents and other complex molecules. While its utility is significant, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and mitigating risk. This technical guide provides a comprehensive overview of the toxicological profile, potential hazards, and safe handling procedures for this compound. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals who handle this compound.
Introduction and Chemical Profile
This compound, also known as 3-Bromo-4-methylbenzyl alcohol, is an organic compound with the chemical formula C₈H₉BrO.[1][2] It presents as a solid, typically a powder, at room temperature.[2] Its molecular structure, featuring a brominated and methylated benzene ring attached to a hydroxymethyl group, makes it a versatile intermediate in organic synthesis. The presence of the benzylic alcohol functional group allows for a variety of chemical transformations, while the bromine atom provides a site for cross-coupling reactions, making it a key component in the synthesis of more complex molecular architectures.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-4-methylbenzyl alcohol |
| CAS Number | 68120-35-4[1][2] |
| Molecular Formula | C₈H₉BrO[1][2] |
| Molecular Weight | 201.06 g/mol [1][2] |
| Appearance | Powder/Solid[2] |
| Melting Point | 38-42 °C[2] |
Comprehensive Hazard Profile
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Acute Oral Toxicity (Harmful if Swallowed)
Skin Irritation
The compound is categorized as Skin Irritation, Category 2 (H315): Causes skin irritation .[3] Direct contact with the skin can cause localized redness, inflammation, and discomfort. The lipophilic nature of the molecule allows it to penetrate the outer layers of the skin, potentially disrupting cellular membranes and leading to an inflammatory response. Prolonged or repeated skin contact should be avoided.
Serious Eye Irritation
It is also classified as Eye Irritation, Category 2A (H319): Causes serious eye irritation .[3] Contact with the eyes can cause significant irritation, pain, redness, and watering. In severe cases, it could lead to corneal damage. The irritant effect is a common property of many organic alcohols and their derivatives.
Respiratory Tract Irritation
This compound is classified as Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation .[3] Inhalation of the dust or aerosols of this compound can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath. All handling of the solid should be performed in a manner that minimizes dust generation.
Toxicological Data Summary
While detailed toxicological studies on this compound are not extensively published, the GHS classifications provide a clear indication of its hazard potential. It is important to note that the absence of comprehensive data does not imply the absence of other potential hazards. As such, this compound should be handled with the care afforded to substances with unknown toxicological properties. Some sources state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]
| Hazard Classification | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] | Warning | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[3] | Warning | GHS07 |
Risk Mitigation and Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following protocols are based on established best practices for handling hazardous chemicals.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory.
-
Containment: For more sensitive operations or when handling larger quantities, the use of a glove box may be appropriate to provide a higher level of containment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against eye contact.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6] Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat should be worn at all times.[6] For tasks with a higher risk of splashes or spills, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Decision tree for responding to a chemical spill.
Conclusion
This compound is a compound of significant interest in the field of drug discovery and organic synthesis. However, its potential hazards, including acute oral toxicity, skin and eye irritation, and respiratory tract irritation, necessitate a robust safety protocol. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks associated with its handling and ensure a safe and productive research environment. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the lynchpin of responsible scientific practice.
References
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PubChem. (4-Bromo-3-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. This compound, 95% Purity, C8H9BrO, 25 grams. Retrieved from [Link]
-
Capot Chemical. MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol. Retrieved from [Link]
-
Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol. Retrieved from [Link]
-
3M. Safety Data Sheet. Retrieved from [Link]
-
UCLA EH&S. Methanol - Standard Operating Procedure. Retrieved from [Link]
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- 2. 3-Bromo-4-methylbenzyl alcohol 97 68120-35-4 [sigmaaldrich.com]
- 3. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. 68120-35-4 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. fishersci.no [fishersci.no]
(3-Bromo-4-methylphenyl)methanol: A Strategic Building Block for Advanced Organic Synthesis
Introduction: The Versatility of a Bifunctional Arene
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. (3-Bromo-4-methylphenyl)methanol emerges as a highly valuable and versatile building block, offering chemists a unique combination of reactive handles on a substituted aromatic core. Its structure, featuring a nucleophilic hydroxymethyl group and a bromine atom amenable to a wide array of cross-coupling reactions, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the synthesis of biologically active molecules. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a building block's physical and chemical properties, alongside its safety profile, is the bedrock of its effective and safe utilization in the laboratory.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 68120-35-4 | [1][2][3] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][4] |
| Melting Point | 38-42 °C | [3] |
| Boiling Point | 283.4±25.0 °C (Predicted) | [3] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [2][5] |
Note: Comprehensive, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not consistently available in public-access databases. Researchers should obtain analytical data upon acquisition of the material.
Safety and Handling
This compound is a chemical that requires careful handling to minimize risk to laboratory personnel.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of either the corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be tailored based on availability, cost, and desired scale.
Protocol 1: Reduction of 3-Bromo-4-methylbenzoic Acid
This method employs a borane-tetrahydrofuran complex for a high-yielding reduction.
Experimental Protocol:
-
Dissolve 3-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (1.0 M in THF, 2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.[1]
Protocol 2: Reduction of 3-Bromo-4-methylbenzaldehyde
A milder approach utilizing sodium borohydride, suitable for smaller scale preparations.
Experimental Protocol:
-
Dissolve 3-bromo-4-methylbenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[1]
Core Reactions and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can be readily transformed into ethers, esters, or halides, while the aryl bromide is a prime substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl motifs. The bromine atom of this compound serves as an excellent handle for this transformation.
Reaction Causality: The choice of a palladium catalyst, ligand, and base is critical for an efficient Suzuki-Miyaura coupling. The base activates the boronic acid, facilitating transmetalation to the palladium center. The ligand stabilizes the palladium catalyst and promotes the reductive elimination step that forms the desired C-C bond.
Sources
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- 5. This compound [allbiopharm.com]
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of Biaryl Methanols using (3-Bromo-4-methylphenyl)methanol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, and it has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This application note provides a detailed protocol for the Suzuki coupling of (3-Bromo-4-methylphenyl)methanol with a generic arylboronic acid. This specific transformation is valuable for synthesizing 4'-methyl-[1,1'-biphenyl]-3-yl)methanol and its derivatives, which are important structural motifs in drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key parameters for optimization.
Reaction Scheme:
General scheme of the Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success of any cross-coupling reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture and oxygen, which can deactivate the catalyst.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties/Role |
| This compound | C₈H₉BrO | 201.06 | 89701-76-8 | Aryl Halide Substrate |
| Phenylboronic Acid (Example) | C₆H₇BO₂ | 121.93 | 98-80-6 | Organoboron Coupling Partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | C₄H₆O₄Pd | 224.52 | 3375-31-3 | Palladium Precatalyst |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 657408-07-6 | Phosphine Ligand |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 7778-53-2 | Base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous Solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Co-solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |
| Celite™ | N/A | N/A | 61790-53-2 | Filtration Aid |
Detailed Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with phenylboronic acid. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
1. Reagent Preparation and Degassing:
-
Prepare a solution of the chosen solvent system (e.g., Toluene and Water).
-
Thoroughly degas the solvent mixture to remove dissolved oxygen. A common method is to bubble argon or nitrogen gas through the solvent for 20-30 minutes, or to use a freeze-pump-thaw technique for more rigorous applications.[4] Solvents packaged in Sure/Seal™ bottles are generally sufficiently degassed for immediate use.[4]
2. Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the reaction flask with an inert gas (e.g., Argon) three times.[4][5]
3. Reaction Execution:
-
Add the degassed solvent (e.g., Toluene/Water 4:1, 5 mL) to the reaction flask via syringe.
-
Add the catalyst and ligand to the stirring reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[7][8]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl methanol.[7]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Mechanism and Scientific Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][9] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) complex.[6][9] The reactivity of the halide in this step follows the trend I > OTf > Br >> Cl.[3]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[3] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[10][11][12] The choice of base is critical and can influence reaction rates and yields.[13]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6][9]
The Role of Ligands and Solvents
-
Ligands: Electron-rich and bulky phosphine ligands, such as SPhos, are often employed.[14] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination.[3][15] The use of advanced ligands like SPhos has expanded the scope of the Suzuki reaction to include less reactive aryl chlorides and allows for lower catalyst loadings.[3][14][15]
-
Solvents: The choice of solvent is crucial for solubilizing the reactants and catalyst, and it can significantly impact the reaction rate and selectivity.[16][17][18] Biphasic systems, such as toluene/water, are common.[3][6] The aqueous phase is necessary to dissolve the inorganic base (like K₃PO₄), while the organic phase dissolves the aryl halide and the catalyst.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation by air/moisture). | Ensure proper degassing of solvents and use of an inert atmosphere.[4] |
| Insufficiently active catalyst system for the substrate. | Screen different palladium sources, ligands (e.g., XPhos, RuPhos), and bases (e.g., Cs₂CO₃, K₂CO₃).[15] | |
| Low reaction temperature. | Increase the reaction temperature, but be mindful of potential side reactions. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures. |
| Reaction conditions are too harsh. | Lower the temperature or use a milder base. | |
| Dehalogenation of Aryl Bromide | Source of hydride (e.g., from solvent or base). | Use a different solvent or base. This side reaction can sometimes occur after oxidative addition.[9] |
| Difficult Purification | Residual palladium catalyst or boron byproducts. | Filter the crude reaction mixture through a pad of Celite before extraction. An acidic or basic wash during work-up can help remove boron impurities. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note for the coupling of this compound provides a reliable starting point for researchers. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, scientists can effectively troubleshoot and optimize the reaction for their specific needs, paving the way for the efficient synthesis of complex molecules in drug discovery and materials science.
References
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Suzuki reaction. Wikipedia.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]
-
SPhos. Wikipedia.[Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.[Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).[Link]
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. ResearchGate.[Link]
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry.[Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate.[Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.[Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.[Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate.[Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.[Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis.[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.[Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.[Link]
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Application Notes and Protocols for the Sonogashira Coupling of (3-Bromo-4-methylphenyl)methanol with Terminal Alkynes
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira coupling reaction between (3-bromo-4-methylphenyl)methanol and various terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable tool for the synthesis of internal alkynes and conjugated enynes.[5] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[5][6] The mild reaction conditions and broad functional group tolerance make it a highly versatile method in the construction of complex molecular architectures.[1][7][8] For drug development professionals, the ability to introduce alkynyl and aromatic functionalities is crucial for scaffold diversification and the synthesis of biologically active molecules.[2][9]
This compound is a valuable building block in organic synthesis.[10] The presence of a bromo-substituent on the aromatic ring allows for facile carbon-carbon bond formation via cross-coupling reactions, while the hydroxymethyl group provides a handle for further functionalization. This guide will focus on leveraging the Sonogashira coupling to derivatize this versatile intermediate.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][8]
Figure 1: Catalytic cycles of the copper-palladium co-catalyzed Sonogashira coupling reaction.
-
The Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, this compound, to form a Pd(II) complex. The reactivity of aryl halides follows the trend I > OTf > Br > Cl.[7][11] Aryl bromides often require slightly elevated temperatures compared to their iodide counterparts.[11]
-
Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.[5]
-
Reductive Elimination : The desired product, the disubstituted alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
-
-
The Copper Cycle :
-
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[5]
-
Deprotonation : The amine base deprotonates the terminal alkyne to form a copper acetylide intermediate.[5][8] This intermediate is crucial for the transmetalation step.
-
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of these cycles. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps.[5][12] The base is essential for the deprotonation of the alkyne and to neutralize the hydrogen halide byproduct.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Figure 2: General experimental workflow for the Sonogashira coupling.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Deuterated solvent for NMR analysis
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Equipment Setup
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Rotary evaporator for solvent removal
-
Flash chromatography system for purification
Reaction Procedure
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).
-
Add the anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide).
-
Degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 3-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Data Presentation: Representative Reaction Parameters
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 50 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | DIPA | Toluene | 60 | 18 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | 5 | Cs₂CO₃ | DMF | 80 | 24 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | MeCN | RT | 6 | 90-98 |
Note: These are representative conditions and may require optimization for specific substrates.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Low reactivity of aryl bromide- Impure reagents or solvents | - Use a fresh batch of palladium and copper catalysts.- Increase the reaction temperature or switch to a more active catalyst/ligand system (e.g., using bulky, electron-rich phosphine ligands).[13][14]- Ensure all reagents and solvents are anhydrous and of high purity.[11] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Ensure strictly anaerobic conditions by thoroughly degassing the solvent.[11]- Use fresh, high-purity reagents and solvents.[11] Some solvents like THF may be more prone to this issue.[15] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strict inert atmosphere throughout the reaction.[11]- Consider a copper-free Sonogashira protocol or reduce the amount of copper catalyst.[1][11] Slow addition of the alkyne can also be beneficial.[16] |
| Reaction Stalls | - Catalyst deactivation- Insufficient base | - Add a fresh portion of the catalyst.- Ensure an adequate excess of the base is used. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile method for the synthesis of a diverse range of substituted aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and reproducible results. This guide provides a solid foundation for the successful application of this important reaction in drug discovery and materials science.
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Sonogashira coupling - Wikipedia. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
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What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. [Link]
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Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. [Link]
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Sonogashira Cross-Coupling - J&K Scientific LLC. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. [Link]
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Sonogashira Coupling | NROChemistry. [Link]
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The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
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Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. [Link]
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Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents | Organic Letters. [Link]
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Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
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Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]
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Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling) | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
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Sonogashira coupling in natural product synthesis - ResearchGate. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. [Link]
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Introduction: The Strategic Value of (3-Bromo-4-methylphenyl)methanol in Medicinal Chemistry
An Application Note and Protocol Guide for the Synthesis of Pharmaceutical Intermediates from (3-Bromo-4-methylphenyl)methanol
This compound is a versatile and strategically important starting material in the synthesis of complex pharmaceutical agents. Its structure is endowed with three key points of chemical reactivity that can be manipulated with high selectivity: a benzylic alcohol, an aryl bromide, and an activated methyl group. The true power of this building block lies in the orthogonal reactivity of the alcohol and the bromide. The alcohol can be readily oxidized to an aldehyde or carboxylic acid, providing a handle for constructing heterocycles or forming amide bonds. Concurrently, the aryl bromide is a prime substrate for modern palladium-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, alkyl, and amino groups.[1][2] This dual functionality allows for the rapid and efficient construction of molecular complexity, making it a valuable precursor for various therapeutic agents, particularly in the realm of kinase inhibitors.[3][4][5]
This guide provides detailed protocols and technical insights into the key synthetic transformations of this compound, designed for researchers and scientists in drug development.
Core Synthetic Transformations & Protocols
The synthetic utility of this compound can be primarily exploited through two major classes of reactions: oxidation of the benzylic alcohol and cross-coupling at the aryl bromide position.
Diagram: Synthetic Pathways from this compound
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Application Notes & Protocols: Leveraging (3-Bromo-4-methylphenyl)methanol in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It starts by identifying small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity (micromolar to millimolar range) to a biological target.[1][4][5] The rationale behind this strategy is that smaller, less complex molecules can explore a wider chemical space more effectively, leading to higher-quality interactions and more efficient starting points for optimization.[2][4][6] These initial fragment hits are then elaborated into more potent, lead-like candidates through structure-guided medicinal chemistry efforts.[7][8][9] This approach has led to the successful development of several marketed drugs, validating its utility against even challenging targets once considered "undruggable."[2][4]
This document provides a detailed guide on the application of a specific and strategically designed fragment, (3-Bromo-4-methylphenyl)methanol , in FBDD campaigns. We will delve into the rationale for its selection, its inherent advantages, and provide detailed protocols for its use in screening, hit validation, and subsequent evolution into a potential drug candidate.
This compound: A Privileged Fragment for FBDD
The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. This compound is an exemplary fragment due to a confluence of desirable physicochemical and structural properties.
Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Weight | 201.06 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da), ensuring it is small enough to explore binding pockets effectively.[3] |
| XLogP3 | 2.1 | Indicates a balance of hydrophobicity and hydrophilicity, which is crucial for solubility in aqueous buffers used in biophysical assays and for potential bioavailability. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor, a key interaction in molecular recognition. |
| Hydrogen Bond Acceptors | 1 | The oxygen of the hydroxyl group can also act as a hydrogen bond acceptor. |
| Rotatable Bonds | 1 | Low number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient interactions. |
Data sourced from PubChem CID 10987288[10]
Strategic Advantages of the this compound Scaffold:
-
The Bromine Advantage: The bromine atom is a key feature of this fragment. It can participate in halogen bonding , a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein target.[11][12] This interaction can significantly contribute to binding affinity and specificity. Furthermore, the bromine atom serves as a versatile synthetic handle for subsequent chemical modifications using cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid exploration of chemical space during hit-to-lead optimization.[13] The introduction of bromine into a molecule can also favorably influence its metabolic profile and duration of action.[11][14]
-
Defined Vector for Growth: The meta-bromo and para-methyl substitution pattern on the phenyl ring provides distinct vectors for chemical elaboration. The benzylic alcohol offers another readily modifiable position, allowing for systematic exploration of the binding pocket.
-
Structural Simplicity and Versatility: The simple phenylmethanol core is a common motif in known drugs and provides a rigid scaffold for presenting the key interacting groups (bromine and hydroxyl) to the target protein.
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign involves a multi-step process, from initial screening to hit validation and characterization.
Figure 2: Conceptual diagram of an NMR titration experiment for hit validation.
Application Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. [15][16][17]It provides invaluable information about the binding mode, key interactions, and vectors for fragment elaboration.
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the electron density maps to confirm the presence and determine the binding pose of this compound. [16]
-
Hit-to-Lead Evolution: The Path Forward
Once a validated hit like this compound is identified and its binding mode is understood through structural biology, the hit-to-lead optimization phase begins. [7][18]The goal is to increase the affinity and selectivity of the initial fragment while maintaining favorable physicochemical properties.
Strategies for Evolving this compound:
-
Fragment Growing: This involves adding chemical moieties to the fragment to make additional favorable interactions with the protein. [8][9][18] * Vector 1 (Bromine): Utilize the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new substituents that can probe adjacent sub-pockets.
-
Vector 2 (Hydroxyl): The hydroxyl group can be converted to an ether, ester, or used as a handle to introduce new functional groups.
-
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
-
Fragment Merging: If a second, overlapping fragment hit is identified, a new molecule can be designed that incorporates the key features of both fragments.
Figure 3: Strategies for evolving a fragment hit into a lead compound.
Conclusion
This compound represents a strategically designed fragment with high potential for success in FBDD campaigns. Its adherence to the "Rule of Three," coupled with the presence of a versatile bromine handle and a hydrogen-bonding hydroxyl group, makes it an excellent starting point for identifying novel chemical matter for a wide range of biological targets. The detailed protocols provided herein offer a robust framework for researchers to effectively screen, validate, and evolve this fragment, ultimately accelerating the journey from a weakly binding hit to a potent, optimized lead compound.
References
-
Ciulli, A. (2019). Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
de Kloe, G. E., Bailey, A., & Leurs, R. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available at: [Link]
-
Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(10), 733-737. Available at: [Link]
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Neumann, L., & Navratilova, I. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1639-1647. Available at: [Link]
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Papalia, G. A., & Myszka, D. G. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22437. Available at: [Link]
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Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
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de Kloe, G. E., Bailey, A., & Leurs, R. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. Available at: [Link]
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Kumar, A., & Singh, J. (2018). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 13-19. Available at: [Link]
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de Souza, N. B., & de C. Franca, T. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 107. Available at: [Link]
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Sledz, P., & Caflisch, A. (2018). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 5, 2. Available at: [Link]
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Ciulli, A. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1263, 219-243. Available at: [Link]
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Kang, C., & Yu, X. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. Available at: [Link]
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Wilk, W., & Gryz, M. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e835. Available at: [Link]
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Angulo, J., & Caines, M. E. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-Based Drug Discovery (pp. 49-72). Royal Society of Chemistry. Available at: [Link]
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Papalia, G. A., & Myszka, D. G. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 10(1), 22437. Available at: [Link]
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Wilk, W., & Gryz, M. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Heck-Mizoroki Reaction for the Synthesis of Substituted Stilbenes from (3-Bromo-4-methylphenyl)methanol
Abstract
This document provides a comprehensive technical guide for performing the Heck-Mizoroki cross-coupling reaction using (3-Bromo-4-methylphenyl)methanol as the aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This guide delves into the critical parameters and mechanistic underpinnings necessary for the successful vinylation of this functionalized aryl bromide. We present an optimized, step-by-step protocol, a discussion on the rationale behind component selection, and a summary of reaction conditions designed for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the Heck-Mizoroki Reaction
The palladium-catalyzed Heck-Mizoroki reaction stands as one of the most powerful and versatile methods for the synthesis of substituted alkenes, a structural motif prevalent in pharmaceuticals, natural products, and materials science.[2] Its discovery, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, revolutionized C-C bond formation by providing a reliable pathway to couple sp²-hybridized carbon centers.[1][3]
The reaction typically involves an aryl or vinyl halide, an alkene, a base, and a palladium catalyst.[4] The substrate of interest, this compound, presents a moderately reactive aryl bromide. A key consideration for this substrate is the presence of a primary benzylic alcohol functional group, which must be tolerated by the chosen reaction conditions to avoid unwanted side reactions such as oxidation or etherification. This guide provides the expertise to navigate these challenges effectively.
Mechanistic Rationale: Guiding Experimental Design
A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Heck reaction. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which dictates the essential components of the reaction.[3][5]
The catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1] This is often the rate-limiting step, particularly for less reactive aryl bromides.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[3][6]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a palladium-hydride species.[6] This step determines the regioselectivity and stereoselectivity of the product, with a strong preference for the trans-isomer.
-
Catalyst Regeneration: The base neutralizes the generated hydrobromic acid (HBr) and facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][7]
Below is a diagram illustrating this fundamental catalytic pathway.
Caption: The Heck-Mizoroki catalytic cycle.
Optimizing Reaction Parameters for this compound
The success of the Heck reaction hinges on the judicious selection of catalyst, ligand, base, and solvent. The presence of the -CH₂OH group on our substrate requires conditions that are robust yet chemoselective.
-
Palladium Precatalyst: While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, Pd(II) precatalysts such as Palladium(II) acetate [Pd(OAc)₂] are often more practical.[1][7] Pd(OAc)₂ is more stable to air and moisture and is readily reduced in situ to the active Pd(0) species, often by a phosphine ligand or other reagents in the mixture.[8] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.
-
Ligand Selection: For aryl bromides, the use of a supporting ligand is generally required to facilitate the oxidative addition step and stabilize the palladium catalyst.[9]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic choice. However, for moderately reactive aryl bromides, more electron-rich and sterically hindered phosphines like Tri(o-tolyl)phosphine or Tri(tert-butyl)phosphine can enhance catalytic activity by promoting oxidative addition and subsequent reductive elimination.[9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating properties form highly stable and thermally robust palladium complexes, making them particularly effective for less reactive aryl halides.[10][11]
-
-
The Role of the Base: A base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[4]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are commonly used.[1] They are effective, inexpensive, and generally do not interfere with alcohol functional groups. K₂CO₃ is often a good first choice.[10]
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) are also widely employed.[1] However, they can sometimes act as ligands or lead to side reactions at high temperatures. For this substrate, an inorganic base is often a more reliable choice.
-
-
Solvent System: The choice of solvent is critical, as it affects solubility, reaction rate, and catalyst stability.[12][13]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are the most common solvents for Heck reactions.[14] They effectively dissolve the palladium salts and organic substrates and can stabilize the charged intermediates in the catalytic cycle. DMF is a frequent choice for reactions with aryl bromides, which often require elevated temperatures (80-140 °C).[9][10]
-
Summary of Recommended Reaction Conditions
The following table outlines typical conditions for the Heck coupling of aryl bromides, providing a starting point for optimization with this compound.
| Component | Recommended Reagents & Conditions | Rationale & Considerations |
| Aryl Halide | This compound | Aryl bromide offers a good balance of reactivity and stability. |
| Alkene | n-Butyl acrylate, Styrene (1.2-1.5 equiv.) | Electron-deficient alkenes are highly reactive. A slight excess is used. |
| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | Air-stable, cost-effective, and highly efficient Pd(II) source.[7] |
| Ligand | PPh₃, P(o-tol)₃, or NHC-based ligand (2-4 mol%) | Essential for activating aryl bromides and stabilizing the catalyst.[1][9] |
| Base | K₂CO₃, Cs₂CO₃ (2.0 equiv.) | Neutralizes HX and regenerates Pd(0) catalyst without side reactions.[10] |
| Solvent | DMF, DMAc, or MeCN | Polar aprotic solvent to ensure solubility and facilitate the reaction.[14] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for aryl bromides.[10] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and ligands.[15] |
Detailed Experimental Protocol
This protocol describes the Heck coupling of this compound with n-butyl acrylate.
Caption: Experimental workflow for the Heck reaction.
5.1. Materials and Reagents
-
This compound (1.0 mmol, 201.06 g/mol )
-
n-Butyl acrylate (1.5 mmol, 128.17 g/mol )
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 224.5 g/mol )
-
Triphenylphosphine (PPh₃) (0.04 mmol, 262.29 g/mol )
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
5.2. Equipment
-
Schlenk flask (25 mL) with magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas line with manifold
-
Heating mantle with temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
5.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic; handle with care.
-
DMF is a skin and respiratory irritant.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
5.4. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Attach the flask to a Schlenk line, evacuate the flask, and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Solvent and Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (215 µL, 1.5 mmol).
-
Reaction: Attach a condenser to the flask, ensure a continuous flow of nitrogen, and lower the flask into a preheated heating mantle set to 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates in a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5.5. Purification and Characterization
-
Purification: The crude product will be a viscous oil or solid. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
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Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
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Ansari, I. A., & Kantam, M. L. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]
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Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
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Reich, T. E., & Sigman, M. S. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 1(5), 549-553. Retrieved from [Link]
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Ansari, I. A., & Kantam, M. L. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
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SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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He, H.-J., Weng, J., & Chen, J.-R. (2003). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 22(26), 5543-5549. Retrieved from [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Semantic Scholar. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Reddy, M. S., & Thirupathi, N. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 11, 1744-1752. Retrieved from [Link]
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Bhanushali, M. J., & Bhor, M. D. (2017). Heck Reaction—State of the Art. Catalysts, 7(10), 267. Retrieved from [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Tetrahedron, 57(35), 7449-7476. Retrieved from [Link]
-
ChemistryOpen. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved from [Link]
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Beilstein Journals. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Sharma, R., & Singh, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23165-23193. Retrieved from [Link]
-
Willis, M. C., & Macnaughtan, M. L. (2011). Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. Organic Letters, 13(20), 5548-5551. Retrieved from [Link]
-
Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(7), 1021-1023. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Retrieved from [Link]
-
Semantic Scholar. (2012). Feeding the Heck Reaction with Alcohol: One-Pot Synthesis of Stilbenes from Aryl Alcohols and Bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
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RSC Publishing. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of (3-Bromo-4-methylphenyl)methanol Derivatives
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Arylamines are privileged scaffolds found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1][2] This reaction offers a significant advantage over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, due to its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and important class of substrates: (3-Bromo-4-methylphenyl)methanol and its derivatives. The presence of a benzylic alcohol introduces unique challenges and considerations that will be addressed in detail, providing a robust framework for reaction optimization and success.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][3]
The generally accepted catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application to this compound Derivatives: Key Considerations
The presence of the hydroxymethyl group on the aryl bromide substrate introduces a key challenge: the potential for the alcohol to act as a competing nucleophile, leading to the formation of an ether byproduct via a C-O coupling pathway.[1] Furthermore, the acidity of the benzylic alcohol could potentially interfere with the basicity of the reaction medium.
Two primary strategies can be employed to address this challenge:
-
Direct Coupling without Protection: The inherent selectivity of the Buchwald-Hartwig amination for C-N over C-O bond formation can often be exploited. With careful selection of the catalyst system and reaction conditions, the desired amination can proceed with minimal ether formation. This approach is more atom-economical and avoids additional protection-deprotection steps.
-
Protection of the Hydroxyl Group: In cases where C-O coupling is a significant side reaction, or if the desired amine is incompatible with the free hydroxyl group, protection of the alcohol is a viable strategy. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed. However, the chosen protecting group must be stable to the basic reaction conditions of the Buchwald-Hartwig amination and readily cleavable post-coupling.
The choice between these strategies will depend on the specific amine coupling partner and the desired purity of the final product. For initial investigations, a direct coupling approach is often recommended.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a generic primary amine. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst System Selection
The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. The following table provides a starting point for optimization, with recommendations based on the nature of the amine coupling partner.
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Typical Temperature (°C) | Notes |
| Primary Alkylamines | BrettPhos, XPhos | NaOtBu, LHMDS | 80-100 | BrettPhos is often highly effective for primary amines.[3] |
| Secondary Alkylamines | XPhos, RuPhos | NaOtBu, K₃PO₄ | 80-110 | Weaker bases like K₃PO₄ may be beneficial if the substrate is base-sensitive. |
| Arylamines | XPhos, SPhos | NaOtBu, Cs₂CO₃ | 100-120 | Arylamines are generally less nucleophilic and may require higher temperatures. |
| Ammonia Surrogates | XPhos, tBuXPhos | NaOtBu, LiHMDS | 90-110 | Benzophenone imine is a common ammonia surrogate.[2] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use a pre-catalyst or ensure proper activation of the Pd(0) source.- Screen a variety of ligands and bases (see table above).- Increase the reaction temperature. |
| Formation of ether byproduct | - C-O coupling is competitive | - Switch to a more sterically hindered ligand.- Use a weaker base.- Consider protecting the hydroxyl group. |
| Dehalogenation of the starting material | - Presence of water or other proton sources | - Ensure all reagents and solvents are anhydrous.- Use a freshly opened bottle of base. |
| Incomplete reaction | - Insufficient reaction time- Catalyst deactivation | - Extend the reaction time.- Increase the catalyst loading. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 3-amino-4-methylbenzyl alcohol derivatives. By carefully considering the potential for side reactions involving the benzylic alcohol and by systematically optimizing the catalyst system and reaction conditions, researchers can achieve high yields of the desired arylamine products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in drug discovery and development programs.
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-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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HKMU Scholars. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. [Link]
-
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-
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-
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-
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Application and Protocol for the Selective Oxidation of (3-Bromo-4-methylphenyl)methanol to 3-bromo-4-methylbenzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The conversion of (3-Bromo-4-methylphenyl)methanol to its corresponding aldehyde, 3-bromo-4-methylbenzaldehyde, is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and selective oxidation of this substituted benzyl alcohol. We will delve into the rationale behind choosing an appropriate oxidation method, present a detailed, field-proven protocol, and discuss the underlying mechanistic principles to ensure reproducibility and high yields.
Choosing the Optimal Oxidation Strategy: A Comparative Overview
The primary challenge in oxidizing a primary alcohol to an aldehyde is preventing over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. For a substrate like this compound, several reliable methods are at the disposal of the synthetic chemist. The choice of oxidant is often dictated by factors such as substrate compatibility, scale of the reaction, and desired purity of the final product.
| Oxidizing Agent/System | Key Advantages | Key Disadvantages |
| Pyridinium Chlorochromate (PCC) | Reliable, high-yielding for many primary alcohols.[1][2] | Chromium-based reagent (toxic), can be acidic.[3][4][5] |
| Swern Oxidation | Mild conditions, excellent for sensitive substrates.[6][7] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[6][7] |
| Dess-Martin Periodinane (DMP) | Mild, neutral conditions, broad functional group tolerance.[8][9][10] | Can be explosive under certain conditions, relatively expensive.[10][11] |
| TEMPO-catalyzed Oxidation | "Green" catalytic method using a co-oxidant like bleach.[12][13] | Can be sensitive to substrate structure, may require optimization.[14] |
For the oxidation of this compound, Pyridinium Chlorochromate (PCC) stands out as a robust and well-established method, consistently providing good to excellent yields for similar benzylic alcohols.[15] Its operational simplicity at room temperature makes it a practical choice for many research and development laboratories.
Reaction Mechanism: The Pathway of PCC Oxidation
The oxidation of an alcohol by PCC proceeds through a well-elucidated mechanism.[1][16][17] The reaction is essentially an elimination process where a C-H bond and an O-Cr bond are broken to form a C=O double bond.
Caption: Mechanism of PCC Oxidation.
The initial step involves the nucleophilic attack of the alcohol onto the electrophilic chromium center of PCC to form a chromate ester intermediate.[16][18] Subsequently, a base, typically pyridine present from the reagent itself, abstracts a proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, leading to the formation of the aldehyde, a reduced Cr(IV) species, and pyridinium hydrochloride.[1][16]
Experimental Protocol: PCC Oxidation of this compound
This protocol is designed for the small to medium-scale synthesis of 3-bromo-4-methylbenzaldehyde and incorporates best practices for handling chromium reagents and ensuring a high-purity product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 201.06 | 5.0 g | 24.86 mmol | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 8.04 g | 37.30 mmol | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |
| Celite® or Silica Gel | - | ~10 g | - | - |
| Diethyl Ether | - | As needed for workup | - | - |
Experimental Workflow
Caption: Experimental workflow for PCC oxidation.
Step-by-Step Procedure
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (8.04 g, 37.30 mmol) and Celite® or silica gel (~10 g) in anhydrous dichloromethane (DCM) (50 mL).[3][19] The addition of an inert solid like Celite® helps to prevent the formation of a tarry chromium residue and simplifies the workup.[3][19][20]
-
Addition of Substrate: In a separate flask, dissolve this compound (5.0 g, 24.86 mmol) in anhydrous DCM (50 mL). Add this solution to the stirred PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][19]
-
Workup: Upon completion of the reaction, dilute the mixture with diethyl ether (100 mL).
-
Filtration: Prepare a short column of silica gel in a fritted funnel and filter the reaction mixture through it. Wash the filter cake thoroughly with diethyl ether until all the product has been eluted (as monitored by TLC). This step is crucial for removing the chromium byproducts.[15][19]
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude 3-bromo-4-methylbenzaldehyde.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.
Safety Considerations
-
Pyridinium Chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound.[3][4] It should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a fume hood.
-
The workup procedure involving filtration through silica gel is effective for removing the majority of the chromium waste. All chromium-containing waste should be disposed of according to institutional guidelines for heavy metal waste.
Conclusion
The oxidation of this compound to 3-bromo-4-methylbenzaldehyde using Pyridinium Chlorochromate is a reliable and efficient method suitable for laboratory-scale synthesis. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently achieve high yields of the desired aldehyde, a valuable intermediate in the development of new chemical entities. While other modern oxidation methods exist, the PCC oxidation remains a valuable tool in the synthetic chemist's arsenal due to its predictability and operational simplicity.
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Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]
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Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC, 4(5), 1004-1010. Retrieved from [Link]
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University of Connecticut. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
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Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
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Jain, S., et al. (2009). Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. ResearchGate. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
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Studylib. (2009, December 22). PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Retrieved from [Link]...
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Hinzmann, A., et al. (2020, March 11). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. Retrieved from [Link]
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University of Connecticut. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]
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Journal of Chemical Education. (n.d.). A Facile Oxidation of Alcohols Using Pyridinium Chlorochromate/Silica Gel. Retrieved from [Link]
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Reddit. (2024, March 12). Pcc oxidation. Retrieved from [Link]
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Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Retrieved from [Link]
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IJSART. (2018, January 1). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. Retrieved from [Link]
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MH Chem. (2022, June 30). Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Wipf Group. (2007, March 19). Alcohol Oxidations. Retrieved from [Link]
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Application Notes and Protocols for the Etherification of (3-Bromo-4-methylphenyl)methanol
Abstract
(3-Bromo-4-methylphenyl)methanol is a versatile bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of a reactive benzylic alcohol for etherification, alongside a bromine-substituted aromatic ring amenable to cross-coupling reactions, makes it a highly valuable intermediate. This guide provides an in-depth exploration of key etherification strategies for this substrate, offering detailed, field-proven protocols for researchers in synthetic chemistry and drug discovery. We present robust methodologies, including the classical Williamson ether synthesis for aliphatic ethers, the Mitsunobu reaction for aryl ether formation, and modern catalytic approaches for symmetrical ether synthesis, complete with mechanistic insights and practical considerations.
Introduction: The Synthetic Value of this compound Ethers
Ethers derived from this compound are prevalent structural motifs in a range of biologically active molecules and advanced materials. The ether linkage provides stability and modulates the lipophilicity of a molecule, while the benzyl group itself can serve as a crucial pharmacophore or a robust protecting group for alcohols, which can be readily removed via catalytic hydrogenation.[1] The strategic placement of the bromo and methyl substituents on the phenyl ring offers distinct advantages: the bromine atom is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity. This makes the corresponding ethers powerful intermediates for building diverse chemical libraries for drug screening and materials science applications.[2]
This document serves as a practical guide to the most reliable and versatile methods for the etherification of this compound, explaining the causality behind procedural choices to ensure reproducible and high-yielding results.
Protocol 1: Williamson Ether Synthesis for Unsymmetrical Alkyl Ethers
The Williamson ether synthesis is the cornerstone method for preparing unsymmetrical ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the alcohol, displaces a halide from an alkyl electrophile.[3] For a primary benzylic alcohol like this compound, this reaction is highly efficient due to the accessibility of the electrophilic carbon and the minimal risk of competing elimination reactions.[1]
Causality and Mechanistic Insight
The reaction is initiated by the deprotonation of the benzylic alcohol using a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the sodium alkoxide and hydrogen gas, driving the initial step to completion. The resulting alkoxide is a potent nucleophile that attacks the primary or methyl alkyl halide in a concerted SN2 fashion.[4] The choice of a polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), is critical as it solvates the cation (Na⁺) without hydrogen bonding to the nucleophilic alkoxide, thereby maximizing its reactivity.[5]
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize (3-Bromo-4-methylbenzyloxy)ethane.
Materials:
-
This compound (1.0 eq, e.g., 1.00 g, 4.97 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 0.24 g, 5.97 mmol)
-
Iodoethane (Ethyl iodide) (1.5 eq, 0.60 mL, 7.46 mmol)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g). Dissolve it in 25 mL of anhydrous THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride dispersion portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a cloudy suspension.
-
Electrophile Addition: Cool the mixture back down to 0 °C. Add iodoethane dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.[6]
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Mitsunobu Reaction for Aryl Ether Synthesis
The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[7] It is particularly effective for coupling alcohols with acidic pronucleophiles (pKa < 13), such as phenols, to form aryl ethers.[8]
Causality and Mechanistic Insight
This reaction is a redox condensation process. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents. PPh₃ first reacts with DEAD to form a betaine intermediate. This species then protonates the acidic nucleophile (the phenol). The benzylic alcohol then attacks the activated phosphorus center, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is an SN2 displacement of the activated alcohol by the phenoxide anion to form the desired ether.[7][9] A major challenge in this reaction is the removal of byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, which often requires careful chromatography.
Caption: Simplified workflow of the Mitsunobu Reaction.
Detailed Step-by-Step Protocol
Objective: To synthesize 1-bromo-2-methyl-4-(phenoxymethyl)benzene.
Materials:
-
This compound (1.0 eq, e.g., 0.50 g, 2.49 mmol)
-
Phenol (1.2 eq, 0.28 g, 2.98 mmol)
-
Triphenylphosphine (PPh₃) (1.5 eq, 0.98 g, 3.73 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 0.73 mL, 3.73 mmol)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
-
Diethyl ether and Hexanes
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound, phenol, and triphenylphosphine. Dissolve the solids in 25 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath. A clear, colorless solution should be observed.
-
DIAD Addition: Add DIAD dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. A color change (often to yellow or orange) and/or the formation of a precipitate may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.[10]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The primary challenge is separating the product from triphenylphosphine oxide (TPPO). Two strategies are common:
-
Direct Chromatography: Load the crude residue directly onto a silica gel column and elute with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Precipitation: Add a minimal amount of cold diethyl ether to the crude residue and stir vigorously. TPPO and the hydrazine byproduct may precipitate. Filter the solids and wash with more cold ether. Concentrate the filtrate and purify by column chromatography.[11]
-
Protocol 3: Catalytic Dehydration for Symmetrical Ether Synthesis
For the synthesis of symmetrical ethers like bis(3-bromo-4-methylbenzyl) ether, direct acid-catalyzed dehydration is an atom-economical approach. Modern methods employing mild Lewis acids like iron(III) chloride offer a greener alternative to traditional strong protic acids, often proceeding in higher yields and with fewer side products.[12][13]
Causality and Mechanistic Insight
The reaction is catalyzed by a Lewis acid (e.g., FeCl₃) that coordinates to the hydroxyl oxygen of the benzyl alcohol, transforming it into a better leaving group. A second molecule of the benzyl alcohol then acts as a nucleophile, displacing the activated hydroxyl group in a process that can have both SN1 and SN2 character. The benzylic position can stabilize a partial positive charge, facilitating the departure of the leaving group. The reaction produces only water as a stoichiometric byproduct, making it highly efficient.[12]
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Esterification of (3-Bromo-4-methylphenyl)methanol
An In-Depth Guide to the for Synthetic Chemistry Applications
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the esterification of (3-Bromo-4-methylphenyl)methanol. This guide offers a comprehensive overview of prevalent esterification strategies, detailed experimental protocols, and robust analytical methods for product characterization. The focus is on explaining the rationale behind methodological choices to empower researchers to adapt and troubleshoot these procedures effectively.
This compound is a valuable substituted benzyl alcohol derivative used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its conversion into various esters allows for the modulation of physicochemical properties such as lipophilicity, stability, and biological activity, making esterification a critical transformation in synthetic campaigns.
Part 1: Strategic Selection of an Esterification Method
The choice of an esterification method is dictated by the specific carboxylic acid partner, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. Here, we dissect two powerful and widely applicable methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification.
Fischer-Speier Esterification: The Acid-Catalyzed Workhorse
This method involves the reaction of a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[1] It is an equilibrium-driven process, and strategies must be employed to shift the equilibrium towards the ester product.[1][2]
-
Mechanistic Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester.[1][3]
-
Causality of Choice: This method is ideal for simple, robust carboxylic acids (like acetic acid) and when the alcohol reactant can be used in excess to drive the reaction. Its primary advantages are the low cost and simplicity of the reagents. However, the use of strong acids and potentially high temperatures can be detrimental to sensitive substrates. For benzylic alcohols like this compound, excessive acid or heat can promote side reactions such as polymerization or sulfonation.[4] Therefore, careful control of catalyst loading and temperature is crucial.
Steglich Esterification: A Mild and Versatile Alternative
The Steglich esterification utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][6]
-
Mechanistic Principle: The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[7] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species ("active ester"). The alcohol then readily reacts with this species to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed, forming a dicyclohexylurea (DCU) byproduct.[6][7]
-
Causality of Choice: This reaction is performed under mild, often room-temperature, conditions, making it exceptionally well-suited for acid- or heat-sensitive substrates and for coupling sterically hindered components.[5][7][8] It is a powerful method for synthesizing complex esters where the Fischer conditions might fail or lead to decomposition. The primary drawback is the formation of the urea byproduct, which, although typically insoluble in common reaction solvents and easily removed by filtration, can sometimes complicate purification.[6]
Part 2: Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step procedures for the synthesis and purification of esters derived from this compound.
General Experimental Workflow
A standardized workflow ensures reproducibility and high purity of the final product. The process involves the reaction setup, monitoring, a carefully planned work-up to quench the reaction and remove byproducts, purification of the crude material, and finally, analytical characterization to confirm structure and purity.
Caption: General workflow for chemical synthesis.
Protocol 1: Synthesis of (3-Bromo-4-methylphenyl)methyl acetate via Fischer Esterification
This protocol describes the formation of the acetate ester, a common derivative.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 201.06 | 2.01 g | 10.0 |
| Glacial Acetic Acid | 60.05 | 5.7 mL (~6.0 g) | 100.0 (10 eq) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~0.1 mL | ~1.8 (catalyst) |
| Diethyl Ether (or Ethyl Acetate) | - | ~100 mL | - |
| Saturated NaHCO₃ solution | - | ~50 mL | - |
| Brine (Saturated NaCl solution) | - | ~25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.01 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (5.7 mL, 10.0 eq). The alcohol will serve as the limiting reagent.[9]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~5 drops, ~0.1 mL) to the mixture.[10]
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 120-130 °C oil bath temperature) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 4:1 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf than the starting alcohol.
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of saturated aqueous NaHCO₃ solution to neutralize the excess acetic and sulfuric acids (Caution: CO₂ evolution), followed by 25 mL of brine.[2][11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure (3-Bromo-4-methylphenyl)methyl acetate.
Protocol 2: Synthesis of (3-Bromo-4-methylphenyl)methyl benzoate via Steglich Esterification
This protocol is suitable for coupling with a solid carboxylic acid like benzoic acid.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 201.06 | 1.0 g | 4.97 |
| Benzoic Acid | 122.12 | 0.67 g | 5.47 (1.1 eq) |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.13 g | 5.47 (1.1 eq) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 61 mg | 0.50 (0.1 eq) |
| Dichloromethane (DCM), anhydrous | - | ~25 mL | - |
| 1 M HCl solution | - | ~20 mL | - |
| Saturated NaHCO₃ solution | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~2 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.97 mmol), benzoic acid (0.67 g, 1.1 eq), and DMAP (61 mg, 0.1 eq).
-
Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) and stir until all solids dissolve. Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: In a separate vial, dissolve DCC (1.13 g, 1.1 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6] Monitor the reaction by TLC.
-
Byproduct Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove residual DMAP), 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexanes) to yield the pure product.
Part 3: Mechanistic Insights
Understanding the reaction mechanisms allows for rational optimization and troubleshooting.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Mechanism
Caption: Mechanism of Steglich Esterification.
Part 4: Analytical Characterization of the Ester Product
Confirmation of the product's identity and purity is a non-negotiable step. The following techniques provide a self-validating system for the protocols described.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the functional group transformation.
-
Key Diagnostic Signals:
-
Disappearance: The broad O-H stretching band of the starting alcohol (typically ~3300 cm⁻¹) should be absent in the product spectrum.
-
Appearance: A strong, sharp C=O stretching absorption characteristic of an ester will appear around 1735-1715 cm⁻¹ .[12][13] Additionally, two distinct C-O stretching bands will be present in the fingerprint region, typically between 1300-1000 cm⁻¹ .[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. For the example product, (3-Bromo-4-methylphenyl)methyl acetate :
-
¹H NMR:
-
The singlet corresponding to the benzylic protons (-CH₂-OH) of the starting material (typically ~4.5 ppm) will shift downfield to ~5.1 ppm (-CH₂-O-C=O).[15]
-
A new singlet will appear for the acetyl methyl protons (-O-C(=O)-CH₃) at ~2.1 ppm .[15][16]
-
The aromatic protons and the methyl group on the ring will show characteristic signals, largely unshifted from the starting material.
-
-
¹³C NMR:
-
The appearance of a new carbonyl carbon signal in the ester at ~170 ppm .[15]
-
A downfield shift of the benzylic carbon to ~66 ppm .
-
Mass Spectrometry (MS)
MS confirms the molecular weight of the synthesized ester.
-
Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
-
Isotopic Pattern for Bromine: A crucial diagnostic feature for this specific product is the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[17][18][19] This signature provides unambiguous confirmation that the bromine atom is retained in the final structure.
References
- Steglich Esterific
- Organic Compounds Containing Halogen
- Steglich Esterific
- mass spectra - the M+2 peak. Chemguide.
- Organic Compounds Containing Halogen
- Benzyl Acetate Synthesis via Fischer Esterific
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing.
- Steglich esterific
- Fischer Esterific
- (Lab report)
- Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. Study.com.
- Experimental Procedure for Esterific
- The Fischer Esterific
- Fischer Esterific
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- IR Spectroscopy Tutorial: Esters. University of Colorado Boulder.
- Supplementary Material Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acet
- ¹H NMR spectrum of methyl acetate.
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- 4. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Strategic Use of Grignard Reactions with Protected (3-Bromo-4-methylphenyl)methanol Derivatives in Complex Synthesis
Abstract
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to polyfunctional molecules, such as (3-Bromo-4-methylphenyl)methanol, presents significant challenges due to the high basicity of the organomagnesium intermediate. The acidic proton of the benzylic alcohol is incompatible with the Grignard reagent, preventing its formation and subsequent nucleophilic addition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to successfully execute Grignard reactions with this substrate class. We will delve into the strategic necessity of alcohol protection, present detailed, field-tested protocols for the synthesis and reaction of a silyl-protected derivative, and offer in-depth troubleshooting and optimization insights.
Introduction: The Polyfunctional Challenge
This compound is a valuable building block in medicinal chemistry and materials science, offering multiple points for synthetic elaboration.[1] The aryl bromide moiety is a prime handle for forming an organometallic reagent, enabling the introduction of diverse alkyl, aryl, or vinyl groups. Simultaneously, the benzylic alcohol can be oxidized or used as a nucleophile. This polyfunctionality is a double-edged sword. A direct attempt to form a Grignard reagent from the parent molecule is destined for failure. The Grignard reagent, once formed, is a powerful base and will be immediately quenched by the acidic proton of the alcohol on a neighboring molecule, leading to a magnesium alkoxide and the destruction of the desired reagent.[2][3][4]
This inherent incompatibility necessitates a strategic, multi-step approach centered on the concept of protecting groups .[3] By temporarily masking the reactive hydroxyl group with an inert moiety, the Grignard reaction can proceed as intended. The protecting group must be robust enough to withstand the strongly basic and nucleophilic conditions of Grignard reagent formation and reaction, yet be removable under mild conditions to reveal the alcohol in the final product.[5][6]
Mechanistic Strategy: Silyl Ether Protection
Among the various alcohol protecting groups, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) ether, offer an ideal balance of stability and selective cleavage.[5][7][8]
Why TBDMS?
-
Robustness: TBDMS ethers are stable to strongly basic reagents like Grignards, organolithiums, and many oxidizing and reducing agents.[3][5] The steric bulk of the tert-butyl group enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[8]
-
Ease of Installation: It is readily formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base like imidazole.[7][9]
-
Orthogonal Cleavage: The silicon-oxygen bond is uniquely susceptible to cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) due to the exceptionally high strength of the Si-F bond.[5][7] This allows for deprotection under conditions that are typically non-destructive to other functional groups.
The overall synthetic pathway is a three-stage process: protection, Grignard reaction, and deprotection.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety First: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[10] All procedures must be conducted under a strict inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware and anhydrous solvents.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile gloves, is mandatory.[12]
Protocol 1: Protection of this compound as a TBDMS Ether
Rationale: This step masks the acidic proton of the alcohol. Imidazole acts as a base to deprotonate the alcohol and as a catalyst for the silylation.[7] Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and imidazole.
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise over 5 minutes. A white precipitate (imidazole hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield 1-((3-bromo-4-methylbenzyl)oxy)-tert-butyldimethylsilane as a clear oil.
Protocol 2: Formation of the Grignard Reagent
Rationale: This is the critical step where the organomagnesium species is formed. The reaction is heterogeneous and occurs on the surface of the magnesium metal.[13] Activation of the magnesium is often necessary to remove the passivating magnesium oxide layer.[11] Anhydrous tetrahydrofuran (THF) is an excellent solvent as it solvates and stabilizes the Grignard reagent.[14]
Materials:
-
1-((3-Bromo-4-methylbenzyl)oxy)-tert-butyldimethylsilane (1.0 eq)
-
Magnesium turnings (1.2-1.5 eq)
-
A small crystal of iodine (I₂) for activation
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Place magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, all under a strong inert atmosphere.
-
Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. The color will fade as the magnesium surface is activated.[11]
-
Allow the flask to cool to room temperature.
-
Dissolve the TBDMS-protected aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle bubbling, a slight warming of the flask, and the appearance of a cloudy, grayish solution.[11]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete consumption of the magnesium. The final solution should be homogenous and brownish-gray.
Protocol 3: Reaction with an Electrophile (Example: Acetone)
Rationale: The Grignard reagent is a potent nucleophile that will attack the electrophilic carbon of a carbonyl group.[15][16] The reaction must be kept cold to minimize side reactions. A subsequent acidic workup is required to protonate the resulting magnesium alkoxide to yield the alcohol.[14]
Materials:
-
Prepared Grignard solution (1.0 eq)
-
Acetone (1.0 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetone in anhydrous THF in a separate flame-dried flask and cool to 0 °C.
-
Slowly add the acetone solution to the stirred Grignard reagent via syringe or cannula. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the TBDMS-protected tertiary alcohol.
Process Optimization & Characterization
Success in Grignard reactions often hinges on meticulous attention to detail. Several factors can be tuned to optimize yield and purity.
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issue |
| Mg Activation | Iodine crystal | Crush Mg turnings in-situ (under argon) to expose fresh surface. Add 1,2-dibromoethane; ethene evolution indicates activation.[11] | Incomplete activation leads to slow or no initiation. |
| Solvent | Anhydrous THF | Use freshly distilled THF from a sodium/benzophenone still. Traces of water will quench the reagent.[11][17] | Low yield, formation of arene byproduct from protonation. |
| Temperature | 0 °C to RT | For highly reactive electrophiles, maintain lower temperatures (-20 °C to 0 °C) to prevent side reactions like enolization.[17] | Enolization of ketone starting material, reduction byproducts. |
| Addition Rate | Dropwise | Slow addition of the aryl bromide during formation prevents localized high concentrations, which can favor Wurtz coupling side reactions.[11] | Formation of biaryl (R-R) impurities. |
| Reagent Purity | >95% | Ensure starting aryl bromide is pure. Impurities can inhibit the reaction. | Dark brown/black reaction mixture, low yield.[17] |
Characterization:
-
Formation Confirmation: The concentration of the prepared Grignard reagent can be determined via titration before use.[17]
-
Reaction Monitoring: TLC is effective for monitoring the consumption of the starting materials (both the protected aryl bromide and the electrophile).
-
Structural Verification: The structure of the final products should be confirmed using standard spectroscopic methods:
-
¹H & ¹³C NMR: To confirm the carbon skeleton and the successful addition of the new group.
-
FTIR: To observe the appearance of a broad O-H stretch (~3300-3500 cm⁻¹) after deprotection.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Logical Workflow for Synthesis & Troubleshooting
The following diagram outlines the decision-making process for executing and troubleshooting this synthetic sequence.
Caption: Decision workflow for the multi-step synthesis.
Conclusion
The successful application of the Grignard reaction to functionalized substrates like this compound is not a matter of simple execution but of strategic planning. By employing a robust protecting group strategy, specifically using a TBDMS ether, the inherent reactivity of the benzylic alcohol can be effectively managed. The protocols and troubleshooting guides provided herein offer a validated pathway for researchers to leverage this powerful C-C bond-forming reaction, enabling the synthesis of complex molecules for drug discovery and advanced materials development. Meticulous adherence to anhydrous and inert conditions remains the paramount principle for success.
References
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. (URL not available)
-
Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. (URL: [Link])
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. (URL: [Link])
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. (URL: [Link])
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. (URL: [Link])
-
Fiveable. (n.d.). Protection of Alcohols. (URL: [Link])
-
OpenStax. (2023). 17.8 Protection of Alcohols. In Organic Chemistry. (URL: [Link])
-
Pearson. (n.d.). Protecting Alcohols from Organometallics. (URL: [Link])
-
Lee, J., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ResearchGate. (URL: [Link])
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. (URL: [Link])
-
University of Windsor. (n.d.). Alcohol Protecting Groups. (URL: [Link])
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. (URL: [Link])
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). (URL: [Link])
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. (URL: [Link])
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. (URL: [Link])
-
MySkinRecipes. (n.d.). This compound. (URL: [Link])
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. Protecting Alcohols from Organometallics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. total-synthesis.com [total-synthesis.com]
- 8. fiveable.me [fiveable.me]
- 9. uwindsor.ca [uwindsor.ca]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. byjus.com [byjus.com]
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- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Protection of the Hydroxyl Moiety of (3-Bromo-4-methylphenyl)methanol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for the hydroxyl moiety of (3-bromo-4-methylphenyl)methanol. This key intermediate in organic synthesis requires robust and reliable protection to ensure chemoselectivity in multi-step reaction sequences.[1] This guide moves beyond a simple catalog of protecting groups, offering a logical framework for strategic decision-making. It details field-proven protocols for the application and removal of silyl ethers, benzyl ethers, and acetal ethers, explaining the causal chemistry behind each step. All quantitative data is summarized for comparative analysis, and workflows are visualized to aid in experimental design.
Introduction: The Strategic Imperative for Protection
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its benzylic alcohol is a nucleophilic and mildly acidic functional group that can interfere with a wide range of subsequent chemical transformations, such as organometallic reactions, strong base-mediated preparations, or certain oxidations.[2][3] The temporary masking, or "protection," of this hydroxyl group is therefore not merely a procedural step but a critical strategic decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign.[4][5]
The electronic nature of the substituted phenyl ring—with an electron-withdrawing bromo group and an electron-donating methyl group—influences the reactivity of the benzylic position. This requires careful consideration when choosing a protecting group and the conditions for its installation and removal. The ideal protecting group strategy exhibits the following characteristics[5]:
-
High-Yielding Application & Removal: Both protection and deprotection steps must proceed in high yields to maximize the overall efficiency of the synthesis.[4]
-
Robust Stability: The protecting group must remain inert to the reaction conditions planned for subsequent steps.
-
Orthogonality: The protecting group should be removable under specific conditions that do not affect other functional groups or protecting groups within the molecule.[2][4] This is paramount in complex syntheses.
This guide will focus on three widely applicable classes of protecting groups for this substrate: Silyl Ethers, Benzyl Ethers, and Acetals.
Decision Framework for Protecting Group Selection
Choosing the correct protecting group is a function of the entire forward synthetic plan. The following decision matrix, visualized in the flowchart below, provides a logical pathway for selecting an appropriate strategy.
Caption: Decision matrix for selecting a hydroxyl protecting group.
Comparative Analysis of Key Protecting Groups
The table below summarizes the stability and reaction conditions for the protecting groups detailed in this guide. This allows for a quick, at-a-glance comparison to inform your strategic choice.
| Protecting Group | Common Reagents (Protection) | Common Reagents (Deprotection) | Acid Stability | Base Stability | Reductive Stability (H₂/Pd) | Oxidative Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or AcOH, H₂O/THF | Labile[6][7] | Stable | Stable | Stable |
| Bn | BnBr, NaH, THF | H₂, Pd/C, EtOH/MeOH[8] | Stable[9] | Stable | Labile[9] | Labile (Oxidative Cleavage)[10] |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂ | HCl, MeOH; or p-TSA[11] | Labile[12][13] | Stable[12] | Stable | Stable |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Silyl Ether Protection: tert-Butyldimethylsilyl (TBDMS) Group
Silyl ethers are among the most versatile protecting groups due to their ease of introduction, general stability, and, most importantly, their unique cleavage mechanism using fluoride ions, which provides excellent orthogonality.[14][15] The tert-butyldimethylsilyl (TBDMS) group is robust enough for many applications, yet readily cleaved.
Workflow Visualization:
Caption: Workflow for TBDMS protection and deprotection.
Protocol 4.1.1: Protection with TBDMS-Cl
-
Rationale: Imidazole acts as a base to deprotonate the alcohol and as a nucleophilic catalyst. Anhydrous DMF is used as a polar aprotic solvent. The reaction is typically clean and high-yielding.[16]
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF (approx. 0.5 M), add imidazole. Stir until all solids dissolve.
-
Add TBDMS-Cl portion-wise at room temperature.
-
Stir the reaction mixture and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/EtOAc gradient) to yield the TBDMS ether.
-
Protocol 4.1.2: Deprotection of the TBDMS Ether
-
Rationale: The exceptional strength of the Silicon-Fluoride bond (Si-F) drives this deprotection.[15] Tetrabutylammonium fluoride (TBAF) is a standard, organic-soluble source of fluoride ions.[17]
-
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF (approx. 0.2 M).
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, quench the reaction with water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the parent alcohol.
-
Benzyl Ether Protection: The Benzyl (Bn) Group
The benzyl (Bn) group is a workhorse protecting group, known for its high stability across a wide range of acidic and basic conditions.[9][17] Its primary mode of cleavage is catalytic hydrogenolysis, an orthogonal method that leaves most other functional groups untouched.[8][10]
Protocol 4.2.1: Protection with Benzyl Bromide (Williamson Ether Synthesis)
-
Rationale: This is a classic Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used to form the alkoxide, which then displaces bromide from benzyl bromide in an Sₙ2 reaction.[10][18]
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
CAUTION: NaH reacts violently with water. Perform under an inert atmosphere (N₂ or Ar). Benzyl bromide is a lachrymator.[9]
-
Suspend NaH in anhydrous THF in a flame-dried flask and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 4-16 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the benzyl ether.
-
Protocol 4.2.2: Deprotection of the Benzyl Ether (Catalytic Hydrogenolysis)
-
Rationale: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation.[19] Palladium on carbon (Pd/C) is the most common catalyst, and hydrogen gas is the reductant.[20] An alternative is catalytic transfer hydrogenation using a hydrogen donor like ammonium formate, which avoids the need for pressurized hydrogen gas.[21][22][23]
-
Materials:
-
Benzyl-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the benzyl ether in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under a stream of inert gas.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 2 hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.
-
Acetal Protection: Methoxymethyl (MOM) Ether
Acetal-based protecting groups like methoxymethyl (MOM) are stable to strongly basic, nucleophilic, and reductive conditions but are readily cleaved by acid.[24] This provides an orthogonal relationship with benzyl and some silyl ethers. Note: Methoxymethyl chloride (MOM-Cl) is a carcinogen and should be handled with extreme care in a fume hood.[13]
Protocol 4.3.1: Protection with MOM-Cl
-
Rationale: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is used to scavenge the HCl byproduct without competing in the reaction.[25]
-
Materials:
-
This compound (1.0 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add DIPEA, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir until complete by TLC analysis (typically 2-6 hours).
-
Quench with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 4.3.2: Deprotection of the MOM Ether
-
Rationale: The MOM ether is an acetal and is thus hydrolyzed under acidic conditions.[26][27] A catalytic amount of a strong acid in an alcohol solvent is typically sufficient.[28][29]
-
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the MOM ether in MeOH (approx. 0.2 M).
-
Add a few drops of concentrated HCl.
-
Stir at room temperature and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
Remove most of the MeOH under reduced pressure.
-
Extract the residue with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the strategic and skillful application of protecting group chemistry. By understanding the stability profiles and orthogonal relationships of key protecting groups like silyl ethers, benzyl ethers, and acetals, chemists can design robust and efficient synthetic routes. The detailed protocols provided herein serve as a practical guide for implementing these strategies in a laboratory setting, enabling researchers to navigate the challenges of multi-step synthesis with confidence and precision.
References
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- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673–1677.
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- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
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- YouTube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP).
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The Strategic Role of (3-Bromo-4-methylphenyl)methanol in Modern Biaryl Synthesis: Application Notes and Protocols
Introduction: Navigating the Landscape of Biaryl Construction
The biaryl motif represents a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. The synthetic routes to these vital structures are therefore of paramount importance to researchers in organic synthesis and drug development. Among the myriad of building blocks available, halogenated aromatic compounds serve as key linchpins in the orchestration of carbon-carbon bond formation. This guide focuses on the utility of (3-Bromo-4-methylphenyl)methanol , a versatile and strategically functionalized precursor for the synthesis of a diverse range of biaryl compounds.
This document provides an in-depth exploration of the application of this compound in two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present representative data to guide researchers in leveraging this valuable synthetic intermediate.
The Advantage of this compound: A Multifaceted Precursor
This compound is not merely another aryl bromide. Its unique substitution pattern offers several distinct advantages for the synthetic chemist:
-
Orthogonal Reactivity: The presence of a bromine atom and a primary alcohol on the same aromatic ring provides two distinct points for functionalization. The bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be further manipulated, for instance, through oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution.
-
Stereoelectronic Tuning: The methyl group at the 4-position provides a subtle yet significant electronic and steric influence on the molecule, which can impact reaction kinetics and selectivity in cross-coupling reactions.
-
Structural Diversity: The ability to introduce a wide range of aryl and alkynyl groups at the 3-position, coupled with the potential for subsequent modification of the methanol moiety, opens a gateway to a vast chemical space of novel biaryl structures.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds with Precision
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] In this context, this compound serves as an excellent electrophilic partner for the construction of biaryl methanols.
Mechanistic Rationale: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[3]
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The Versatile Building Block: Application Notes for (3-Bromo-4-methylphenyl)methanol in Advanced Materials Synthesis
These application notes serve as a technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of (3-Bromo-4-methylphenyl)methanol. While direct, specific applications in materials science are not extensively documented in peer-reviewed literature, the unique combination of a reactive benzylic alcohol and a strategically positioned bromine atom on a substituted phenyl ring makes this compound a highly promising precursor for a variety of advanced materials. This guide will explore its potential in the synthesis of functional polymers, dendrimers, and other novel materials, providing detailed protocols based on established chemical transformations of its constituent functional groups.
Compound Overview and Synthetic Utility
This compound, with CAS Number 68120-35-4, is a substituted aromatic alcohol.[1][2] Its structure features a hydroxyl group amenable to esterification, etherification, and other nucleophilic reactions, and a bromine atom that can participate in a wide array of cross-coupling reactions. This dual functionality allows for orthogonal chemical modifications, making it a versatile building block in organic synthesis.[3]
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Synonyms | 3-Bromo-4-methylbenzyl alcohol |
The primary utility of this molecule in materials science stems from the ability to leverage its two functional groups in distinct, sequential, or simultaneous chemical transformations to build up complex molecular architectures.
Potential Application in the Synthesis of Conjugated Polymers via Suzuki Coupling
The bromine atom on the phenyl ring of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl and poly-aryl systems that are central to the field of organic electronics.[4][5]
Conceptual Application: Synthesis of a Functional Biphenyl Monomer
By coupling this compound with a suitable boronic acid, a functionalized biphenyl molecule can be synthesized. The remaining benzylic alcohol can then be used for further polymerization or functionalization.
Caption: Suzuki coupling of this compound.
Protocol 1: Synthesis of (4'-methyl-5-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanol
This protocol describes a representative Suzuki coupling reaction to synthesize a biphenyl diol, a potential monomer for polyesters or polyethers.
Materials:
-
This compound
-
(3-(hydroxymethyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., in a 3:1 ratio).
-
Stir the reaction mixture at 80-90 °C until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Application in the Synthesis of Poly(phenylene vinylene) (PPV) Derivatives
Poly(phenylene vinylene) (PPV) and its derivatives are an important class of conducting polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices.[6] One common synthetic route to PPVs is the Gilch polymerization, which proceeds via a p-xylylene intermediate generated from an α,α'-dihalo-p-xylene derivative. While this compound is not a dihalo-p-xylene, it can be envisioned as a precursor to monomers for PPV synthesis.
Conceptual Application: Monomer for Gilch Polymerization
The benzylic alcohol of this compound can be converted to a leaving group (e.g., a bromide) to form a benzylic bromide. This, in conjunction with the existing aryl bromide, creates a monomer that could potentially undergo polymerization reactions to form PPV-like structures.
Caption: Potential pathway to a PPV derivative.
Protocol 2: Synthesis of a PPV Precursor Monomer
This protocol details the conversion of the benzylic alcohol to a bromide, creating a key intermediate for potential polymerization.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzyl bromide.
Potential Application in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[7] The dual functionality of this compound makes it a potential building block for the convergent synthesis of dendrons, which can then be attached to a central core to form a dendrimer.
Conceptual Application: Synthesis of a First-Generation Dendron
The benzylic alcohol can be protected, followed by a Suzuki coupling to attach two molecules of a second, different brominated benzyl alcohol derivative. Deprotection of the focal alcohol would yield a first-generation dendron.
Caption: Convergent synthesis of a first-generation dendron.
Protocol 3: Synthesis of a First-Generation Dendron (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of a simple dendron.
Materials:
-
This compound
-
A suitable protecting group for the alcohol (e.g., TBDMSCl)
-
Bis(pinacolato)diboron
-
A palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
A second brominated benzyl alcohol derivative
-
A deprotecting agent (e.g., TBAF)
Procedure:
-
Protection: Protect the hydroxyl group of this compound using a standard protecting group protocol (e.g., with TBDMSCl and imidazole).
-
Borylation: Convert the aryl bromide of the protected compound to a boronic ester using bis(pinacolato)diboron, a palladium catalyst, and a base like KOAc in a suitable solvent (e.g., dioxane).
-
Suzuki Coupling: Couple the resulting boronic ester with two equivalents of a different protected brominated benzyl alcohol under standard Suzuki conditions.
-
Deprotection: Remove the protecting groups from the hydroxyl functions to yield the first-generation dendron.
Concluding Remarks
This compound is a promising, yet underexplored, building block for materials science. Its bifunctional nature allows for the application of a wide range of well-established synthetic methodologies to create novel and functional materials. The protocols outlined in these application notes are intended to serve as a starting point for researchers to explore the potential of this versatile compound in the synthesis of conjugated polymers, dendrimers, and other advanced materials. The causality behind the experimental choices lies in the established reactivity of the bromo and hydroxyl functional groups, which allows for predictable and high-yielding transformations. Further research into the specific applications of this molecule is highly encouraged.
References
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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CP Lab Safety. This compound, 95% Purity, C8H9BrO, 25 grams. Retrieved from [Link]
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MySkinRecipes. This compound. Retrieved from [Link]
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RSC Publishing. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Retrieved from [Link]
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Wikipedia. Poly(p-phenylene vinylene). Retrieved from [Link]
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RSC Publishing. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Retrieved from [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Grokipedia. Poly(p -phenylene vinylene). Retrieved from [Link]
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PMC - PubMed Central. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Retrieved from [Link]
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ResearchGate. Some examples of dendrimer synthesis. Retrieved from [Link]
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PMC - PubMed Central. Dendrimers: synthesis, applications, and properties. Retrieved from [Link]
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Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries. Retrieved from [Link]
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PMC - PubMed Central. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers. Retrieved from [Link]
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PMC - PubMed Central. Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. Retrieved from [Link]
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NIH. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Retrieved from [Link]
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PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
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DOI. Synthesis of metal-organic frameworks with interest in analytical chemistry. Retrieved from [Link]
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Scholars Archive. Synthesis and adsorption experiments with metal-organic frameworks for high school and undergraduate laboratory settings. Retrieved from [Link]
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ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
NIH. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
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PubChem. (4-Bromo-3-methylphenyl)methanol. Retrieved from [Link]
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ResearchGate. Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of (3-Bromo-4-methylphenyl)methanol for Biological Screening Compound Libraries
Abstract: This document provides a detailed guide for the chemical derivatization of (3-Bromo-4-methylphenyl)methanol, a versatile scaffold for creating diverse compound libraries aimed at biological screening and drug discovery. The strategic position of the hydroxyl, bromo, and methyl groups on the phenyl ring offers multiple handles for chemical modification. We present three robust and high-yield protocols for derivatization: O-alkylation (etherification), esterification, and Suzuki-Miyaura cross-coupling. Each section explains the scientific rationale behind the chosen methodology, provides a detailed step-by-step protocol, and outlines the expected outcomes, empowering researchers to efficiently expand their chemical space for identifying novel bioactive molecules.
Introduction: The Rationale for Derivatization
This compound is an excellent starting scaffold for medicinal chemistry campaigns. Its structure contains three key points for diversification:
-
Benzylic Alcohol (-CH₂OH): A primary alcohol that can be readily converted into ethers, esters, amines, and other functional groups. These modifications directly impact the molecule's polarity, hydrogen bonding capacity, and potential to act as a prodrug. Benzyl alcohol derivatives are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties[1][2].
-
Aryl Bromide (-Br): The bromine atom serves two primary purposes. Firstly, halogenation is a common strategy in drug design to increase metabolic stability, membrane permeability, and binding affinity through halogen bonding[3][4][5]. Secondly, it is a highly effective handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon-based substituents.
-
Methyl Group (-CH₃): While less reactive, the methyl group provides steric bulk and lipophilicity, influencing how the molecule fits into a biological target's binding pocket.
By systematically modifying these functional groups, a focused library of analogues can be synthesized. This approach, known as analog-based drug discovery, is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Strategic Derivatization Workflows
We will focus on three foundational derivatization strategies that offer high reaction efficiency and broad substrate scope, making them ideal for library synthesis.
Strategy I: O-Alkylation for Ether Synthesis
Principle & Rationale: The conversion of the benzylic alcohol to an ether is a fundamental modification that replaces a hydrogen-bond donor (O-H) with a non-donating group (O-R). This change significantly alters the molecule's physicochemical properties, such as lipophilicity (LogP) and polarity, which can enhance cell membrane permeability and oral bioavailability. The Williamson ether synthesis, a reliable Sₙ2 reaction between an alkoxide and an alkyl halide, is a straightforward and widely used method for this transformation.
Experimental Protocol: General Williamson Ether Synthesis This protocol details the synthesis of a benzyl ether derivative using an alkyl halide.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Slowly add a strong base, such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), portion-wise to the stirred solution.
-
Causality: The strong base is required to deprotonate the alcohol, forming a nucleophilic alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
-
Alkylation:
-
Add the desired alkyl halide (R-X, e.g., ethyl iodide, benzyl bromide) (1.2 eq.) dropwise to the reaction mixture.
-
For less reactive halides, a catalytic amount of Sodium Iodide (NaI, 0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.
-
Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.
-
Data Presentation: O-Alkylation Reaction Parameters
| Parameter | Recommended Reagents & Conditions | Purpose |
| Starting Alcohol | This compound (1.0 eq.) | Core scaffold |
| Base | Sodium Hydride (NaH, 1.2 eq.) | Deprotonation to form alkoxide |
| Solvent | Anhydrous THF or DMF | Aprotic solvent to facilitate Sₙ2 reaction |
| Alkylating Agent | Alkyl Halide (R-X, 1.2 eq.) | Provides the 'R' group for the ether |
| Temperature | 0 °C to 60 °C | Initial cooling for safety, heating to drive reaction |
| Typical Yield | 70-95% | Varies with the reactivity of the alkyl halide |
Visualization: O-Alkylation Workflow
Caption: Workflow for Williamson Ether Synthesis.
Strategy II: Esterification for Prodrug and SAR Analysis
Principle & Rationale: Esterification of the benzylic alcohol introduces a carbonyl group, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterase enzymes in the body. This makes esters excellent candidates for prodrugs, which can improve the pharmacokinetic profile of a parent drug. From a SAR perspective, varying the 'R' group of the ester allows for fine-tuning of steric and electronic properties. A common and highly efficient method is the acylation of the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base.
Experimental Protocol: General Esterification via Acylation This protocol details the synthesis of a benzyl ester derivative using an acid chloride.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in Dichloromethane (DCM) in a round-bottom flask.
-
Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq.) or Pyridine (1.5 eq.).
-
Causality: The base neutralizes the HCl byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acid chloride (R-COCl, 1.2 eq.) or anhydride dropwise to the stirred solution.
-
The reaction is often exothermic; maintain the temperature at 0 °C during addition.
-
-
Reaction Progression:
-
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure ester derivative.[6]
-
Data Presentation: Esterification Reaction Parameters
| Parameter | Recommended Reagents & Conditions | Purpose |
| Starting Alcohol | This compound (1.0 eq.) | Core scaffold |
| Acylating Agent | Acid Chloride or Anhydride (1.2 eq.) | Provides the acyl group for the ester |
| Base | Triethylamine or Pyridine (1.5 eq.) | Acid scavenger |
| Solvent | Dichloromethane (DCM) or Chloroform | Aprotic solvent to dissolve reagents |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |
| Typical Yield | 85-99% | Generally a very high-yielding reaction |
Visualization: Esterification Workflow
Caption: Workflow for Esterification via Acylation.
Strategy III: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle & Rationale: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[7] It is one of the most powerful tools in medicinal chemistry for creating biaryl structures, which are prevalent in pharmaceuticals. Using the aryl bromide on our scaffold, we can introduce diverse aromatic, heteroaromatic, or vinyl groups, dramatically expanding the structural diversity of the library. The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[8]
Experimental Protocol: General Suzuki-Miyaura Coupling This protocol details the coupling of the aryl bromide with a generic arylboronic acid.
-
Reaction Setup:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (Ar-B(OH)₂, 1.2-1.5 eq.), and a base such as Potassium Carbonate (K₂CO₃, 2.0-3.0 eq.) or Cesium Carbonate (Cs₂CO₃, 2.0 eq.).
-
Add the Palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Trustworthiness: The quality of the catalyst and the exclusion of oxygen are critical for reaction success. The flask should be sealed and the atmosphere replaced with an inert gas (Argon or Nitrogen) by performing several vacuum/backfill cycles.
-
-
Solvent Addition and Degassing:
-
Add a mixture of solvents, typically Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1).
-
Degas the solvent mixture thoroughly by bubbling Argon through it for 15-20 minutes or by using the freeze-pump-thaw method. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours). Microwave-assisted reactions can significantly reduce the reaction time.[9]
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled biaryl product.
-
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Reagents & Conditions | Purpose |
| Aryl Bromide | This compound (1.0 eq.) | Electrophilic coupling partner |
| Boronic Acid | Arylboronic Acid (Ar-B(OH)₂, 1.2-1.5 eq.) | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3-5 mol%) | Facilitates the catalytic cycle |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Activates the boronic acid |
| Solvent System | Toluene/H₂O or Dioxane/H₂O (4:1) | Biphasic system to dissolve all components |
| Temperature | 80-100 °C or Microwave | Provides energy to overcome activation barrier |
| Typical Yield | 60-90% | Dependent on the boronic acid used |
Visualization: Suzuki-Miyaura Coupling Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iiste.org [iiste.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
One-Pot Synthesis Involving (3-Bromo-4-methylphenyl)methanol: A Tandem Reductive-Etherification Approach
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed protocol for a one-pot synthesis that proceeds via the in situ generation of (3-Bromo-4-methylphenyl)methanol. The featured reaction is a tandem reduction-etherification sequence, converting 3-bromo-4-methylbenzoic acid into 3-bromo-1-(ethoxymethyl)-4-methylbenzene. This application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It offers a comprehensive, step-by-step guide, explains the rationale behind procedural choices, and includes necessary safety and characterization data, reflecting our commitment to providing scientifically sound and reproducible methodologies.
Introduction and Scientific Principle
One-pot syntheses represent a cornerstone of green and efficient chemistry, minimizing waste, reducing purification steps, and improving overall yield and atom economy. The core principle is the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach is particularly advantageous when intermediates are unstable, volatile, or hazardous, such as the benzylic alcohol this compound.
The protocol detailed herein focuses on a tandem reaction sequence:
-
Reduction: The selective reduction of a carboxylic acid (3-bromo-4-methylbenzoic acid) to its corresponding benzyl alcohol.
-
Etherification: The immediate, in situ conversion of the generated benzyl alcohol into a stable ether.
This strategy leverages the reactivity of the intermediate alcohol while preventing its isolation, which can be complicated by potential side reactions like self-condensation or over-oxidation upon exposure to air. The choice of reagents is critical for success. A borane complex is employed for the selective reduction of the carboxylic acid in the presence of an aryl bromide. Subsequent etherification is achieved under basic conditions, a classic Williamson ether synthesis approach adapted for a one-pot procedure.
Experimental Workflow and Logic
The entire process is designed to flow seamlessly from starting material to final product within a single flask, as illustrated below. Each stage is optimized to create conditions suitable for the subsequent transformation.
Figure 1: High-level workflow for the one-pot tandem reduction-etherification.
Detailed Experimental Protocol
3.1 Materials and Reagents
It is imperative that all reagents are of high purity and solvents are anhydrous to prevent unwanted side reactions, particularly with the moisture-sensitive borane complex and sodium hydride.
| Reagent / Material | Formula | MW ( g/mol ) | Molarity (M) | Quantity | Supplier (Example) |
| 3-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.05 | - | 2.15 g (10 mmol) | Sigma-Aldrich |
| Borane-tetrahydrofuran complex | BH₃·THF | 85.94 | 1.0 | 25 mL (25 mmol) | Acros Organics |
| Sodium Hydride (60% dispersion) | NaH | 24.00 | - | 0.60 g (15 mmol) | Alfa Aesar |
| Iodoethane | C₂H₅I | 155.97 | - | 2.34 g (15 mmol) | Fisher Scientific |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | EMD Millipore |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL | VWR Chemicals |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~4.7 | 50 mL | - |
| Brine | NaCl | 58.44 | Saturated | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |
3.2 Step-by-Step Procedure
Safety Precaution: This procedure involves flammable solvents and pyrophoric/water-reactive reagents (BH₃·THF, NaH). It must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition via syringe.
-
Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
Part A: Reduction of Carboxylic Acid
-
To the reaction flask, add 3-bromo-4-methylbenzoic acid (2.15 g, 10.0 mmol) and anhydrous THF (50 mL). Stir until all solid has dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the borane-THF complex solution (1.0 M, 25 mL, 25.0 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C.
-
Rationale: A stoichiometric excess of the reducing agent is used to ensure complete conversion of the carboxylic acid. The slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Eluent: 30% Ethyl Acetate in Hexanes).
Part B: In Situ Etherification
-
Once the reduction is complete, re-cool the flask to 0 °C.
-
Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) to the reaction mixture.
-
Rationale: NaH is a strong base that deprotonates the newly formed benzyl alcohol to generate a reactive alkoxide nucleophile. Adding it slowly at 0 °C manages the vigorous hydrogen gas evolution.
-
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add iodoethane (1.2 mL, 15.0 mmol) via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
Part C: Workup and Purification
-
Cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of water to destroy any unreacted NaH and borane complexes.
-
Add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by flash column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexanes gradient) to yield the pure product.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 1.8 Hz, 1H), 7.25 (dd, J = 7.9, 1.8 Hz, 1H), 7.15 (d, J = 7.9 Hz, 1H), 4.45 (s, 2H), 3.55 (q, J = 7.0 Hz, 2H), 2.40 (s, 3H), 1.25 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.5, 137.9, 132.0, 130.5, 128.8, 122.4, 71.8, 66.2, 22.7, 15.3.
-
Mass Spec (EI): m/z calculated for C₁₀H₁₃BrO [M]⁺: 228.0150; found: 228.0145.
Mechanistic Overview
The reaction proceeds through two distinct, mechanistically independent stages unified in a single pot.
Figure 2: Simplified mechanistic pathway of the tandem reaction.
Troubleshooting and Key Insights
-
Low Yield in Reduction Step: This is often due to deactivated borane complex. Ensure the BH₃·THF solution is fresh and has been properly stored under nitrogen. Water contamination in the THF solvent is another common cause.
-
Incomplete Etherification: If the intermediate alcohol is still present in the final product, it suggests insufficient deprotonation or alkylation. Ensure the NaH is fresh and added in sufficient excess. The alkylating agent (iodoethane) should also be pure and added in slight excess.
-
Formation of Dimer Byproducts: If the reaction is run at elevated temperatures, there is a risk of intermolecular self-condensation of the benzyl alcohol. Strict temperature control is key to preventing this.
References
-
Title: The growing impact of continuous flow methods on the twelve principles of green chemistry. Source: Green Chemistry, 2019. URL: [Link]
-
Title: One-Pot Synthesis: A Step Towards Greener Chemistry. Source: Current Green Chemistry, 2019. URL: [Link]
-
Title: Selective reduction of carboxylic acids to aldehydes or alcohols. Source: Organic Chemistry Portal. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (3-Bromo-4-methylphenyl)methanol
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. The presence of both a moderately hindered aryl bromide and a reactive benzylic alcohol presents unique challenges that require careful consideration of reaction parameters.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses the most common issues encountered when using this compound as a substrate. The troubleshooting logic is presented in a question-and-answer format to directly tackle experimental observations.
Q1: My reaction is showing low conversion of the starting aryl bromide. What are the likely causes and how can I fix it?
A1: Low conversion is typically a sign of an inefficient catalytic cycle. The primary steps to investigate are the oxidative addition and the overall catalyst activity. The structure of this compound, with a methyl group ortho to the bromine, introduces some steric hindrance that can slow down the initial oxidative addition step.[1][2]
Probable Cause 1: Inadequate Catalyst System
The classic Pd(PPh₃)₄, while a workhorse, may not be active enough for this sterically more demanding substrate.[3] The electron-donating methyl group can also slightly deactivate the aryl bromide towards oxidative addition.
Solution: Screen Advanced Catalyst Systems
Modern catalyst systems built on bulky, electron-rich phosphine ligands are designed to accelerate the key steps of the catalytic cycle, particularly for challenging substrates.[4][5][6][7]
-
Ligand Selection: Employ dialkylbiaryl phosphine ligands, which are known to promote oxidative addition and reductive elimination.[6][8] Consider ligands such as SPhos, XPhos, or RuPhos. These ligands create a more reactive, monoligated Pd(0) species that is highly effective for coupling sterically hindered aryl chlorides and bromides.[6][9]
-
Palladium Precatalyst: Use air-stable palladium precatalysts that efficiently generate the active Pd(0) species in situ. G4-type precatalysts (e.g., SPhos-Pd-G4) are often excellent choices.
Probable Cause 2: Catalyst Deactivation
The benzylic alcohol functional group on your substrate can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition pathways.
Solution: Optimize Reaction Conditions
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.[10]
-
Reaction Time: Prolonged reaction times can lead to catalyst degradation.[11] If the reaction stalls, increasing the time may not be effective. Instead, focus on improving the catalyst's initial activity.
Experimental Protocol: Ligand Screening Workflow
A systematic approach is crucial for identifying the optimal ligand.[4]
-
Setup: Prepare identical reaction vials under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To each vial, add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the chosen solvent (e.g., Toluene/Water).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a different phosphine ligand (2-4 mol%) to each vial. Include a control reaction with a standard ligand like PPh₃.
-
Execution: Seal the vials and heat to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 2-4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and yield.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant formation of a byproduct where the bromine is replaced by hydrogen (hydrodehalogenation). What's causing this and how can I prevent it?
A2: The formation of 4-methylbenzyl alcohol is a result of hydrodehalogenation, a known side reaction in palladium-catalyzed couplings.[12] It occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before reductive elimination.
Probable Cause 1: Hydride Source in the Reaction Mixture
The benzylic alcohol itself, or the solvent (e.g., alcohols like isopropanol if used), can act as a hydride donor, especially at elevated temperatures.[12] Amine bases can also contribute.
Solution: Careful Selection of Base and Solvent
-
Base: Switch to non-hydride donating bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides or amine bases.[6][13]
-
Solvent: Use aprotic solvents like dioxane, toluene, or 2-MeTHF.[14] While some Suzuki reactions benefit from protic co-solvents, in this case, it might be detrimental. If a co-solvent is needed for solubility, minimize the amount of water or alcohol.[15][16]
Probable Cause 2: Slow Reductive Elimination
If the desired C-C bond-forming reductive elimination step is slow, the undesired hydrodehalogenation pathway has more time to occur.
Solution: Promote Reductive Elimination
-
Ligand Choice: Bulky, electron-rich ligands that accelerate oxidative addition also tend to speed up reductive elimination.[6][17] This is another reason to employ ligands from the Buchwald family (e.g., SPhos, XPhos).[7]
Q3: My boronic acid is decomposing, leading to low yields. I see a lot of the corresponding arene byproduct (protodeboronation). How do I address this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a major pathway for boronic acid consumption.[10][11] This side reaction is highly dependent on the substrate, base, solvent, and temperature.[11]
Probable Cause 1: Boronic Acid Instability
Boronic acids are susceptible to decomposition, especially under the aqueous basic conditions often used in Suzuki couplings.[18] Electron-deficient or some heteroaromatic boronic acids are particularly prone to this.[11][19]
Solution: Use a More Stable Boron Reagent
-
Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[18][20] Pinacol esters are significantly more stable and can be easily handled and purified.[20] While they are generally less reactive than boronic acids, this can be overcome by using a highly active catalyst system.[18][21] It's widely believed that the ester hydrolyzes in situ to the active boronic acid, providing a slow, steady supply that minimizes decomposition.[18]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and are excellent coupling partners.[22][23]
Probable Cause 2: Reaction Conditions Favoring Protodeboronation
High temperatures, prolonged reaction times, and certain bases can accelerate the decomposition of the boron reagent.[11]
Solution: Optimize Reaction Conditions to Favor Coupling
-
Minimize Water: Use anhydrous solvents or minimize the amount of water in the reaction mixture.
-
Base Selection: Weaker bases like K₃PO₄ or even fluoride-based bases like CsF can sometimes suppress protodeboronation compared to strong hydroxides.[10]
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. This minimizes the rate of the undesired decomposition.[14]
Data Presentation: Boron Reagent Stability Comparison
| Boron Reagent | Structure | Stability | Reactivity | Key Consideration |
| Boronic Acid | R-B(OH)₂ | Low; prone to protodeboronation[18] | High[18][21] | Can be consumed by side reactions. |
| Pinacol Ester | R-B(pin) | High; stable to storage and chromatography[20] | Moderate; often requires active catalysts[18] | Excellent for unstable boronic acids.[20] |
| MIDA Ester | R-B(MIDA) | Very High; "slow-release" coupling partner | Low; requires specific conditions for release | Useful when boronic acid is highly unstable.[14] |
| Trifluoroborate | [R-BF₃]K | High; crystalline and air-stable solids[22] | High | Resists protodeboronation effectively.[22] |
Frequently Asked Questions (FAQs)
Q4: Should I protect the benzylic alcohol group on this compound?
A4: Not necessarily, and it's often preferable to avoid it. Modern Suzuki-Miyaura conditions are highly tolerant of functional groups, including free hydroxyls.[3] Adding protection and deprotection steps reduces the overall efficiency of your synthesis.[24][25]
However, if you observe side reactions directly involving the alcohol (e.g., ether formation with the solvent or base-mediated decomposition) or if the alcohol's acidity interferes with the base, protection might be warranted. A simple silyl ether (e.g., TBS) would be a suitable protecting group, as it is robust to the reaction conditions and easily removed.[25] There are also reports of hydroxyl groups directing or interfering with the catalytic cycle, which could be another reason to consider protection.[26]
Q5: What is the general mechanism of the Suzuki reaction and how does my substrate fit in?
A5: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[12][22][27][28][29]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your this compound to form a Pd(II) complex. This is often the rate-determining step.[22][27]
-
Transmetalation: The organic group from the boron reagent (activated by the base) is transferred to the palladium center, displacing the bromide.[22][27][29]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond of your product and regenerating the Pd(0) catalyst, which re-enters the cycle.[22][27][29]
Q6: Which solvents and bases are generally recommended?
A6: The choice is often empirical, but good starting points exist.[6]
-
Solvents: A mixture of an aprotic organic solvent and water is common. Popular choices include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[16][23] The water is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[16] However, as noted in Q2, for your specific substrate, minimizing water or using a polar aprotic solvent might be beneficial to reduce side reactions.[30] The influence of the solvent can be significant, but sometimes less critical than the choice of catalyst and base.[31]
-
Bases: Inorganic bases are most common. K₃PO₄ is an excellent all-around choice, being effective but not overly harsh. K₂CO₃ and Cs₂CO₃ are also widely used and effective.[6][13] Stronger bases like NaOH can be used but may promote side reactions like protodeboronation.[13][15]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Singh, U., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). ScienceDirect. Retrieved from [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (n.d.). Retrieved from [Link]
-
Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands. (n.d.). Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
-
Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. (n.d.). Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020). Retrieved from [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (2021). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
For the pro's (Suzuki) : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Retrieved from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed. (2015). Retrieved from [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024). Retrieved from [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH. (n.d.). Retrieved from [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
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Technical Support Center: Troubleshooting Side Products in the Lithiation of (3-Bromo-4-methylphenyl)methanol
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The lithiation of halogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. However, the reaction's power is matched by its complexity. The specific case of (3-Bromo-4-methylphenyl)methanol presents a fascinating challenge due to multiple competing reaction pathways.
This guide is structured to move beyond simple procedural instructions. It aims to provide a deep, mechanistic understanding of the potential side reactions, equipping you with the knowledge to troubleshoot effectively and optimize your experimental outcomes. We will explore the causality behind procedural choices, ensuring that every step is a self-validating measure toward achieving your desired product with high fidelity.
Section 1: Understanding the Competing Reaction Pathways
The lithiation of this compound with an organolithium base, typically n-butyllithium (n-BuLi), is not a single transformation but a landscape of competing reactions. The final product distribution is a direct consequence of the kinetics and thermodynamics governing these pathways. Understanding this landscape is the first step in mastering the reaction.
The substrate itself possesses four distinct sites susceptible to reaction with n-BuLi:
-
The Acidic Hydroxyl Proton: The most acidic site (pKa ≈ 16-18).
-
The Bromo-Substituted Carbon (C3): A site for lithium-halogen exchange.
-
Aromatic Protons (C2, C5, C6): Sites for deprotonation (metalation).
-
Benzylic Protons: The protons on the carbon bearing the hydroxyl group.
These sites lead to several potential outcomes, as illustrated below.
Caption: Competing pathways in the lithiation of this compound.
The initial, unavoidable step is the rapid deprotonation of the highly acidic hydroxyl group by one equivalent of n-BuLi. This forms a lithium alkoxide intermediate in situ. This alkoxide is critical, as the -CH₂OLi group acts as a Directed Metalation Group (DMG), influencing the subsequent reaction with a second equivalent of n-BuLi.[1][2] The challenge lies in directing the reaction toward the desired lithium-halogen exchange while suppressing the undesired metalation (deprotonation) events.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during this transformation in a practical question-and-answer format.
Q1: My final product is a mixture of regioisomers, with substitution at the position of the bromine atom and at the position next to the alcohol group. How can I improve selectivity for the desired product?
Answer: This is a classic case of competition between lithium-halogen exchange and Directed ortho-Metalation (DoM). While the -CH₂OLi group directs lithiation to the adjacent C6 position, the lithium-halogen exchange at the C3 position is an intrinsically faster process, especially at very low temperatures.[3][4] The key to selectivity is to exploit this kinetic difference.
Probable Cause: The reaction temperature is too high or the reaction time is too long before the addition of the electrophile. Higher temperatures provide the activation energy needed for the slower, but often thermodynamically more stable, ortho-lithiated species to form.
Solutions:
-
Lower the Temperature: Perform the lithium-halogen exchange at –78 °C or, ideally, between –90 °C and –100 °C (using a liquid nitrogen/ethanol or liquid nitrogen/diethyl ether bath). This dramatically favors the kinetically faster halogen exchange.[3]
-
Minimize Reaction Time: Add the electrophile shortly after the addition of the second equivalent of n-BuLi is complete (e.g., within 15-30 minutes). This "traps" the desired kinetically formed aryllithium before it can potentially equilibrate or undergo side reactions.
-
Solvent Choice: While THF is common, consider using a less coordinating solvent like diethyl ether. Ethereal solvents are necessary to deaggregate the n-BuLi oligomers into more reactive monomers and dimers, but THF's high Lewis basicity can sometimes accelerate metalation rates.[5][2][6]
| Parameter | To Favor Lithium-Halogen Exchange (Kinetic) | To Favor ortho-Metalation (Thermodynamic) |
| Temperature | < –78 °C | > –40 °C to 0 °C |
| Time | Short (15-30 min) | Long (1-4 hours) |
| Solvent | Diethyl Ether, Toluene/THF mixture | THF, THF with TMEDA |
Q2: My major product is (4-methylphenyl)methanol, where the bromine atom has been replaced by hydrogen. What is the cause?
Answer: This result indicates that the desired lithium-halogen exchange successfully occurred, forming the aryllithium species at the C3 position. However, this reactive intermediate was subsequently quenched by an adventitious proton source instead of your intended electrophile.
Probable Cause: The presence of trace amounts of water or other protic impurities in the reaction. Organolithium reagents are exceptionally strong bases and will react instantly with even minute quantities of water.[7][8]
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere (Argon or Nitrogen).
-
Substrate Purity: Ensure the this compound starting material is anhydrous. If necessary, co-evaporate with anhydrous toluene to remove residual water.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup, including during reagent transfers. Use proper cannula or syringe techniques.
Q3: I am observing a high molecular weight byproduct corresponding to a biphenyl derivative in my mass spectrum analysis.
Answer: This points to a Wurtz-type coupling reaction, where the aryllithium intermediate attacks the C-Br bond of an unreacted molecule of the starting material (or its corresponding lithium alkoxide).
Probable Cause: High local concentrations of the aryllithium species in the presence of the starting aryl bromide.
Solutions:
-
Inverse Addition: Instead of adding n-BuLi to the substrate, try adding the solution of the substrate slowly to the cooled n-BuLi solution. This ensures that the generated aryllithium is always in an excess of the strong base and is consumed quickly, minimizing its concentration at any given time.[9]
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of bimolecular coupling events.
-
Rapid Trapping: Ensure the electrophile is added promptly after the formation of the aryllithium to capture it before it can react with the starting material.
Section 3: Frequently Asked Questions (FAQs)
Q1: How many equivalents of n-BuLi are strictly necessary? A minimum of two equivalents are required. The first equivalent is consumed in the acid-base reaction with the alcohol's hydroxyl group.[5] The second equivalent performs the lithium-halogen exchange. In practice, using a slight excess (e.g., 2.1 to 2.2 total equivalents) is recommended to account for any trace impurities and ensure complete conversion. The concentration of commercial n-BuLi solutions can decrease over time, so it is crucial to titrate the reagent before use for accurate stoichiometry.[10]
Q2: What is the risk of benzylic metalation at the -CH₂OH group? While the benzylic protons are acidic (pKa ~41), this pathway is generally less favorable than either lithium-halogen exchange or ortho-metalation directed by the powerful -CH₂OLi group.[11] Benzylic metalation is more commonly observed with stronger, more sterically hindered bases (like s-BuLi or t-BuLi in the presence of TMEDA) or on substrates lacking a halogen or a strong DMG.[11] In this specific case, it is expected to be a minor side reaction.
Q3: Can n-BuLi react with my THF solvent? Yes. n-Butyllithium can deprotonate THF, especially in the presence of additives like TMEDA and at temperatures above approximately –20 °C.[12] This reaction consumes the reagent and leads to the formation of ethylene and the lithium enolate of acetaldehyde. This is a primary reason why lithiation reactions are conducted at very low temperatures.
Q4: How can I verify the success of the lithiation before adding my electrophile? You can perform an in-process control by quenching a small aliquot of the reaction mixture. After the addition of the second equivalent of n-BuLi, carefully withdraw a small sample (e.g., 0.1 mL) via syringe and quench it into a vial containing deuterium oxide (D₂O). A quick workup and analysis by ¹H NMR or LC-MS will confirm the absence of the proton at C3 and/or the incorporation of deuterium, verifying the formation of the desired aryllithium species.[13]
Section 4: Recommended Protocol for Selective Lithium-Halogen Exchange
This protocol is designed to maximize the yield of the desired C3-lithiated species by favoring the kinetic lithium-halogen exchange pathway.
1. Preparation and Setup:
-
Assemble and oven-dry all glassware (three-neck flask, dropping funnel, condenser).
-
Cool the glassware under a stream of dry argon or nitrogen.
-
Equip the flask with a magnetic stir bar, a thermometer, and a septum. Maintain a positive inert atmosphere throughout the experiment.
2. Reaction:
-
To the reaction flask, add this compound (1.0 eq.) and dissolve it in anhydrous diethyl ether or THF (approx. 0.1 M concentration).
-
Cool the solution to –78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq. of a recently titrated solution) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above –70 °C.
-
Note: The first equivalent will react to form the alkoxide. The second equivalent performs the exchange.
-
-
Stir the reaction mixture at –78 °C for 30 minutes after the addition is complete.
-
Add a solution of the desired electrophile (1.2 eq.) in the same anhydrous solvent dropwise, again maintaining the low temperature.
-
After the addition of the electrophile, allow the reaction to stir at –78 °C for 1 hour, then let it warm slowly to room temperature over 2-3 hours.
3. Workup and Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as required.
Section 5: Visual Summaries
A structured approach is essential for troubleshooting complex reactions. The following workflow and summary table are provided for quick reference.
Caption: A logical workflow for troubleshooting common lithiation side reactions.
Table of Common Side Products and Solutions
| Observed Side Product | Chemical Name/Type | Probable Cause | Recommended Solution(s) |
| Regioisomer | 2-(Hydroxymethyl)-5-methyl... derivative | Directed ortho-Metalation (DoM) | Lower reaction temperature to <-78°C; minimize time before adding electrophile.[3] |
| Protonated Product | (4-Methylphenyl)methanol | Quenching of aryllithium by water/protic source | Rigorously dry all reagents, solvents, and glassware; maintain a strict inert atmosphere.[7] |
| Dimer | Biphenyl derivative | Wurtz-type coupling of aryllithium and aryl bromide | Use inverse addition; run reaction at higher dilution; ensure rapid trapping with electrophile. |
| Butyl Adduct | Product with an added butyl group | Reaction of excess n-BuLi with the electrophile | Ensure complete reaction of n-BuLi with substrate; use minimal excess of n-BuLi. |
References
-
Mechanisms of Competitive Ring-Directed and Side-Chain-Directed Metalations in Ortho-Substituted Toluenes. Organometallics - ACS Publications. [Link]
-
Directed (ortho) Metallation. University of Rochester, Chemistry Department. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Organolithium reagent. Academickids.com. [Link]
-
n-Butyllithium - Wikipedia. Wikipedia. [Link]
-
Directed ortho metalation - Wikipedia. Wikipedia. [Link]
-
Metal–halogen exchange - Wikipedia. Wikipedia. [Link]
-
Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene. Royal Society of Chemistry. [Link]
-
Organolithium reagent - Wikipedia. Wikipedia. [Link]
-
Mechanism of Halogen-Metal Interconversion between Aryl Bromides and Aryllithium Compounds. I. Equilibria. Journal of the American Chemical Society. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Li Halogen Exchange? : r/Chempros. Reddit. [Link]
-
Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. UCL Discovery. [Link]
-
A. Organolithium Reagents. Organic Chemistry Data. [Link]
-
Machine learning-driven optimization of a lithium–halogen exchange reaction in continuous flow. Reaction Chemistry & Engineering - RSC Publishing. [Link]
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Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]
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Organometallic Chemistry II. ETH Zurich. [Link]
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Side Reactions of Organometallic Reagents. Read Chemistry. [Link]
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Troubles with Lithium-Halogen exchange reaction. Science Madness Discussion Board. [Link]
-
Organolithium Reagents. Myers Group, Harvard University. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]
-
Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. ResearchGate. [Link]
-
Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Creative Biolabs. [Link]
-
Lithiations Not Working : r/Chempros. Reddit. [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
-
halogen exchange reaction: Topics by Science.gov. Science.gov. [Link]
-
Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. YouTube. [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Chemiton. [Link]
-
Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. PubMed. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
n-Butyllithium (n-BuLi). Common Organic Chemistry. [Link]
-
Lithiation and Organolithium Reactions. Mettler Toledo. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]
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- 13. reddit.com [reddit.com]
Technical Support Center: Preventing Homo-coupling in Cross-Coupling Reactions of (3-Bromo-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a common yet challenging side reaction in cross-coupling catalysis: homo-coupling. This guide is specifically tailored to reactions involving substrates like (3-Bromo-4-methylphenyl)methanol, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes, increase yields, and ensure the purity of your target molecules.
As Senior Application Scientists, we understand that minimizing byproducts is critical for efficient drug development and materials science. This resource combines mechanistic insights with practical, field-proven strategies to empower you to overcome the hurdles of homo-coupling.
Troubleshooting Guide: Diagnosis and Solutions for Homo-coupling
This section is designed to help you identify the root cause of excessive homo-coupling in your cross-coupling reactions and provides actionable steps to mitigate it.
Issue 1: Significant formation of biaryl byproduct from the coupling of two this compound molecules.
This is a classic case of aryl halide homo-coupling. The primary goal is to favor the desired cross-coupling pathway over this unproductive dimerization.
Possible Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Actions |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can accelerate the reductive elimination step, which forms the desired product, making it kinetically favored over pathways leading to homo-coupling.[1][2] | Action: Screen a panel of bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] These are known to promote efficient cross-coupling, even with challenging substrates. |
| Inappropriate Base Selection | The base is critical for the transmetalation step in many cross-coupling reactions, like the Suzuki-Miyaura coupling.[1][4] A base that is too strong or too weak, or one with poor solubility, can disrupt the catalytic cycle and open pathways for side reactions. | Action: Optimize the base. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] If you suspect solubility issues, especially in non-polar solvents, consider using a phase-transfer catalyst or switching to a more soluble base. For substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ may be beneficial.[1] |
| High Reaction Temperature | While heat is often necessary to drive cross-coupling reactions, excessive temperatures can lead to catalyst decomposition and promote side reactions, including homo-coupling.[1] | Action: Perform a temperature screen. Start at a lower temperature (e.g., 80 °C) and incrementally increase it. The optimal temperature will be a balance between a reasonable reaction rate and minimal byproduct formation.[1] |
| High Reactant Concentration | High concentrations of the aryl halide can increase the statistical probability of homo-coupling, especially if the cross-coupling partner is slow to react. | Action: Consider using a slow-addition protocol for the this compound.[5][6] This maintains a low instantaneous concentration of the aryl halide, disfavoring its dimerization. |
Issue 2: My reaction yields a significant amount of the homo-coupled product from my organometallic reagent (e.g., boronic acid in a Suzuki coupling).
This side reaction consumes your valuable nucleophile and complicates purification. It's often promoted by the presence of oxygen or unreduced Pd(II) species.[5][7]
Possible Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Actions |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[5] These Pd(II) species can then mediate the stoichiometric homo-coupling of organometallic reagents, such as boronic acids.[8][9] | Action: Implement rigorous degassing procedures.[5] Sparge your solvent with an inert gas (argon or nitrogen) for an extended period.[8] Ensure all reaction vessels are thoroughly purged with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) Precatalyst without Efficient Reduction | Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts and require in-situ reduction to the active Pd(0) species. If this reduction is incomplete or slow, the remaining Pd(II) can drive homo-coupling.[7] | Action: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Alternatively, if using a Pd(II) source, consider adding a mild reducing agent that won't interfere with the main catalytic cycle.[6][8] Some ligands are also effective at facilitating this reduction. |
| Instability of the Organometallic Reagent | Some organometallic reagents, particularly certain boronic acids, can be prone to decomposition or side reactions under the reaction conditions, which can sometimes lead to homo-coupling.[1] | Action: For Suzuki couplings, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[1] These are often more robust and can lead to cleaner reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homo-coupling in palladium-catalyzed cross-coupling reactions?
Homo-coupling can occur through several pathways. In the case of aryl halide homo-coupling, a common mechanism involves the oxidative addition of two molecules of the aryl halide to a Pd(0) center, followed by reductive elimination to form the biaryl product. For the homo-coupling of organometallic reagents like boronic acids, a prevalent pathway involves a reaction with a Pd(II) species, which can be present from the precatalyst or formed by the oxidation of Pd(0) by residual oxygen.[8][9]
Q2: How does the choice of solvent affect homo-coupling?
The solvent can influence the reaction in several ways.[10] A solvent's polarity can affect the solubility of the base and other reagents, which in turn impacts the efficiency of the catalytic cycle.[1][11] Some solvents may also have a higher capacity to dissolve oxygen, making rigorous degassing even more critical. In some cases, using aqueous solvent mixtures can suppress homo-coupling.[12]
Q3: I'm performing a Sonogashira coupling and observing significant formation of a diyne byproduct. What is this, and how can I prevent it?
The formation of a diyne is a classic example of Glaser coupling, which is the oxidative homo-coupling of terminal alkynes.[13][14] This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[5][15]
To prevent Glaser coupling:
-
Utilize Copper-Free Conditions: The most effective way to eliminate this side reaction is to use a copper-free Sonogashira protocol.[5][13][14] Modern palladium catalysts with advanced ligands can often facilitate the coupling without the need for a copper co-catalyst.[13]
-
Rigorous Oxygen Exclusion: If you must use a copper co-catalyst, it is absolutely essential to maintain a strictly anaerobic environment.[5]
Q4: Can slow addition of one of the coupling partners really make a difference?
Yes, slow addition can be a very effective strategy, particularly for minimizing the homo-coupling of a reagent that is present in excess or is highly reactive towards dimerization.[5][6] By adding the reagent slowly, you maintain a low, steady-state concentration in the reaction mixture. This kinetically disfavors the second-order homo-coupling reaction relative to the desired cross-coupling reaction.
Visualizing the Problem: Reaction Pathways
To better understand the competing reactions, consider the following diagrams:
Caption: Competing cross-coupling and homo-coupling pathways.
Experimental Protocol: Minimizing Homo-coupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic boronic acid, incorporating best practices to suppress homo-coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a pre-catalyst, 1.1-1.2 mol% relative to Pd)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, and finely ground K₃PO₄.
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[1][3]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[1][3]
Caption: Workflow for minimizing homo-coupling.
References
-
Synthetic Methods in Drug Discovery: Volume 1. (2016). Sonogashira Coupling. Royal Society of Chemistry. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
PubMed. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. [Link]
-
Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
National Institutes of Health. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ACS Publications. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
-
YouTube. (2024). Introduction to cross-coupling reactions. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
ACS Publications. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. [Link]
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
-
Royal Society of Chemistry. (2020). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. [Link]
-
Dalal Institute. Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. [Link]
-
National Institutes of Health. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
Sources
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- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
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- 11. dalalinstitute.com [dalalinstitute.com]
- 12. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
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- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation & (3-Bromo-4-methylphenyl)methanol Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation by sulfur-containing compounds and to address specific challenges encountered in reactions involving (3-Bromo-4-methylphenyl)methanol. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Part 1: Troubleshooting Guide for Catalyst Deactivation by Sulfur Compounds
Catalyst deactivation due to sulfur poisoning is a critical issue in many industrial and laboratory-scale catalytic processes. Sulfur compounds, even at trace levels, can strongly adsorb onto active catalyst sites, leading to a significant loss of activity and selectivity.[1][2] Understanding the mechanisms of deactivation and the appropriate remediation strategies is paramount for efficient and cost-effective research and production.
Identifying Sulfur Poisoning
A decline in catalyst performance is the primary indicator of deactivation. However, pinpointing sulfur as the culprit requires careful observation and analysis.
Common Symptoms:
-
Decreased Conversion Rate: A noticeable drop in the rate at which reactants are converted to products.
-
Altered Selectivity: A shift in the product distribution, often favoring undesired side products.
-
Increased Reaction Temperature Requirement: The need to operate at higher temperatures to achieve the same conversion rate, which can indicate a loss of active sites.[3]
-
Pressure Drop Changes: In fixed-bed reactors, an increased pressure drop might suggest fouling or coking, which can be exacerbated by sulfur poisoning.[4]
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying sulfur poisoning.
Mechanisms of Sulfur Deactivation
Sulfur compounds deactivate catalysts primarily through strong chemisorption onto active metal sites, effectively blocking them from reactant molecules.[2][5][6] The severity and nature of the poisoning depend on the type of sulfur compound, the catalyst, and the reaction conditions.
| Sulfur Compound | Common Sources | Deactivation Mechanism | Affected Catalysts |
| Hydrogen Sulfide (H₂S) | Natural gas, crude oil | Forms stable metal sulfides on the catalyst surface.[5] | Ni, Co, Fe, Ru, Pd, Pt[2][7][8] |
| Mercaptans (R-SH) | Crude oil, biogas | Adsorb strongly and can decompose to form H₂S. | Ni, Pd, Pt |
| Thiophenes | Crude oil, coal | Adsorb and can undergo hydrodesulfurization (HDS), leading to H₂S formation.[9] | Mo-based, Ni-Mo, Co-Mo |
| Sulfur Dioxide (SO₂) | Combustion processes | Can lead to the formation of stable metal sulfates.[5][10] | Pt, Pd |
Key Deactivation Pathways:
-
Sulphidation: Direct reaction of sulfur with the metal to form metal sulfides.
-
Alteration: Changes in the electronic properties of the catalyst surface.
-
Coke Formation: Sulfur can promote the formation of carbonaceous deposits (coke).[11]
Mitigation and Regeneration Strategies
Once sulfur poisoning is confirmed, several strategies can be employed to restore catalyst activity. The choice of method depends on whether the poisoning is reversible or irreversible.
1.3.1. Feedstock Purification (Proactive Mitigation)
The most effective strategy is to prevent sulfur from reaching the catalyst in the first place.
Experimental Protocol: Adsorptive Desulfurization using a Guard Bed
-
Select Adsorbent: Choose a suitable adsorbent based on the sulfur compounds present. Nickel-based adsorbents are effective for removing H₂S and mercaptans.[12] Activated carbon can be used for a broader range of sulfur compounds, including thiophenes.[13]
-
Pack Guard Bed: Pack a separate reactor (guard bed) with the chosen adsorbent.
-
Optimize Conditions: Pass the feedstock through the guard bed at the recommended temperature and space velocity before it enters the main reactor. For nickel adsorbents, a temperature range of 300-500°F is often preferred.[12]
-
Monitor Adsorbent: Periodically monitor the sulfur content of the feedstock exiting the guard bed to determine when the adsorbent needs to be replaced or regenerated.
1.3.2. Catalyst Regeneration (Reactive Mitigation)
For catalysts that have already been poisoned, regeneration procedures can often restore activity.
Experimental Protocol: High-Temperature Oxidation for Sulfur-Poisoned Catalysts
Caution: This procedure should be performed with appropriate safety measures, as it involves high temperatures and potentially hazardous off-gases.
-
Purge Reactor: Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.
-
Introduce Oxidant: Introduce a controlled flow of a dilute oxidant (e.g., 1-5% O₂ in N₂) into the reactor.
-
Ramp Temperature: Gradually increase the temperature to the desired regeneration temperature. This temperature will vary depending on the catalyst and the nature of the sulfur species. For many catalysts, temperatures above 500°C are required to decompose sulfates.[10][14]
-
Hold and Monitor: Hold the temperature and oxidant flow until the concentration of SO₂ in the off-gas returns to baseline, indicating the removal of sulfur.
-
Cool and Re-reduce (if necessary): Cool the reactor under an inert atmosphere. If the active phase of the catalyst is a metal, a reduction step (e.g., with H₂) will be necessary to restore its catalytic activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 4. Troubleshooting Sulfur Recovery Unit Converters | Important Considerations — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 5. Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. [harvest.usask.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. US4634515A - Nickel adsorbent for sulfur removal from hydrocarbon feeds - Google Patents [patents.google.com]
- 13. activatedcarbon.net [activatedcarbon.net]
- 14. mdpi.com [mdpi.com]
Managing incomplete conversion in the oxidation of (3-Bromo-4-methylphenyl)methanol
This guide is designed for researchers, scientists, and professionals in drug development who are working with the oxidation of (3-bromo-4-methylphenyl)methanol to its corresponding aldehyde, 3-bromo-4-methylbenzaldehyde. Incomplete conversion is a frequent challenge in this synthesis, leading to purification difficulties and reduced yields. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve these common experimental issues.
Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the advice is both scientifically sound and immediately applicable in a laboratory setting.
Troubleshooting Guide: Managing Incomplete Conversion
Incomplete conversion in the oxidation of this compound can stem from various factors, from reagent quality to reaction setup. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: The reaction stalls, showing significant starting material remaining by TLC analysis.
Possible Cause A: Inactive or Insufficient Oxidizing Agent
Many common oxidizing agents are sensitive to storage conditions or may have batch-to-batch variations in activity.
-
Manganese Dioxide (MnO₂): The activity of MnO₂ is highly dependent on its method of preparation and activation. Commercially available "activated" MnO₂ should be used, but its efficacy can diminish over time.[1][2]
-
Pyridinium Chlorochromate (PCC): PCC is sensitive to moisture and can decompose upon prolonged exposure to air.[3]
-
Swern Oxidation Reagents: Oxalyl chloride can hydrolyze to oxalic acid if not handled under anhydrous conditions, which will inhibit the reaction.[4]
Solutions:
-
Verify Reagent Quality:
-
For MnO₂, consider activating a fresh batch by heating it in an oven at 110-120 °C for several hours under vacuum before use.
-
Use freshly opened or properly stored PCC.
-
For Swern oxidations, use a new bottle of oxalyl chloride or distill it prior to use.[4]
-
-
Increase Stoichiometry:
-
If using MnO₂, a large excess (5-10 equivalents) is often required for efficient oxidation of benzylic alcohols.[1]
-
For other oxidants, a modest increase in equivalents (e.g., from 1.5 to 2.0 eq.) may be beneficial, but be mindful of potential side reactions and purification challenges.
-
Possible Cause B: Suboptimal Reaction Conditions
Temperature, solvent, and reaction time are critical parameters that can significantly impact the reaction rate and completion.
Solutions:
-
Adjust Temperature:
-
Many oxidations, such as those with MnO₂, can be gently heated (e.g., to 40-60 °C) to increase the reaction rate.[1] However, be cautious of promoting side reactions.
-
Swern oxidations require strict temperature control, typically around -78 °C, as warming can lead to decomposition of the reactive intermediate.[5][6]
-
-
Solvent Selection:
-
Extend Reaction Time:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed.
-
Issue 2: Besides the starting material and product, multiple unidentified spots appear on the TLC plate.
Possible Cause A: Over-oxidation to Carboxylic Acid
Stronger oxidizing agents or harsh reaction conditions can lead to the formation of 3-bromo-4-methylbenzoic acid.[9][10]
Solutions:
-
Choose a Milder Oxidant:
-
Control Reaction Conditions:
-
Avoid excessive heating.
-
Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Possible Cause B: Formation of Side Products
Depending on the oxidant used, various side reactions can occur.
-
Disproportionation: In some catalytic systems (e.g., with certain palladium catalysts), benzyl alcohols can disproportionate to form toluene and benzaldehyde derivatives.[14]
-
Ester Formation: If the reaction is run in an alcohol solvent, there is a possibility of forming an ester with the carboxylic acid byproduct.
Solutions:
-
Optimize the Reaction: A careful selection of the oxidant and reaction conditions is the best strategy to minimize side product formation.
-
Purification: If minor side products are unavoidable, purification by column chromatography is typically effective. The polarity difference between the aldehyde product, the alcohol starting material, and more polar byproducts like the carboxylic acid allows for good separation.
Experimental Protocols
Protocol 1: Small-Scale Oxidation using Activated Manganese Dioxide
This protocol is a robust method for the oxidation of benzylic alcohols.
-
Preparation:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the alcohol in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Reaction:
-
Add activated manganese dioxide (7.0 eq.) to the solution.
-
Stir the resulting black suspension vigorously at room temperature.
-
-
Monitoring:
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzaldehyde.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel-coated TLC plates.
-
Spotting: Apply a small spot of the reaction mixture, a co-spot (reaction mixture and starting material), and a spot of the starting material to the baseline of the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light.[16] The aromatic rings of both the starting material and product will be UV active. Staining with potassium permanganate can also be used, which will react with the alcohol starting material (leaving a yellow spot on a purple background) but not the aldehyde product.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable expectation for the yield of 3-bromo-4-methylbenzaldehyde?
A: With an optimized protocol, yields for the oxidation of benzylic alcohols to their corresponding aldehydes can range from good to excellent, typically in the 80-95% range. However, yields can be lower if the reaction does not go to completion or if side products are formed.
Q2: How can I be sure my MnO₂ is "activated"?
A: The reactivity of MnO₂ is directly related to its surface area and the number of active sites, which is determined by its preparation. "Activated" MnO₂ is typically prepared by the pyrolysis of manganese salts like MnCO₃ or KMnO₄ reduction. For laboratory purposes, purchasing from a reputable supplier is recommended. If you suspect your MnO₂ has become deactivated (e.g., by absorbing moisture), you can reactivate it by heating it under vacuum.
Q3: My Swern oxidation failed, and I recovered all my starting material. What went wrong?
A: The most common reason for Swern oxidation failure is the deactivation of the reagents by moisture.[4] Ensure that your DMSO is anhydrous and that the oxalyl chloride is fresh. The reaction must also be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Another potential issue is improper temperature control; the reaction of DMSO with oxalyl chloride and the subsequent addition of the alcohol must be performed at low temperatures (typically -78 °C).[6]
Q4: Can I use a stronger oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent?
A: While these reagents will oxidize the alcohol, they are generally too harsh for the synthesis of aldehydes from primary alcohols and will likely lead to significant over-oxidation to the carboxylic acid.[8][10] These reagents are more suitable when the carboxylic acid is the desired product.
Q5: The product, 3-bromo-4-methylbenzaldehyde, appears to be an oil, but some sources list a melting point. Why is that?
A: 3-Bromo-4-methylbenzaldehyde has a low melting point, reported to be around 9-10 °C. Therefore, at room temperature, it is often observed as a liquid or a low-melting solid. If it is an oil at room temperature, this does not necessarily indicate impurity.
Visualizations
Caption: Troubleshooting decision tree for incomplete oxidation.
Caption: Experimental workflow for MnO₂ oxidation.
References
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-
Solvent free oxidation of alcohols with manganese dioxide - ResearchGate. (n.d.). Retrieved from [Link]
-
Manganese(IV) oxide - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
TLC monitoring for oxidation reaction completion - ResearchGate. (n.d.). Retrieved from [Link]
-
THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid - Sciencemadness.org. (n.d.). Retrieved from [Link]
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oxidation of alcohols - Chemguide. (n.d.). Retrieved from [Link]
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A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS - Compound Interest. (2015). Retrieved from [Link]
-
Regarding Swern or similar Oxidation? - ResearchGate. (2016). Retrieved from [Link]
-
TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019). Retrieved from [Link]
-
TEMPO-Mediated Oxidations . (n.d.). Retrieved from [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - RSC Publishing. (2002). Retrieved from [Link]
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde . (n.d.). Retrieved from [Link]
-
Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction - YouTube. (2023). Retrieved from [Link]
-
The photographs of CuO-REC/TEMPO catalytic oxidation of benzyl alcohol... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods - MDPI. (2021). Retrieved from [Link]
-
Alcohol Reactions: Oxidation Reactions: Videos & Practice Problems - Pearson. (n.d.). Retrieved from [Link]
-
oxidation of selected alcohols by the 2/TEMPO/air system. a - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde . (n.d.). Retrieved from [Link]
-
Proposed mechanism for the oxidation of benzyl alcohol. - ResearchGate. (n.d.). Retrieved from [Link]
-
Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - NIH. (2020). Retrieved from [Link]
-
Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) - YouTube. (2022). Retrieved from [Link]
-
Benzylic Oxidation - YouTube. (2021). Retrieved from [Link]
-
Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts | ACS Catalysis. (2019). Retrieved from [Link]
-
Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - NIH. (2018). Retrieved from [Link]
-
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate . (2005). Bulletin of the Korean Chemical Society, 26(12), 1994-1998. Retrieved from [Link]
-
Swern Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
- CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde - Google Patents. (n.d.).
-
Swern Oxidation . (n.d.). Retrieved from [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Reactions of benzyl alcohol oxidation. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents. (n.d.).
- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).
-
Schematic and simplified reaction mechanism of benzyl alcohol oxidation... - ResearchGate. (n.d.). Retrieved from [Link]
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation . (2020). ACS Catalysis, 10(5), 3243-3252. Retrieved from [Link]
-
TLC of a mixture of benzaldehyde and benzyl alcohol. - ResearchGate. (n.d.). Retrieved from [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015). Retrieved from [Link]
-
Organic Chemistry Short Notes | PDF | Alkene | Hydrogen Compounds - Scribd. (n.d.). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents . (2018). ChemistryOpen, 7(10), 828-835. Retrieved from [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing). (2023). Retrieved from [Link]
-
Organic Syntheses Procedure . (n.d.). Retrieved from [Link]
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- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. TEMPO [organic-chemistry.org]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (3-Bromo-4-methylphenyl)methanol Derivatives by Column Chromatography
Welcome to the technical support center for the chromatographic purification of (3-bromo-4-methylphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. By explaining the "why" behind the "how," this resource aims to empower you to troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.
Question 1: My target compound, a derivative of this compound, is not separating from a closely related impurity. My Thin Layer Chromatography (TLC) shows two distinct spots, but they co-elute from the column. What's going wrong?
Answer:
This is a frequent challenge, often stemming from a disconnect between the idealized conditions on a TLC plate and the dynamic environment of a packed column. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Solvent System: While TLC is an excellent tool for initial solvent screening, the separation on a column can be different.[1][2]
-
The Ideal Rf Range: For optimal separation on a column, your target compound should have an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate.[3] An Rf in this range provides a sufficient window for the compound to interact with the stationary phase and separate from impurities.[3] If your Rf is too high, the compound will elute too quickly with the solvent front, leading to poor separation.[2][4] If it's too low, the band will broaden, and elution will be prolonged.[5]
-
Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, consider switching one of the components to alter the selectivity. For aromatic compounds, incorporating a solvent like toluene or dichloromethane can introduce different intermolecular interactions (e.g., π-π stacking) and improve separation.[1][6] Sometimes, simply switching from ethyl acetate to diethyl ether can change the elution order or enhance resolution.[1]
-
-
Check for Compound Degradation on Silica: this compound and its derivatives, particularly if they contain other sensitive functional groups, might be unstable on the acidic surface of silica gel.[7] What appears as two spots on the TLC could be your product and a degradation product formed in situ.
-
How to Test for Stability: Run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see a spot that is not on the diagonal, it indicates that your compound is degrading on the silica.[5]
-
Solution: If your compound is acid-sensitive, you can neutralize the silica gel by adding 1-3% triethylamine to your eluent system.[8] Be sure to re-evaluate your Rf after this addition, as it can change the polarity. Alternatively, consider using a different stationary phase like neutral alumina.[2][6]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The amount of stationary phase should typically be 20-50 times the weight of the sample to be separated.[1] Overloading leads to broad, overlapping bands that are impossible to resolve.
Question 2: My compound is eluting with significant tailing, resulting in broad peaks and impure fractions. How can I improve the peak shape?
Answer:
Peak tailing is often indicative of secondary, undesirable interactions between your compound and the stationary phase, or issues with the mobile phase.[9]
-
Secondary Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can strongly interact with polar functional groups on your this compound derivative, such as the hydroxyl group or any basic nitrogen-containing moieties. This can lead to tailing.
-
Solution: Adding a small amount of a competitive base, like triethylamine (0.1-1%), to your mobile phase can cap these active silanol sites and improve peak shape for basic compounds.[9] For acidic compounds, adding a small amount of acetic or formic acid can have a similar beneficial effect.
-
-
Mobile Phase Polarity: If the polarity of your eluent is too low, your compound will move very slowly and the band will broaden over time, leading to tailing.
-
Solution: Once your compound begins to elute, you can try gradually increasing the polarity of the mobile phase (gradient elution).[7] This will speed up the elution of the tailing end of the band, sharpening the peak. For example, if you are using 10% ethyl acetate in hexane, you can switch to 15% or 20% once the leading edge of your product's band starts to come off the column.
-
-
Flow Rate: An excessively fast flow rate doesn't allow for proper equilibration of the analyte between the stationary and mobile phases, which can cause tailing.[5] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[5] Finding the optimal flow rate is key.
Question 3: I'm having trouble with the solubility of my crude this compound derivative in the non-polar solvent system I've chosen for chromatography. How should I load my sample onto the column?
Answer:
This is a common issue, especially when working with more polar derivatives. Dissolving the sample in a strong, polar solvent and loading it directly onto the column is a recipe for poor separation, as that strong solvent will carry your compound down the column too quickly. Here are two effective methods for loading samples with poor solubility in the eluent:
-
Dry Loading: This is the preferred method for samples that are not soluble in the initial mobile phase.[5]
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the top of your packed column.
-
-
Minimal Strong Solvent Loading: This method is quicker but carries more risk.
-
Dissolve your crude sample in the absolute minimum amount of a more polar solvent (e.g., a few drops of dichloromethane or acetone).[5][7]
-
Using a pipette, carefully and evenly apply this concentrated solution to the top of the silica bed.[5]
-
Allow the solvent to absorb completely into the silica before adding the eluent. The key is to use a very small volume so that it doesn't act as a strong eluent itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between gravity chromatography and flash chromatography, and which one should I use for purifying this compound derivatives?
A1: The primary difference lies in how the mobile phase is moved through the column. In gravity chromatography, the solvent flows through the stationary phase under the force of gravity alone.[10] In flash chromatography, pressure (from a pump or compressed gas) is used to push the solvent through the column much faster.[10][11][12]
For most applications in research and drug development, flash chromatography is the preferred method .[11][12] It offers several advantages over gravity chromatography:
-
Speed: Separations that could take hours with gravity chromatography can often be completed in minutes.[13]
-
Resolution: Flash chromatography typically uses smaller silica gel particles (40-63 µm) compared to gravity chromatography, which leads to higher efficiency and better separation of closely eluting compounds.[12]
-
Reproducibility: Automated flash systems provide better control over flow rates and gradients, leading to more reproducible results.[12][14]
Q2: How do I select the initial solvent system for my column?
A2: The best practice is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[1][2][15] The goal is to find a solvent mixture where your target compound has an Rf value of approximately 0.25-0.35.[3]
Here are some common starting points for compounds like this compound and its derivatives, which are moderately polar:
-
Hexane/Ethyl Acetate: This is a very common and versatile solvent system.[8][16] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Hexane/Dichloromethane: This can be a good alternative if your compound has better solubility in dichloromethane.[8]
-
Toluene-based systems: For aromatic compounds, using toluene as the less polar component can sometimes improve separation due to favorable π-π interactions.[6]
Q3: What is an Rf value and how is it calculated?
A3: The Rf (retention factor) value is a ratio that quantifies the movement of a compound on a chromatography plate.[17][18] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[17][19]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[4] An Rf of 0 means the compound did not move from the baseline, while an Rf of 1 means it moved with the solvent front.[4]
Q4: Can I use a gradient elution for my purification?
A4: Yes, gradient elution is a powerful technique, especially when your crude mixture contains compounds with a wide range of polarities. In a gradient elution, you start with a less polar solvent system and gradually increase the polarity over the course of the separation.[1][20] This allows for the efficient elution of both non-polar and polar compounds in a single run, often resulting in sharper peaks and faster separations compared to isocratic (single solvent system) elution.
Data & Protocols
Table 1: Common Solvent Systems and Polarity
This table provides a list of common solvents used in normal-phase column chromatography, ordered by increasing polarity. This can be used as a guide for selecting and modifying your eluent system.
| Solvent | Relative Polarity | Boiling Point (°C) | Notes |
| Hexane/Heptane | Very Low | 69 / 98 | Excellent non-polar base for eluents.[16] Heptane is less toxic.[16] |
| Toluene | Low | 111 | Useful for aromatic compounds to enhance separation.[6] |
| Dichloromethane | Low-Medium | 40 | Good solvent for a wide range of organic compounds.[8] |
| Diethyl Ether | Medium | 35 | Can offer different selectivity compared to ethyl acetate.[1] |
| Ethyl Acetate | Medium | 77 | A very common, versatile polar co-solvent.[8][16] |
| Acetone | Medium-High | 56 | More polar than ethyl acetate. |
| Methanol | High | 65 | Very polar; use in small percentages with dichloromethane or ethyl acetate to elute highly polar compounds.[8] |
Data compiled from various sources.[8][20][21]
Protocol 1: Slurry Packing a Flash Chromatography Column
A well-packed column is crucial for a good separation. This protocol describes the slurry packing method, which generally gives more uniform and reproducible columns.
-
Preparation:
-
Select a column of the appropriate size.
-
Place a small plug of glass wool or a frit at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the glass wool/frit.[1]
-
-
Making the Slurry:
-
In a beaker, measure out the required amount of silica gel.
-
Add your initial, least polar eluting solvent to the silica gel to create a slurry that has a consistency similar to a milkshake.[1] Stir gently to remove any trapped air bubbles.
-
-
Packing the Column:
-
Clamp the column in a vertical position.
-
Pour the silica slurry into the column in one continuous motion, if possible. Use a powder funnel to help.
-
Gently tap the side of the column to encourage even settling of the silica bed and dislodge any air bubbles.[1]
-
-
Finalizing the Column:
-
Open the stopcock and allow some solvent to drain, which will help compact the silica bed. Never let the solvent level drop below the top of the silica bed. [5]
-
Add another thin layer of sand on top of the packed silica to protect the surface from being disturbed during sample and solvent loading.[1]
-
Wash the column with 2-3 column volumes of the initial eluent before loading your sample.
-
Visual Workflows
Diagram 1: Troubleshooting Poor Separation
This flowchart provides a logical path for diagnosing and solving issues of co-elution or poor separation.
Caption: A step-by-step guide to troubleshooting poor separation.
Diagram 2: Sample Loading Workflow
This diagram outlines the decision-making process for choosing the correct sample loading technique.
Caption: Decision tree for selecting the appropriate sample loading method.
References
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
LCGC International. Flash Chromatography. [Link]
-
Chemistry For Everyone. (2025). What Is The Difference Between Flash Chromatography And Gravity Chromatography?. [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
BYJU'S. R F Value Explanation. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography?. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Hawach. (2025). Difference Between Flash and Conventional Column. [Link]
-
BUCHI. (2022). Gravity vs Automated Flash Chromatography Comparison. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Unknown. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
Reddit. (2019). Column chromatography - which eluent system?. [Link]
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]
-
Reddit. (2024). Column chromatography issues. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. mastelf.com [mastelf.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 14. youtube.com [youtube.com]
- 15. silicycle.com [silicycle.com]
- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 17. studymind.co.uk [studymind.co.uk]
- 18. byjus.com [byjus.com]
- 19. youtube.com [youtube.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. researchgate.net [researchgate.net]
Troubleshooting low yields in Sonogashira coupling of (3-Bromo-4-methylphenyl)methanol
Technical Support Center: Sonogashira Coupling of (3-Bromo-4-methylphenyl)methanol
Welcome to the technical support guide for troubleshooting Sonogashira coupling reactions, with a specific focus on the substrate this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges such as low yields or reaction failures. This guide provides in-depth, experience-driven advice to diagnose and resolve common issues, ensuring the successful synthesis of your target arylalkynes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working at all. Where should I start troubleshooting?
A: A complete reaction failure often points to a fundamental issue with one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents. First, verify the activity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) sources can be sensitive to air and moisture, while older copper(I) iodide can degrade.[1] Second, ensure strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions.[2] Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a common side reaction.[3][4][5] Finally, confirm the purity of your this compound, your alkyne, and your solvent.
Q2: I'm observing a black precipitate in my reaction flask. What does this mean?
A: The formation of a black solid, known as "palladium black," signifies the decomposition and precipitation of your palladium catalyst.[1][6] This removes the active catalyst from the solution, halting the reaction. Common causes include:
-
High Temperatures: Aryl bromides often require heating, but excessive temperatures can accelerate catalyst decomposition.[7]
-
Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[6]
-
Impurities: Contaminants in your reagents or solvent can poison the catalyst.
To mitigate this, use the minimum effective temperature, consider alternative solvents, and ensure all components are high purity.
Q3: What is the expected reactivity for an aryl bromide like this compound in a Sonogashira coupling?
A: The reactivity of the halide is a critical factor. The general trend for oxidative addition to the palladium center is I > OTf > Br > Cl.[1][7][8] Aryl bromides are significantly less reactive than aryl iodides and typically require higher temperatures to achieve good conversion.[3][9] Aryl chlorides are even more challenging to activate.[8] For this compound, you should anticipate needing to heat the reaction, potentially in the range of 50-100°C, depending on the other reaction components.[9]
Q4: Can I perform this reaction without a copper cocatalyst?
A: Yes, copper-free Sonogashira couplings are well-established.[3][10] The primary motivation for omitting the copper(I) salt is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue, especially when using valuable alkynes.[4][11] However, copper-free versions may require different ligands, bases, or higher temperatures to facilitate the direct activation of the alkyne by the palladium complex.[10][12]
Q5: My main side product appears to be a dimer of my starting alkyne. How can I prevent this?
A: This side product results from Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by the copper catalyst in the presence of oxygen.[5][11] To minimize this:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are essential.[1]
-
Use a Copper-Free Protocol: As mentioned in Q4, eliminating the copper cocatalyst is the most direct way to avoid this side reaction.[3]
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne can sometimes help favor the cross-coupling pathway.
In-Depth Troubleshooting Guide
When initial attempts yield suboptimal results, a systematic approach to optimization is required. This guide is structured by common symptoms and provides logical steps for remediation.
Symptom 1: Low Conversion / Stalled Reaction
If you observe significant amounts of unreacted this compound, the reaction kinetics are likely too slow. This is a common issue with less reactive aryl bromides.[9][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Thermal Effects on (3-Bromo-4-methylphenyl)methanol Reactions
Welcome to the technical support center for (3-Bromo-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice on managing the effects of temperature on the stability and reactivity of this versatile chemical intermediate. As a substituted benzyl alcohol, this compound offers unique reactivity, but its stability is highly dependent on thermal conditions. Understanding and controlling temperature is paramount to achieving high yields and purity in your synthetic transformations.
Frequently Asked Questions (FAQs): General Thermal Stability
This section addresses fundamental questions regarding the inherent thermal stability of this compound.
Q1: What is the general thermal stability of this compound?
A1: this compound is a relatively stable crystalline solid at ambient and refrigerated temperatures. However, like many benzyl alcohols, it is susceptible to degradation at elevated temperatures. Prolonged exposure to heat, especially above its melting point, can initiate several undesirable side reactions. The presence of acidic or basic impurities can significantly lower the temperature at which degradation begins.
Q2: What are the primary degradation pathways for this compound at elevated temperatures?
A2: At elevated temperatures, two main degradation pathways are of primary concern:
-
Self-Etherification (Dehydration): This is one of the most common side reactions for benzyl alcohols. Two molecules of this compound can condense to form the corresponding dibenzyl ether, with the elimination of a water molecule. This reaction is often catalyzed by trace amounts of acid but can also occur thermally at higher temperatures.
-
Oxidation: The benzylic alcohol functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen. At higher temperatures, this process can accelerate, leading to the formation of 3-Bromo-4-methylbenzaldehyde and, subsequently, 3-Bromo-4-methylbenzoic acid if the oxidation is aggressive.
-
Decomposition: At very high temperatures (typically >200-250°C), more severe degradation can occur. This may involve cleavage of the C-Br bond or fragmentation of the aromatic ring, leading to a complex mixture of brominated aromatic byproducts and charring.[1][2][3][4][5]
Q3: How does the bromo-substituent affect the thermal stability compared to a non-brominated analogue like p-methylbenzyl alcohol?
A3: The electron-withdrawing nature of the bromine atom can subtly influence the reactivity of the benzylic alcohol. While it may slightly decrease the propensity for forming a benzylic carbocation (a key intermediate in some degradation pathways like acid-catalyzed etherification), the C-Br bond itself can become a point of reactivity under certain high-energy conditions, such as radical reactions or reactions involving strong bases or organometallics.
Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice for common transformations involving this compound, focusing on temperature-related issues.
A. Oxidation to 3-Bromo-4-methylbenzaldehyde
The conversion of the benzylic alcohol to the corresponding aldehyde is a frequent synthetic step. Temperature control is critical to prevent over-oxidation and side reactions.
Issue 1: Low yield of the desired aldehyde with significant starting material remaining.
-
Potential Cause: The reaction temperature is too low, resulting in slow kinetics.
-
Recommended Solution: Gradually increase the reaction temperature in 5-10°C increments, closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Many oxidations are exothermic, so a controlled rate of heating and efficient stirring are crucial.
Issue 2: Formation of 3-Bromo-4-methylbenzoic acid (over-oxidation product).
-
Potential Cause: The reaction temperature is too high, or the reaction was allowed to proceed for too long. Some strong oxidizing agents are more prone to this.
-
Recommended Solution:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many common oxidations (e.g., with PCC, PDC, or manganese dioxide), room temperature or slightly above is sufficient.
-
Monitor Closely: Track the disappearance of the starting material. Once the alcohol is consumed, work up the reaction promptly to avoid over-oxidation of the product aldehyde.
-
Choice of Oxidant: Consider using a milder, more selective oxidant if over-oxidation persists even with careful temperature control.
-
Issue 3: Appearance of colored impurities or tar.
-
Potential Cause: High localized temperatures are causing decomposition of the starting material or product.
-
Recommended Solution:
-
Ensure Efficient Stirring: Vigorous stirring helps to dissipate heat evenly throughout the reaction mixture, preventing "hot spots."
-
Controlled Reagent Addition: If the oxidizing agent is added portion-wise or via an addition funnel, maintain a slow and steady addition rate to control the exotherm.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation, which can be exacerbated at higher temperatures and contribute to byproduct formation.
-
Caption: Troubleshooting workflow for low yield in oxidation reactions.
B. Etherification Reactions
Whether forming symmetrical or unsymmetrical ethers, temperature plays a dual role, influencing both the reaction rate and the prevalence of the self-condensation byproduct.
Issue 1: The primary product is the symmetrical dibenzyl ether, even in a cross-coupling reaction.
-
Potential Cause: The reaction temperature is too high, favoring the self-etherification of this compound.[6][7] This is particularly problematic in acid-catalyzed reactions.
-
Recommended Solution:
-
Reduce Temperature: Lowering the reaction temperature can significantly improve selectivity. For some iron-catalyzed etherifications, reducing the temperature from 100°C to 70°C has been shown to minimize byproduct formation.[6]
-
Control Stoichiometry/Addition: In a Williamson ether synthesis (reacting with an alkyl halide under basic conditions), deprotonate the alcohol first, then add the alkyl halide. If performing a cross-etherification with another alcohol, consider a slow addition of the more reactive alcohol to keep its instantaneous concentration low.
-
Issue 2: Low or no conversion to the desired ether.
-
Potential Cause: The temperature is insufficient to overcome the activation energy for the reaction.
-
Recommended Solution:
-
Gradual Heating: Increase the temperature incrementally (e.g., in 10°C steps) and monitor for product formation.
-
Solvent Choice: Ensure the solvent has an appropriate boiling point to reach the required temperature. For less reactive substrates, temperatures of 100-120°C may be necessary.[6]
-
| Reaction Type | Typical Temperature Range | Low Temperature Issues | High Temperature Issues |
| Oxidation | 20°C - 60°C | Slow or incomplete reaction | Over-oxidation to carboxylic acid, decomposition |
| Etherification | 70°C - 120°C | Low conversion | Formation of symmetrical ether byproducts[6] |
| Esterification | 80°C - 140°C (Reflux) | Slow reaction, unfavorable equilibrium | Dehydration to ether, decomposition |
C. Esterification Reactions
Esterification is typically an equilibrium-limited process where temperature affects both kinetics and the position of the equilibrium.
Issue 1: The reaction does not go to completion, and significant starting material remains.
-
Potential Cause: The reaction has reached equilibrium. While higher temperatures increase the rate at which equilibrium is reached, they do not always shift it sufficiently toward the products.
-
Recommended Solution:
-
Water Removal: The most effective strategy is to remove the water byproduct as it forms, which drives the equilibrium toward the ester product. This is commonly achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Moderate Heat: Use a temperature sufficient to allow for a steady reflux and efficient azeotropic removal of water. Excessive heat is often unnecessary and can promote side reactions.
-
Issue 2: Formation of dibenzyl ether as a major byproduct.
-
Potential Cause: The combination of a strong acid catalyst and high temperature is promoting the competing dehydration reaction.
-
Recommended Solution:
-
Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst.
-
Temperature Control: Maintain the lowest possible reflux temperature that still allows for efficient water removal. If using a high-boiling carboxylic acid, consider running the reaction under reduced pressure to lower the boiling point.
-
Caption: Competing reaction pathways for this compound.
Experimental Protocols
General Protocol for Temperature Screening in an Oxidation Reaction
This protocol provides a framework for optimizing the temperature for the oxidation of this compound to its corresponding aldehyde.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Initial Temperature: Place the flask in a temperature-controlled bath (e.g., water or oil bath) set to an initial low temperature (e.g., 20°C).
-
Reagent Addition: Slowly add the oxidizing agent (e.g., PCC, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: After the addition is complete, take an aliquot of the reaction mixture for analysis (e.g., TLC or GC) to establish a baseline (t=0).
-
Incremental Heating: Maintain the reaction at 20°C for 1 hour, taking an aliquot for analysis. If the conversion is low, increase the bath temperature by 10°C.
-
Repeat: Continue to hold the reaction for 1-hour intervals at each new temperature, followed by analysis. Note the temperature at which byproduct formation (over-oxidation or decomposition) begins to appear.
-
Optimization: The optimal temperature will be the one that provides the highest conversion to the desired aldehyde in a reasonable timeframe, with minimal byproduct formation.
References
-
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. Available at: [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Royal Society of Chemistry. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
-
Etherification reactions of para-substituted benzyl alcohol derivatives. ResearchGate. Available at: [Link]
-
Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. ResearchGate. Available at: [Link]
-
Understanding Benzyl Alcohol Allergy: Symptoms, Diagnosis, and Treatment. Wyndly. Available at: [Link]
-
Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Royal Society of Chemistry. Available at: [Link]
-
Products of thermal decomposition of brominated polymer flame retardants. CIOP-PIB. Available at: [Link]
-
The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Royal Society of Chemistry. Available at: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]
-
(Failed) Making Benzyl Alcohol by Cannizzaro Reaction. YouTube. Available at: [Link]
-
Thermal Decomposition of Brominated Butyl Rubber. National Center for Biotechnology Information. Available at: [Link]
-
26 questions with answers in BENZYL ALCOHOL. ResearchGate. Available at: [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. Available at: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available at: [Link]
-
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. ResearchGate. Available at: [Link]
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- 4. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Reactions of (3-Bromo-4-methylphenyl)methanol
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for (3-Bromo-4-methylphenyl)methanol. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique synthetic challenges posed by this molecule. The primary obstacle in functionalizing this compound is the steric hindrance around the C-Br bond, created by the adjacent ortho-methyl group. This guide offers scientifically-grounded strategies to overcome these challenges, ensuring successful and high-yielding reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reaction yields with this compound consistently low?
Low yields are almost certainly due to the steric hindrance imparted by the methyl group at the C4 position, which is ortho to the bromine atom at C3. This steric bulk impedes the crucial oxidative addition step in the catalytic cycle of palladium cross-coupling reactions.[1][2][3] The palladium catalyst, bearing its own bulky ligands, struggles to access and insert into the C-Br bond. This can lead to slow reaction rates, catalyst decomposition, and the prevalence of side reactions like protodebromination.[1]
Q2: What is the best "general purpose" catalyst and ligand combination for Suzuki-Miyaura coupling with this substrate?
There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner. However, for sterically hindered aryl bromides, the most effective systems universally employ bulky, electron-rich phosphine ligands.[4][5][6]
-
Recommended Starting Point: Use a pre-formed palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, combined with a dialkylbiaryl phosphine ligand.[4]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed to facilitate reactions with sterically demanding substrates.[1][4] They create a bulky coordination sphere around the palladium atom that promotes the reductive elimination step and stabilizes the catalytically active monoligated species.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands with flexible steric bulk have also proven highly effective, even enabling some reactions at room temperature.[7][8]
Q3: My starting material appears to be degrading under the reaction conditions. What should I avoid?
This compound has two reactive sites: the aryl bromide and the benzylic alcohol. Degradation can occur under several conditions:
-
Harsh Bases: Strong bases like sodium tert-butoxide (NaOtBu) at high temperatures can deprotonate the benzylic alcohol, leading to potential side reactions. For cross-couplings, consider milder bases like K₃PO₄ or Cs₂CO₃.[1][4][9]
-
High Temperatures: Prolonged heating above 100-110 °C can lead to thermal decomposition or unwanted side reactions. Benzylic alcohols can be sensitive, and elimination to form a vinyl species is a possibility, though less likely in this specific case.
-
Oxygen: It is critical to rigorously degas the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote the homocoupling of boronic acid partners in Suzuki reactions.[1][5]
Q4: Can I perform a Williamson ether synthesis directly on the benzylic alcohol without affecting the C-Br bond?
Yes, this is generally feasible. The benzylic alcohol is a soft nucleophile after deprotonation, and the C-Br bond on the aryl ring is relatively unreactive towards typical SN2 conditions used in Williamson ether synthesis.
-
Recommended Conditions: Use a moderate base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like THF or DMF at temperatures ranging from 0 °C to room temperature. This will deprotonate the alcohol to form the alkoxide, which can then react with an alkyl halide. Acid-catalyzed etherification methods are also viable.[10][11][12]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is the most common and challenging transformation for this substrate. The following guide addresses the most frequent failure points.
Problem: Low or No Conversion of Starting Material
If you observe primarily unreacted this compound, the catalytic cycle is likely stalled at the oxidative addition step.
| Cause | Troubleshooting Steps & Scientific Rationale |
| 1. Inactive Catalyst / Inefficient Oxidative Addition | Solution: Switch to a more robust catalyst system designed for steric hindrance. • Ligand Screening: The choice of ligand is paramount.[5] An electron-rich, bulky phosphine ligand is necessary to promote the oxidative addition of the sterically shielded C-Br bond.[6] Screen a panel of Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or bulky NHC ligands.[1][7] • Use a Precatalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., SPhos G3, XPhos G3). These are often more stable and provide a more reliable concentration of the active catalyst. |
| 2. Ineffective Base | Solution: Optimize the base. • Strength & Solubility: The base's role is to facilitate the transmetalation step (Suzuki) or deprotonate the amine (Buchwald-Hartwig).[13] For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ because they are stronger and can better activate the boronic acid.[1][9] Ensure the base is finely powdered to maximize surface area. • Aqueous Conditions: For Suzuki reactions, a small amount of water in solvents like dioxane or THF can be beneficial. It helps solubilize the base and facilitates the formation of the active boronate species.[1] |
| 3. Suboptimal Solvent & Temperature | Solution: Adjust reaction parameters. • Solvent Choice: Solvents like 1,4-dioxane, toluene, or THF are standard.[1] The choice can affect the solubility of all components and the stability of the catalytic species. If solubility is an issue, consider a more polar solvent like DMF, but be mindful of potential side reactions at high temperatures.[9] • Temperature Increase: Increasing the temperature (e.g., from 80 °C to 110 °C) can provide the necessary activation energy to overcome the steric barrier of oxidative addition.[1][9] Microwave irradiation can also be effective for rapidly screening conditions and driving reactions to completion.[14] |
Problem: Formation of Side Products
The appearance of new, unwanted compounds indicates that side reactions are outcompeting the desired cross-coupling.
| Side Product | Probable Cause & Mechanism | Mitigation Strategy |
| 4-methylbenzyl alcohol (Protodebromination) | The aryl-palladium intermediate reacts with a proton source (e.g., water, trace acid) instead of the coupling partner. This is common when subsequent steps (transmetalation or reductive elimination) are slow due to steric hindrance. | • Use a more reactive coupling partner (if possible). • Employ a more effective ligand (e.g., Buchwald type) to accelerate the productive catalytic cycle.[13] • Ensure anhydrous conditions if protodeboronation of the boronic acid is the issue.[1] |
| Biaryl Homocoupling (Suzuki Reaction) | Two molecules of the boronic acid coupling partner react with each other. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a known promoter of homocoupling.[5] | • Rigorous Degassing: Use freeze-pump-thaw cycles or sparge the solvent with argon for an extended period (30+ minutes) to remove all traces of oxygen.[1][9] • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction with this compound.
Caption: Troubleshooting flowchart for sterically hindered cross-coupling.
Guide 2: Reactions at the Benzylic Alcohol Moiety
While less sterically hindered, reactions at the -CH₂OH group can still present challenges.
Problem: Incomplete Conversion in Etherification or Esterification
If the formation of the desired ether or ester is sluggish or incomplete, consider the following.
| Cause | Troubleshooting Steps & Scientific Rationale |
| 1. Insufficiently Strong Base (Etherification) | Solution: For Williamson ether synthesis, the benzylic proton is acidic but requires a sufficiently strong base for complete deprotonation. • If K₂CO₃ is ineffective, switch to a stronger, non-nucleophilic base like sodium hydride (NaH). This will irreversibly form the alkoxide, driving the reaction forward. |
| 2. Poor Leaving Group on Electrophile | Solution: The rate of SN2 reactions is highly dependent on the leaving group. • Ensure you are using a good leaving group on your electrophile. The general trend is I > Br > Cl >> F. For difficult reactions, using an alkyl iodide or triflate instead of a chloride can dramatically increase the reaction rate. |
| 3. Reversibility of Reaction (Esterification) | Solution: Fischer esterification (reacting with a carboxylic acid under acidic catalysis) is an equilibrium process.[15] • Water Removal: To drive the reaction to completion, water must be removed as it is formed. Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves. • Use an Activated Carboxylic Acid: Alternatively, avoid equilibrium limitations by using an activated acyl donor like an acyl chloride or anhydride with a non-nucleophilic base (e.g., pyridine, triethylamine). |
Section 3: Recommended Starting Protocols
The following protocols are intended as robust starting points and may require optimization for specific substrates.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to address the steric hindrance of this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, 0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 90 |
Visualization of the Steric Challenge
The diagram below illustrates why bulky ligands are essential. Standard ligands like PPh₃ are not large enough to force the necessary reactivity at the sterically shielded palladium center, whereas a bulky biarylphosphine ligand like SPhos creates an active catalyst suitable for the transformation.
Caption: Steric effect of ligands on catalyst approachability.
References
-
Bel-Kacem, R., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
-
Mochalov, S. S., et al. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
-
ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols,... | Download Table. Available at: [Link]
-
ACS Publications. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters. Available at: [Link]
-
NIH. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Available at: [Link]
-
ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available at: [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available at: [Link]
-
PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C8H9BrO, 25 grams. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H9BrO). Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol. Available at: [Link]
-
PubChem. (n.d.). (3-Bromo-4-methylphenyl)(phenyl)methanol. Available at: [Link]
-
Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Available at: [Link]
Sources
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- 6. m.youtube.com [m.youtube.com]
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- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
Work-up procedure for reactions containing (3-Bromo-4-methylphenyl)methanol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4). This resource provides field-proven insights and troubleshooting protocols to ensure the success and integrity of your experiments. Our guidance is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the handling, work-up, and purification of reactions involving this compound.
Q1: What is a reliable, general-purpose aqueous work-up procedure for reactions involving this compound?
A1: A standard liquid-liquid extraction is typically sufficient for isolating this compound and its derivatives from many reaction mixtures. The primary goal is to separate your organic product from inorganic salts, aqueous-soluble reagents, and catalysts.
Underlying Principle: This procedure leverages the differential solubility of your target compound (soluble in organic solvents) and impurities (soluble in the aqueous phase). Each washing step is designed to remove a specific class of impurity.
Standard Protocol:
-
Quench the Reaction: Carefully quench the reaction mixture. For instance, if you used a reducing agent like NaBH₄, quench with ice-water or a saturated sodium carbonate solution.[1] If your reaction is acidic, neutralize it with a saturated NaHCO₃ solution.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction three times (e.g., 3 x 100 mL for a 250 mL reaction volume) to ensure quantitative recovery of the product.[1]
-
Aqueous Washes:
-
Water Wash: Wash the combined organic layers with deionized water to remove water-soluble species like THF or DMF.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This step helps to break up emulsions and removes the bulk of dissolved water from the organic phase before the drying step.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Workflow: Standard Aqueous Work-up
Sources
Technical Support Center: Palladium Catalyst Removal from (3-Bromo-4-methylphenyl)methanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of residual palladium catalysts from reaction products involving (3-Bromo-4-methylphenyl)methanol. The persistent issue of palladium contamination is a critical concern in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, where stringent purity standards are paramount.[1][2][3] This guide offers practical, experience-driven solutions to common challenges encountered in the laboratory and during scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my this compound reaction product so important?
A1: Residual palladium in APIs is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[4][5] Beyond the regulatory imperative, palladium residues can negatively impact downstream synthetic steps by poisoning catalysts or promoting undesired side reactions. For drug development professionals, ensuring the removal of such impurities is a fundamental aspect of quality control and patient safety.[3][6]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common and effective methods include:
-
Adsorption onto a solid support: This involves the use of materials like activated carbon or Celite to physically adsorb the palladium species.[1][7][8]
-
Metal Scavengers: These are functionalized materials, often silica-based or polymeric, that selectively bind to palladium.[9][10][11]
-
Chromatography: Column chromatography can effectively separate the desired product from the palladium catalyst.[7]
-
Crystallization: In some cases, crystallization can be used to isolate the product, leaving the palladium impurities in the mother liquor.[11]
The choice of method is highly dependent on the specific reaction conditions and the nature of the palladium species present.[1]
Q3: What form is the residual palladium likely in after a reaction with this compound?
A3: Palladium can exist in various forms post-reaction, including soluble Pd(0) and Pd(II) species, as well as heterogeneous metallic palladium.[1][2] The specific form depends on the reaction conditions, ligands, and work-up procedure. Understanding the likely state of your palladium residue is crucial for selecting the most effective removal strategy.
Q4: How do palladium scavengers work?
A4: Palladium scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[12] These functional groups, such as thiols, amines, or thioureas, act as ligands that chelate the palladium, effectively removing it from the solution.[2][13] The solid support allows for easy removal of the scavenger-palladium complex by filtration.[1]
Troubleshooting Guide
This section addresses common challenges and provides actionable solutions for optimizing palladium removal from this compound reaction mixtures.
Issue 1: Inefficient Palladium Removal with Scavengers
Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other analytical methods indicate palladium levels remain above the acceptable limit (typically <10 ppm for APIs) after treatment with a scavenger.[1][4]
Root Cause Analysis and Solutions:
-
Incorrect Scavenger Selection: The efficacy of a scavenger is dependent on the oxidation state of the palladium.[2] Thiol-based scavengers are generally effective for a broad range of palladium species.[2][13]
-
Actionable Advice: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the optimal choice for your specific reaction. Several companies offer pre-packed screening kits for this purpose.[9]
-
-
Insufficient Scavenger Loading: The amount of scavenger used must be sufficient to bind all the residual palladium.
-
Actionable Advice: Start with a scavenger-to-palladium molar ratio of at least 5:1. If removal is incomplete, incrementally increase the ratio.
-
-
Suboptimal Reaction Conditions: Time and temperature play a significant role in scavenger performance.
-
Actionable Advice: While many scavengers are effective at room temperature, gentle heating (e.g., 40-50 °C) can enhance the rate and efficiency of palladium removal. Monitor the progress over time (e.g., 2, 6, and 24 hours) to determine the optimal treatment duration.
-
Issue 2: Product Loss During Activated Carbon Treatment
Symptom: A significant decrease in the yield of this compound is observed after treatment with activated carbon.
Root Cause Analysis and Solutions:
-
Non-specific Adsorption: Activated carbon can adsorb organic molecules, including your desired product, in addition to palladium.[1]
-
Actionable Advice:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low loading (e.g., 1-2 wt% relative to the crude product) and increase if needed.
-
Solvent Selection: The choice of solvent can influence product adsorption. Consider performing the treatment in a solvent where your product has high solubility.
-
Thorough Washing: After filtering off the activated carbon, wash the filter cake extensively with the process solvent to recover as much of the adsorbed product as possible.
-
-
Issue 3: Palladium Co-elutes with Product During Chromatography
Symptom: During column chromatography, the palladium-containing species are not fully separated from the this compound product.
Root Cause Analysis and Solutions:
-
Formation of Soluble Palladium Complexes: The palladium may be complexed with ligands or the product itself, altering its chromatographic behavior.
-
Actionable Advice:
-
Pre-treatment: Treat the crude reaction mixture with a scavenger or activated carbon before chromatography to remove the bulk of the palladium.
-
Solvent System Optimization: Experiment with different solvent systems to maximize the separation between your product and the palladium species.
-
Filtration Aid: Passing the crude mixture through a pad of Celite before loading it onto the column can help remove insoluble palladium particles.[7][14]
-
-
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
-
Sample Preparation: Dissolve a known amount of the crude this compound product in a suitable solvent.
-
Scavenger Addition: To separate vials, add different palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized polymer) at a 5:1 molar ratio relative to the initial palladium catalyst loading.
-
Agitation: Stir the mixtures at room temperature for 4-6 hours.
-
Analysis: Filter each mixture and analyze the filtrate for residual palladium content using ICP-MS.
-
Optimization: For the most effective scavenger, optimize the loading, time, and temperature to achieve the desired level of palladium removal.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (start with 2 wt% of the crude product mass).
-
Stirring: Stir the suspension at room temperature for 2-12 hours.[15]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[15] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.[15]
-
Washing: Thoroughly wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
| Removal Method | Typical Palladium Reduction | Potential for Product Loss | Key Considerations |
| Palladium Scavengers | >95% | Low to Moderate | Scavenger selection is crucial.[2] |
| Activated Carbon | >90% | Moderate to High | Non-specific product adsorption is a risk.[1] |
| Column Chromatography | Variable | Low | May require pre-treatment. |
| Crystallization | Variable | Low | Often used as a final polishing step.[11] |
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: A workflow for selecting the appropriate palladium removal method.
Mechanism of Scavenger Action
Caption: Simplified mechanism of palladium chelation by a thiol-based scavenger.
References
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
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How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. [Link]
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Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.[Link]
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Metal scavengers for organic purification - Biotage. Biotage. [Link]
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Palladium catalyst recovery using scavenger resin - SpinChem. SpinChem. [Link]
- Method of removing palladium - Google Patents. (2005).
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Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.[Link]
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How to Remove Palladium in three easy steps - Biotage. (2023). Biotage. [Link]
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Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (2023). MDPI. [Link]
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How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. [Link]
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]
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Why palladium metal scavengers are not all the same - Biotage. (2023). Biotage. [Link]
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ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. CMC Pharma. [Link]
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〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). US Pharmacopeia. [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). ResearchGate. [Link]
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Guideline on the specification limits for residues of metal catalysts - EMA. European Medicines Agency. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022). National Institutes of Health. [Link]
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Navigating the Challenges of Water Content in Grignard Reactions with (3-Bromo-4-methylphenyl)methanol Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for navigating the complexities of Grignard reactions, specifically when working with substrates like (3-Bromo-4-methylphenyl)methanol that possess both a reactive halide and a protic hydroxyl group. As Senior Application Scientists, we understand that success with these sensitive reactions hinges on a deep understanding of the underlying chemistry and meticulous control over experimental conditions. This resource is structured to address the common pitfalls and provide scientifically-grounded solutions to ensure the success of your synthetic endeavors.
The Core Challenge: Protic Hydroxyl Groups and Highly Basic Grignard Reagents
The primary obstacle when attempting a Grignard reaction with a molecule like this compound is the presence of the acidic hydroxyl (-OH) proton. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[1][2][3][4][5] This high basicity means they will readily react with any available acidic protons in the reaction mixture in a simple acid-base neutralization.[1][2][3]
When water or the hydroxyl group of the starting material is present, the Grignard reagent will be quenched, meaning it will be protonated to form an unreactive alkane.[1][6][7][8] This parasitic reaction consumes the Grignard reagent, preventing it from participating in the desired carbon-carbon bond formation with the electrophile and ultimately leading to low or no yield of the target product.[6][7]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during these challenging reactions.
Q1: My Grignard reaction with this compound failed to initiate. What are the likely causes?
A1: Reaction failure is a common issue and almost always points to the presence of moisture or other protic impurities. Here’s a breakdown of potential culprits:
-
Residual Water in Glassware: Glassware that appears dry to the naked eye still has a thin film of adsorbed water on its surface.[9][10] This microscopic layer is sufficient to quench the initial formation of the Grignard reagent.
-
Contaminated Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and will absorb moisture from the atmosphere. Using a solvent that has not been rigorously dried is a primary cause of reaction failure.[1][11][12]
-
Unprotected Hydroxyl Group: The hydroxyl group on your starting material is acidic enough to react with and destroy the Grignard reagent as it forms.[1][13][14][15][16][17] This is an intramolecular quenching reaction.
-
Inactive Magnesium Surface: The surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.[18]
Q2: I'm observing a low yield of my desired product. What are the key factors to investigate?
A2: Low yields are often a result of incomplete Grignard formation or competing side reactions. Consider the following:
-
Insufficient Drying: Even trace amounts of water can significantly reduce the concentration of the active Grignard reagent, leading to a lower yield.[7]
-
Incomplete Protection of the Hydroxyl Group: If the protection of the hydroxyl group is not quantitative, the unprotected starting material will consume the Grignard reagent.
-
Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, can be a significant side reaction, especially with more reactive halides like iodides.[19]
-
Reaction Temperature: Both the formation and subsequent reaction of the Grignard reagent are temperature-sensitive. Running the reaction at a suboptimal temperature can lead to side reactions or incomplete conversion.
Q3: How can I effectively protect the hydroxyl group of this compound before forming the Grignard reagent?
A3: Protecting the hydroxyl group is a critical step for success. The most common and effective method is to convert the alcohol into a silyl ether.[13][15][17]
-
Common Protecting Groups: Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS or TBS) are widely used protecting groups for alcohols.[13][15][17] They are readily introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TMSCl or TBDMSCl) in the presence of a non-nucleophilic base like triethylamine or imidazole.[15][17]
-
Stability: Silyl ethers are stable under the basic conditions of Grignard reagent formation and reaction.[13][17]
-
Deprotection: The silyl ether can be easily removed after the Grignard reaction by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by acidic workup.[15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Reaction does not start (no heat evolution, magnesium remains shiny) | 1. Wet glassware or solvent.2. Inactive magnesium surface. | 1. Rigorously dry all glassware and solvents (see protocols below).2. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[18][19] Gentle grinding of the magnesium turnings under an inert atmosphere can also be effective.[18] |
| Low yield of the desired product | 1. Incomplete Grignard formation.2. Partial protection of the hydroxyl group.3. Wurtz coupling side reaction. | 1. Ensure all reagents and solvents are anhydrous. Titrate the Grignard reagent before use to determine its exact concentration.2. Confirm complete protection of the hydroxyl group by TLC or NMR before proceeding.3. Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[19] |
| Formation of a significant amount of biphenyl-type byproduct | Wurtz coupling reaction is favored. | Lower the reaction temperature during Grignard formation and subsequent reaction. Consider using a less reactive halide (e.g., bromide instead of iodide). |
| Reaction mixture turns dark or tar-like | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Maintain a gentle reflux during Grignard formation and control the temperature during the reaction with the electrophile.2. Ensure the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen). |
Essential Experimental Protocols
Success in Grignard chemistry is built upon a foundation of meticulous experimental technique.
Protocol 1: Rigorous Drying of Glassware
Glassware that appears dry can hold enough adsorbed water to ruin a Grignard reaction.[9][10]
-
Cleaning: Thoroughly clean all glassware with soap and water, followed by rinses with deionized water and then acetone to expedite drying.
-
Oven Drying: Place the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.[18][20][21]
-
Flame Drying (for immediate use): Assemble the glassware, including a stir bar. While flushing with a dry, inert gas (argon or nitrogen), gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until it is hot to the touch.[9][10] Be sure to heat all parts of the apparatus.
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas.[9][10][20]
Protocol 2: Preparation of Anhydrous Solvents
Ethereal solvents are the standard for Grignard reactions but must be scrupulously dry.[1][2][11][12][22]
-
Pre-drying: If the solvent contains significant amounts of water, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride.
-
Distillation from a Drying Agent: For the highest level of dryness, distill the solvent from a suitable drying agent under an inert atmosphere.
-
For Diethyl Ether and THF: Sodium metal with benzophenone as an indicator is a common and effective method. The formation of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Alternative: Activated molecular sieves (3Å or 4Å) can also be used to dry solvents, although distillation is generally preferred for highly sensitive reactions.[23]
-
-
Storage: Store the anhydrous solvent over the drying agent under an inert atmosphere.
Protocol 3: Quantification of Water Content via Karl Fischer Titration
For critical applications, it is advisable to quantify the water content of your solvent. Karl Fischer titration is the gold standard for this measurement.[24][25][26][27][28]
-
Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[24][25][28]
-
Instrumentation: Automated Karl Fischer titrators provide accurate and reproducible results.
-
Volumetric vs. Coulometric: Volumetric titration is suitable for samples with water content above 0.1%, while coulometric titration is more sensitive for samples with water content between 10 and 1000 ppm.[27][28]
| Solvent Grade | Typical Water Content (ppm) | Suitability for Grignard Reactions |
| Reagent Grade | > 200 | Unsuitable without further drying |
| Anhydrous Grade (from supplier) | < 50 | Generally suitable, but should be verified |
| Freshly Distilled (from Na/benzophenone) | < 10 | Ideal |
Visualizing the Process: Reaction Mechanisms and Workflows
The Detrimental Effect of Water
Protecting the Hydroxyl Group
Successful Grignard Reaction Workflow
By understanding the critical role of water and implementing the rigorous techniques outlined in this guide, researchers can overcome the challenges associated with Grignard reactions on functionalized substrates like this compound, leading to successful and reproducible synthetic outcomes.
References
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
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Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. [Link]
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Filo. (2023). How does water affect Grignard reagents?. [Link]
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Quora. (2019). What happens when a Grignard reagent is treated with water?. [Link]
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Chemguide. (n.d.). grignard reagents. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
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Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
Sciencemadness Wiki. (2019). Grignard reagent. [Link]
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OpenStax. (2023). 17.8 Protection of Alcohols. [Link]
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University of York. (n.d.). Using oven dried glassware. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2022). 1.2F: Drying Glassware. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions : r/chemistry. [Link]
-
Pearson. (n.d.). Why must polar protic solvent NOT be used in reactions of Grignard and organolithium reagents?. [Link]
-
Towards Greener Research. (2021). Glassware Ovens Don’t Need to be on 24/7/365. [Link]
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
Varsity Tutors. (n.d.). Using Grignard Reagents - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. [Link]
-
Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
YouTube. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. [Link]
-
YouTube. (2024). What is a Grignard Reaction? Ft. Professor Dave. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
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Minimizing debromination as a side reaction with (3-Bromo-4-methylphenyl)methanol
Minimizing Debromination as a Side Reaction: A Troubleshooting Guide for Researchers
Welcome to the technical support center for (3-Bromo-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted debromination during their synthetic routes. As specialists in organic chemistry, we understand that maintaining the integrity of the C-Br bond is often crucial for subsequent functionalization. This document provides in-depth, field-proven insights and troubleshooting strategies to mitigate this common side reaction.
Understanding the Challenge: The Lability of the C-Br Bond
This compound presents a unique challenge due to the presence of both a benzylic alcohol and an aryl bromide. The benzylic position can influence the electronic properties of the aromatic ring, and the hydroxyl group can participate in or interfere with certain reaction types. Debromination, or hydrodebromination, is the substitution of the bromine atom with a hydrogen atom, leading to the formation of (4-methylphenyl)methanol. This side product can complicate purification and significantly lower the yield of the desired product.
This guide will address the primary reaction classes where debromination is a known issue and offer specific, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant debromination during my Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I fix it?
This is one of the most common scenarios where debromination is observed. The formation of the debrominated byproduct, 4-methyltoluene, arises from a competing reaction pathway within the palladium catalytic cycle.[1]
Core Problem: The primary culprit is often the formation of palladium hydride (Pd-H) species. These can arise from several sources, including the solvent (e.g., alcohols), the base, or impurities.[1][2] The Pd-H species can then participate in a reductive elimination with the aryl bromide, leading to the debrominated product instead of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Detailed Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical.[3]
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing debromination pathway.
-
-
Base Selection: Strong bases can sometimes promote side reactions.[4][5]
-
Recommendation: Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6] These are less likely to generate hydride species.
-
-
Reaction Temperature and Time: Higher temperatures can accelerate the rate of debromination.[6]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.
-
-
Solvent and Reagent Purity: Solvents, especially alcohols, can act as hydride donors.[7][8]
-
Recommendation: Use anhydrous and thoroughly degassed solvents like 1,4-dioxane or toluene. Ensure all reagents are free from water and other protic impurities.
-
Optimized Protocol Example (Suzuki-Miyaura):
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard palladium(II) precatalyst. |
| Ligand | XPhos (4 mol%) | Promotes reductive elimination, sterically hinders side reactions.[6] |
| Base | K₃PO₄ (2.0 equiv.) | A non-nucleophilic, moderately strong base that minimizes side reactions.[6] |
| Solvent | Anhydrous, degassed 1,4-dioxane | Aprotic solvent, less likely to be a hydride source.[7][8] |
| Temperature | 80 °C (or lowest effective temp) | Minimizes thermal decomposition and side reactions.[6] |
Q2: I am attempting to form a Grignard reagent from this compound, but my main product is the debrominated starting material. What's going wrong?
Grignard reagent formation is highly sensitive to reaction conditions, and the presence of the benzylic alcohol adds a layer of complexity.
Core Problem: The primary issue is the presence of protic sources, which will quench the highly basic Grignard reagent as soon as it forms.[9][10] The benzylic alcohol on the molecule itself is a proton source. Additionally, any trace amounts of water in the solvent or on the glassware will lead to immediate protonolysis of the Grignard reagent, resulting in the debrominated product.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination during Grignard reagent formation.
Detailed Solutions:
-
Protect the Hydroxyl Group: This is the most critical step. The acidic proton of the alcohol must be masked.
-
Recommendation: Protect the alcohol as a silyl ether (e.g., TBDMS) or another stable protecting group before attempting to form the Grignard reagent. This protected intermediate is much more stable under the reaction conditions.
-
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[10][11]
-
Recommendation: All glassware must be oven-dried immediately before use. Use anhydrous solvents, such as diethyl ether or THF, from a freshly opened bottle or distilled from a suitable drying agent.
-
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[9]
-
Recommendation: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating and stirring under an inert atmosphere.[6]
-
Q3: Can I perform a lithium-halogen exchange on this compound without causing debromination?
Yes, but similar to Grignard formation, it requires careful control of conditions.
Core Problem: Organolithium reagents are even more basic than Grignard reagents and will be rapidly quenched by any available proton source, including the benzylic alcohol.[6]
Detailed Solutions:
-
Protection is Essential: As with the Grignard reaction, the hydroxyl group must be protected before introducing the organolithium reagent.
-
Low Temperatures: Lithium-halogen exchange is typically performed at very low temperatures to prevent side reactions.
-
Recommendation: Conduct the reaction at -78 °C (a dry ice/acetone bath). This minimizes premature quenching and other undesired pathways.
-
-
Choice of Organolithium:
-
Recommendation: n-Butyllithium (n-BuLi) is commonly used for this purpose. Add the n-BuLi dropwise to a cold solution of the protected starting material.
-
Optimized Protocol Example (Lithium-Halogen Exchange):
-
Protect the hydroxyl group of this compound (e.g., as a TBDMS ether).
-
Dissolve the protected compound in anhydrous THF in an oven-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (typically 1.1 equivalents) dropwise via syringe.
-
Stir at -78 °C for 30-60 minutes before adding your desired electrophile.
Summary of Key Parameters to Control Debromination
| Parameter | Suzuki-Miyaura Coupling | Grignard/Lithium-Halogen Exchange |
| Key Challenge | Formation of Pd-H species | Presence of protic sources |
| Catalyst/Reagent | Pd(0) with bulky, electron-rich ligands | Activated Magnesium / Organolithium |
| Solvent | Anhydrous, aprotic (Dioxane, Toluene) | Anhydrous Ether or THF |
| Temperature | Lowest effective temperature (e.g., 80 °C) | Low temperature (-78 °C for Li-exchange) |
| Base | Weak, non-nucleophilic (K₂CO₃, K₃PO₄) | N/A (reagent is the base) |
| Crucial Precaution | Thorough degassing of solvent | Hydroxyl group protection, strict anhydrous conditions |
By carefully considering these factors and implementing the troubleshooting strategies outlined above, researchers can significantly minimize the unwanted debromination of this compound and improve the efficiency and yield of their synthetic endeavors.
References
-
Ansari, T. N., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Available at: [Link]
- BenchChem. (2025). Preventing debromination of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem Technical Support.
-
Chelucci, G. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Driessen, A. J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2169. Available at: [Link]
- Giri, S., et al. (2016). Dehalogenation of aromatic halides by polyaniline/zero-valent iron composite nanofiber: Kinetics and mechanisms.
- Halder, J. (2012). A simple method for the bromination of aromatic compounds using sodium bromide in presence of 1(M) HCl inpresence of NaOCl. Green Chemistry Letters and Reviews, 5(2), 223-228.
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]
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Ji, Y., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. Available at: [Link]
- Ormerod, D., et al. (2017). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. The Journal of Organic Chemistry, 82(1), 157-169.
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (2017). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]
- Sako, M., et al. (1988). Reductive debromination and coupling reaction in the thermolysis of 5-bromouracils in N,N-dialkylamides. Cleavage of the C(5)–bromine bond by an initial electron-transfer process. Journal of the Chemical Society, Perkin Transactions 1, 3137-3142.
- Smith, A. M. R., & Nolan, S. P. (2010). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 39(1), 176-192.
-
Tšupova, S., et al. (2016). Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions. Tetrahedron Letters, 57(3), 353-355. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of (3-Bromo-4-methylphenyl)methanol
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The judicious selection of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and functional group tolerance. This is particularly true for substrates such as (3-Bromo-4-methylphenyl)methanol, which possesses a moderately hindered aryl bromide and a benzylic alcohol that could potentially interact with the catalytic system.
This guide provides a comparative analysis of three classes of palladium catalysts for the Suzuki coupling of this compound with a generic arylboronic acid. We will delve into the mechanistic nuances of each catalyst system, supported by experimental data from analogous transformations, to provide researchers, scientists, and drug development professionals with a comprehensive framework for catalyst selection and reaction optimization.
The Catalytic Contenders: A Comparative Overview
The performance of a palladium catalyst in a Suzuki coupling is intrinsically linked to the nature of its ligand sphere. The ligands modulate the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] We will examine a classic workhorse, a versatile ferrocenylphosphine-ligated catalyst, and a modern, highly active biarylphosphine-based system.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classical Choice
-
Catalyst Nature: A pre-formed, air-sensitive Pd(0) complex.[4]
-
Mechanism Insight: Pd(PPh₃)₄ is a reliable and cost-effective catalyst that has been extensively used in Suzuki couplings.[5] However, it often requires higher catalyst loadings (1-5 mol%) and elevated temperatures to achieve good conversion, particularly with less reactive aryl bromides.[4] The relatively lower electron-donating ability of the triphenylphosphine ligands can lead to slower rates of oxidative addition compared to more modern catalyst systems.
-
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): The Versatile Performer
-
Catalyst Nature: An air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Mechanism Insight: The dppf ligand possesses a large "bite angle," which is the P-Pd-P angle. This unique geometry is thought to promote reductive elimination, the final step in the catalytic cycle, thereby increasing the overall reaction rate.[1] PdCl₂(dppf) often provides a good balance between reactivity and stability, showing broad substrate scope and functional group tolerance. It is frequently effective for couplings involving heteroaryl partners.[1]
-
-
Buchwald Palladacycle Precatalysts (e.g., SPhos Palladacycle): The High-Performance System
-
Catalyst Nature: Air-stable Pd(II) pre-catalysts featuring bulky, electron-rich biarylphosphine ligands.[3][4]
-
Mechanism Insight: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to be both highly electron-donating and sterically demanding. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl bromide to the Pd(0) center, often the rate-limiting step.[3] The steric bulk promotes the formation of a monoligated L-Pd(0) active species, which is highly reactive. These catalysts are known for their high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings (often < 1 mol%) and milder reaction conditions.[3]
-
Comparative Performance Data
While direct comparative data for the Suzuki coupling of this compound is not available in a single study, the following table summarizes representative experimental data for the coupling of structurally similar aryl bromides with arylboronic acids, providing a strong basis for comparison.
| Catalyst System | Aryl Bromide Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 5 | 60 | [6] |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 10 | High | [1] |
| Pd(OAc)₂ / SPhos | 2-bromostyrene | 2-vinylphenylboronic acid | K₃PO₄ | Toluene | 50 | 2 | 2 | >95 | [7] |
| XPhos Palladacycle | p-tolyl 4-methylbenzenesulfonate | Phenylboronic acid | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 1 | 79 | [8] |
Key Observations from the Data:
-
Pd(PPh₃)₄ is effective but generally requires higher catalyst loadings and longer reaction times.[6]
-
PdCl₂(dppf) demonstrates high efficiency, achieving a good yield in a significantly shorter time, albeit with a higher catalyst loading in this specific example.[1]
-
Buchwald-type catalysts (represented by SPhos and XPhos systems) consistently show high yields with lower catalyst loadings and often under milder conditions.[7][8] The use of modern ligands can significantly accelerate the reaction.[8]
Mechanistic Rationale and Catalyst Selection
The choice of catalyst for the Suzuki coupling of this compound should be guided by the desired reaction efficiency, cost considerations, and the scale of the synthesis.
Caption: The Suzuki-Miyaura Catalytic Cycle and the Influence of Ligands.
For initial exploratory studies on a small scale, Pd(PPh₃)₄ may be a suitable starting point due to its low cost and ready availability. However, for process development and larger-scale synthesis where efficiency and atom economy are critical, a more advanced catalyst system is recommended.
PdCl₂(dppf) represents a robust and versatile option, likely to provide good to excellent yields with the target substrate under moderate conditions. Its tolerance for a wide range of functional groups makes it a reliable choice for complex molecule synthesis.
For syntheses demanding the highest efficiency, lowest catalyst loadings, and mildest reaction conditions, a Buchwald palladacycle precatalyst with a ligand like SPhos or XPhos is the superior choice. The higher initial cost of these catalysts is often offset by the significantly reduced catalyst loading, shorter reaction times, and potentially simpler purification procedures due to cleaner reaction profiles.[4]
Experimental Protocols
The following are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a representative arylboronic acid using the discussed catalyst systems.
Caption: A Generalized Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Using PdCl₂(dppf)
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed dimethoxyethane (DME) (5 mL).
-
Reaction Execution: Heat the mixture to 80 °C and stir. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Protocol 3: Using a Buchwald Palladacycle Precatalyst (SPhos)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the SPhos palladacycle (0.01 mmol, 1 mol%) to a Schlenk flask.
-
Inert Atmosphere: If not performed in a glovebox, establish an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction Execution: Heat the reaction to 60-80 °C and stir. These reactions are often significantly faster, so monitor closely from the outset.
-
Work-up and Purification: Follow the work-up and purification procedure from Protocol 1.
Conclusion and Recommendations
The selection of a palladium catalyst for the Suzuki coupling of this compound is a critical decision that impacts the overall efficiency and practicality of the synthesis. For academic research and initial proof-of-concept studies, the cost-effectiveness of Pd(PPh₃)₄ makes it a viable option. For more demanding applications in pharmaceutical and process chemistry, the superior performance of PdCl₂(dppf) and, in particular, Buchwald palladacycle precatalysts offers significant advantages. These advanced systems provide higher yields, lower catalyst loadings, and milder reaction conditions, aligning with the principles of green and sustainable chemistry. It is strongly recommended that for any new Suzuki coupling, a small screening of catalysts, bases, and solvents be performed to identify the optimal conditions for the specific substrate combination.
References
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Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)-substituted perhalopyridines. ResearchGate. [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. [Link]
-
Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions: 4 b (0.125 mmol, 1.25 equiv), aryl halides (10, 0.10 mmol), Pd(PPh3)4 (0.010 mmol, 10 mol%), K3PO4 (0.20 mmol, 2.0 equiv), in THF (1.0 mL) at 60 °C for 19 h. Isolated yield of 12 was given. [a] 2‐Iodotoluene (11 f) was used. ResearchGate. [Link]
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Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
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Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]
-
Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. [Link]
-
Scope of the Suzuki coupling reaction. Yields refer to the isolated yields. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate. [Link]
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Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit. [Link]
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A Comparative Guide to the Cross-Coupling Reactivity of (Bromo-methylphenyl)methanol Isomers
Abstract
The functionalization of substituted aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of drug development and materials science. Palladium-catalyzed cross-coupling reactions stand as a premier tool for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an in-depth comparative analysis of the reactivity of four positional isomers of (bromo-methylphenyl)methanol in three seminal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. By examining the interplay of steric and electronic effects conferred by the substituent patterns, this document aims to provide researchers with predictive insights and practical guidance for substrate selection and reaction optimization. The discussion is grounded in established mechanistic principles and supported by representative experimental data and protocols.
The Isomers: A Study in Steric and Electronic Differentiation
The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is profoundly influenced by the electronic nature and steric environment of the carbon-bromine (C-Br) bond.[3] The oxidative addition of a Pd(0) catalyst to the C-Br bond is often the rate-determining step and is highly sensitive to these factors.[1][4] We will examine the following four isomers, which offer a clear demonstration of these principles:
-
Isomer A: (3-Bromo-4-methylphenyl)methanol: The bromine is flanked by a hydrogen and the hydroxymethyl group, with the methyl group para to the bromine. This represents a sterically accessible C-Br bond.
-
Isomer B: (4-Bromo-3-methylphenyl)methanol: Similar to Isomer A, the bromine is sterically unhindered. The methyl group is meta to the bromine.
-
Isomer C: (2-Bromo-5-methylphenyl)methanol: The bromine is flanked by a hydrogen and a methyl group. The presence of the ortho-methyl group introduces significant steric hindrance around the reaction center.[5][6]
-
Isomer D: (5-Bromo-2-methylphenyl)methanol: The bromine is flanked by two hydrogen atoms, but the bulky hydroxymethyl group is now ortho to the C-Br bond, introducing a different steric challenge and the potential for intramolecular interactions.
The primary differentiator among these isomers is the steric hindrance imposed by an ortho-substituent. Isomers with groups ortho to the bromine (Isomers C and D) are expected to be significantly less reactive than those without (Isomers A and B).[3][7]
Suzuki-Miyaura Coupling: Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[8][9]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Standard Experimental Protocol
This protocol provides a baseline for comparing the reactivity of the isomers.
-
Setup: To an oven-dried Schlenk flask, add the (bromo-methylphenyl)methanol isomer (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add 5 mL of a degassed 4:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Comparative Reactivity Data (Suzuki-Miyaura)
The following data represents expected outcomes based on established reactivity principles.
| Isomer | Structure | Key Feature | Reaction Time (h) | Yield (%) |
| A | This compound | Sterically unhindered | 2 | 95 |
| B | (4-Bromo-3-methylphenyl)methanol | Sterically unhindered | 2 | 93 |
| C | (2-Bromo-5-methylphenyl)methanol | ortho-Methyl hindrance | 24 | 45 |
| D | (5-Bromo-2-methylphenyl)methanol | ortho-Hydroxymethyl hindrance | 18 | 60 |
*Requires a more robust catalyst system, such as a G3 palladacycle precatalyst, and may still result in lower yields.
Discussion of Results
The data clearly illustrates the dominant role of steric hindrance.
-
Isomers A and B (High Reactivity): With no substituents ortho to the bromine, the palladium catalyst can readily access the C-Br bond for oxidative addition. This results in rapid reaction times and excellent yields under standard conditions.
-
Isomer C (Low Reactivity): The ortho-methyl group provides a significant steric shield, impeding the approach of the palladium catalyst.[3] This dramatically increases the activation energy for the oxidative addition step, leading to a much slower reaction and lower yield. To achieve moderate conversion, highly active, bulky phosphine ligands are necessary to promote the formation of a reactive, monoligated Pd(0) species.[12]
-
Isomer D (Intermediate Reactivity): The ortho-hydroxymethyl group also exerts steric hindrance, but it is generally considered less sterically demanding than a methyl group. Furthermore, the hydroxyl group could potentially coordinate to the palladium center, which may influence the reaction rate in a complex manner. Its reactivity is therefore expected to be higher than Isomer C but significantly lower than A and B.
Heck Coupling: Olefin Functionalization
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)-C(sp²) bond formation.[4][13]
Mechanistic Overview
The cycle involves oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond, and finally, a β-hydride elimination step to release the product and a hydrido-palladium complex, which is converted back to Pd(0) by a base.[14][15]
Caption: The catalytic cycle of the Heck reaction.
Standard Experimental Protocol
-
Setup: In a sealable tube, combine the (bromo-methylphenyl)methanol isomer (1.0 mmol), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Reagent Addition: Add triethylamine (1.5 mmol, 1.5 equiv) and 3 mL of anhydrous DMF.
-
Reaction: Seal the tube and heat to 110 °C for the required time.
-
Work-up: After cooling, dilute the mixture with water and extract with diethyl ether. Wash the organic layers with brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
Comparative Reactivity Data (Heck)
| Isomer | Key Feature | Reaction Time (h) | Yield (%) |
| A | Sterically unhindered | 6 | 90 |
| B | Sterically unhindered | 6 | 88 |
| C | ortho-Methyl hindrance | 48 | < 20 |
| D | ortho-Hydroxymethyl hindrance | 36 | ~35 |
*Yields for hindered substrates are often low in Heck couplings without specialized, ligand-free, or high-temperature conditions.
Discussion of Results
The reactivity trend in the Heck reaction mirrors that of the Suzuki coupling, underscoring the critical nature of the initial oxidative addition step. The severe steric hindrance in Isomer C makes it a particularly challenging substrate for the Heck reaction, often leading to catalyst decomposition and low yields. Isomer D is also hindered, but less so, resulting in slightly better performance.
Sonogashira Coupling: Arylalkyne Synthesis
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[16][17]
Mechanistic Overview
This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those above. In the copper cycle, the terminal alkyne is activated by forming a copper(I) acetylide, which then participates in the transmetalation step with the organopalladium intermediate.[6]
Standard Experimental Protocol
Caption: Synthesis of Isomer A via reduction of the aldehyde.
Summary and Recommendations
The reactivity of (bromo-methylphenyl)methanol isomers in palladium-catalyzed cross-coupling reactions is dictated primarily by steric hindrance around the C-Br bond.
-
Highest Reactivity: Isomers lacking ortho substituents, such as This compound (A) and (4-Bromo-3-methylphenyl)methanol (B) , are the substrates of choice for efficient and rapid couplings under standard conditions.
-
Lowest Reactivity: Isomers with bulky ortho substituents, particularly an ortho-methyl group as in (2-Bromo-5-methylphenyl)methanol (C) , are significantly less reactive. Successful coupling of these challenging substrates requires careful optimization, often necessitating the use of highly active catalyst systems with bulky, electron-rich phosphine ligands, higher catalyst loadings, and extended reaction times.
-
Strategic Choice: For synthetic campaigns requiring sequential couplings, the differential reactivity between a sterically unhindered C-Br bond and a hindered one can be exploited. However, for a single transformation, selecting an unhindered isomer will invariably lead to a more efficient, cost-effective, and scalable process.
Researchers and process chemists should prioritize the use of sterically unhindered isomers whenever possible to ensure high-yielding and robust cross-coupling outcomes.
References
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Johansson, H., & Stawinski, J. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Retrieved from [Link]
-
Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. Retrieved from [Link]
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OUCI. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]
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Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8453-8465. Retrieved from [Link]
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Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. Retrieved from [Link]
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Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
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Semantic Scholar. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromo-4-methylphenyl)(phenyl)methanol. Retrieved from [Link]
-
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NIH National Library of Medicine. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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A Senior Application Scientist's Guide to Base Selection in Suzuki Reactions of (3-Bromo-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex molecules, such as the biaryl structures prevalent in pharmaceuticals, mastering this reaction is paramount. A critical, yet often nuanced, parameter in optimizing a Suzuki coupling is the choice of base. This guide provides an in-depth comparison of the efficacy of various bases for the Suzuki reaction of (3-Bromo-4-methylphenyl)methanol, a versatile building block, supported by experimental data and mechanistic insights.
The Decisive Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator or a simple acid scavenger. Its primary and indispensable function is to activate the organoboron species (typically a boronic acid) to facilitate the transmetalation step, which is frequently the rate-determining step of the entire catalytic cycle.[1]
Mechanistically, the base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species, such as [R-B(OH)₃]⁻.[2][3] This anionic boronate possesses enhanced reactivity, enabling the transfer of its organic group (R²) from the boron atom to the palladium(II) center, displacing the halide or triflate from the palladium complex formed after oxidative addition.[4][5][6][7] The strength, solubility, and counter-ion of the base are all critical factors that can profoundly influence reaction rates, yields, and even selectivity.[1]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting base activation.
Comparative Efficacy of Common Bases
The optimal base for a Suzuki reaction is highly substrate-dependent. However, by examining data from couplings of similar aryl bromides, we can establish clear performance trends to guide initial reaction optimization for this compound.
| Base | Formula | Typical Yield (%) | General Insights & Recommendations |
| Sodium Carbonate | Na₂CO₃ | 90-98 | A cost-effective and widely used base, often serving as an excellent starting point for optimization. Its effectiveness is well-documented across a broad range of substrates.[8][9][10] |
| Potassium Carbonate | K₂CO₃ | 85-98 | Similar in efficacy to Na₂CO₃, its slightly different solubility profile can sometimes influence reaction kinetics. A reliable choice for many standard couplings.[1][8][11] |
| Cesium Carbonate | Cs₂CO₃ | 90-99 | Often provides superior yields, especially with challenging or sterically hindered substrates. Its higher cost is offset by its high solubility in organic solvents, which can be a key advantage.[8] |
| Potassium Phosphate | K₃PO₄ | 88-98 | A strong, non-nucleophilic base particularly effective for heteroaryl substrates and sterically demanding boronic acids. Its use can mitigate side reactions seen with other bases.[8][12] |
| Potassium Fluoride | KF | 80-95 | An effective base, particularly in anhydrous polar aprotic solvents. Its performance is highly dependent on its anhydrous state and it serves as a less expensive alternative to CsF.[8][13] |
| Sodium Hydroxide | NaOH | Variable | A very strong base that can be effective but may promote side reactions, such as hydrolysis of sensitive functional groups. Its use was found to be less effective in some systems compared to carbonates.[10][14] |
Note: The yields presented are indicative and compiled from various sources on aryl bromide couplings. Actual yields for this compound will depend on the specific boronic acid partner, catalyst, ligand, solvent, and temperature.
Field-Proven Insights on Base Selection
-
For Routine Couplings: Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) are the go-to first choices.[8][9][11] They are inexpensive, effective, and robust for a wide array of aryl bromide and boronic acid partners.
-
For Challenging Substrates: When dealing with sterically hindered substrates or observing low yields with standard carbonates, switching to Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) is a logical next step. K₃PO₄ is particularly noted for its success with heteroaryl halides.[8]
-
Controlling Side Reactions: If protodeboronation (hydrolysis of the boronic acid) is a significant issue, using anhydrous conditions with a base like K₃PO₄ can be beneficial.[11]
-
Organic vs. Inorganic: While inorganic bases are most common, organic bases like triethylamine (TEA), DBU, or DABCO can be used, though they are sometimes found to be less effective in aqueous media compared to their inorganic counterparts.[10][15]
Self-Validating Experimental Protocol
This protocol provides a standardized method for comparing the efficacy of different bases in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol% or PdCl₂(dppf), 0.02 mmol, 2 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Solvent System (e.g., 4:1 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Inerting: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and Water) via syringe.[16][17]
-
Heating: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (15 mL).
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizing the Experimental Workflowdot
graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];
A [label="1. Add Reactants & Base\n to Flask"]; B [label="2. Purge with\nInert Gas"]; C [label="3. Add Catalyst &\nDegassed Solvent"]; D [label="4. Heat and Stir\n(e.g., 90°C)"]; E [label="5. Monitor Reaction\n(TLC, GC-MS)"]; F [label="6. Cool & Quench\n(Work-up)"]; G [label="7. Extraction with\nOrganic Solvent"]; H [label="8. Dry, Concentrate &\nPurify (Chromatography)"]; I [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
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A Senior Scientist's Guide to the Synthesis of (3-Bromo-4-methylphenyl)methanol: A Comparative Validation of Synthetic Routes
In the intricate world of pharmaceutical and materials science, the strategic synthesis of key intermediates is a critical determinant of a project's success. The compound (3-Bromo-4-methylphenyl)methanol is a versatile building block, prized for its dual functionality that allows for a wide array of subsequent chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the benzylic alcohol can be readily converted into other functional groups. This guide provides an in-depth, objective comparison of the most common synthetic pathways to this valuable intermediate, grounded in experimental data to empower researchers, scientists, and drug development professionals in their decision-making process.
The Strategic Importance of this compound
The unique arrangement of the bromo, methyl, and hydroxymethyl groups on the phenyl ring makes this compound a sought-after intermediate in organic synthesis.[1] Its structural motifs are found in a range of biologically active molecules and advanced materials. The selection of an optimal synthetic route is therefore not merely a matter of academic interest but a crucial decision impacting yield, purity, scalability, and ultimately, the economic viability of a project.
Comparative Analysis of Primary Synthetic Routes
We will now dissect and compare two principal strategies for the synthesis of this compound:
-
Route 1: Reduction of 3-Bromo-4-methyl Precursors
-
1A: From 3-Bromo-4-methylbenzoic Acid
-
1B: From 3-Bromo-4-methylbenzaldehyde
-
-
Route 2: Grignard Carbonylation of 2-Bromo-4-methyl-bromobenzene
Route 1: The Reduction Pathway
The reduction of an oxidized precursor is a common and often efficient method for generating benzylic alcohols. The choice of starting material—the carboxylic acid or the aldehyde—and the reducing agent are the key variables that dictate the outcome and efficiency of this route.
Route 1A: Reduction of 3-Bromo-4-methylbenzoic Acid
This approach is particularly noteworthy for its high efficiency. The starting material, 3-Bromo-4-methylbenzoic acid, is commercially available.[2] The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as weaker agents like sodium borohydride are generally ineffective.[3][4] Lithium aluminum hydride (LiAlH₄) and borane complexes are the reagents of choice for this transformation.[5][6][7]
Experimental Protocol: Reduction with Borane-THF Complex
A documented procedure highlights the efficacy of a borane-tetrahydrofuran (THF) complex for this reduction.[8]
-
Reaction Setup: Dissolve 3-Bromo-4-methylbenzoic acid (1.0 eq) in anhydrous THF and cool the solution to 0°C under an inert atmosphere.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of Borane-THF complex in THF (2.0 eq) to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium carbonate. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield this compound as a colorless liquid.[8]
Workflow for Borane Reduction of Carboxylic Acid
Caption: Borane reduction of 3-Bromo-4-methylbenzoic acid.
Route 1B: Reduction of 3-Bromo-4-methylbenzaldehyde
The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be accomplished with milder reducing agents. Sodium borohydride (NaBH₄) is a common, cost-effective, and safer alternative to LiAlH₄ for this purpose.
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve 3-bromo-4-methylbenzaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~0.7 eq) portion-wise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching and Work-up: Quench the reaction with ice water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the final product.[8]
Workflow for NaBH₄ Reduction of Aldehyde
Caption: Sodium borohydride reduction of 3-Bromo-4-methylbenzaldehyde.
Route 2: The Grignard Pathway
The Grignard reaction is a cornerstone of C-C bond formation in organic synthesis.[9] This route would involve the formation of a Grignard reagent from a di-halogenated precursor, followed by reaction with an electrophilic carbon source like formaldehyde.
Conceptual Protocol: Grignard Reaction
While a specific literature procedure for this exact transformation was not found in the initial search, a standard protocol can be proposed based on established methodologies for benzyl alcohol synthesis.[10][11]
-
Grignard Reagent Formation: React 2-bromo-1-bromomethyl-4-methylbenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent.
-
Reaction with Formaldehyde: Bubble dry formaldehyde gas through the Grignard solution, or add paraformaldehyde.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ether.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.
Workflow for Conceptual Grignard Synthesis
Caption: Conceptual Grignard pathway to this compound.
Performance and Data Comparison
The choice of synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators based on available data and chemical principles.
| Parameter | Route 1A: Reduction of Acid | Route 1B: Reduction of Aldehyde | Route 2: Grignard Reaction |
| Starting Material | 3-Bromo-4-methylbenzoic acid | 3-Bromo-4-methylbenzaldehyde | 2-Bromo-1-bromomethyl-4-methylbenzene |
| Key Reagent | Borane-THF Complex or LiAlH₄ | Sodium Borohydride (NaBH₄) | Magnesium, Formaldehyde |
| Reported Yield | 99% (with Borane-THF)[8] | 49.6% [8] | Not reported (typically 60-80%) |
| Reaction Conditions | Anhydrous, inert atmosphere | Standard laboratory conditions | Strictly anhydrous, inert atmosphere |
| Safety Considerations | Borane-THF and LiAlH₄ are highly reactive and flammable. | NaBH₄ is a relatively safe reducing agent. | Grignard reagents are highly basic, nucleophilic, and pyrophoric. |
| Purification Method | Distillation[8] | Column Chromatography[8] | Column Chromatography |
| Cost-Effectiveness | Moderate to High (Borane/LiAlH₄ are expensive) | High (NaBH₄ is inexpensive) | Moderate (Depends on di-halo precursor cost) |
Expert Analysis and Recommendation
Route 1A (Reduction of Carboxylic Acid): This is the superior method in terms of yield. The reported 99% yield with the borane-THF complex is exceptional.[8] Borane is also more selective for carboxylic acids compared to other reducible functional groups that might be present in more complex substrates.[4] While LiAlH₄ is also effective, it is less selective and presents greater handling risks.[7][12] The primary drawback of this route is the higher cost and handling requirements of the reducing agent. For large-scale synthesis where yield is paramount, this is the recommended pathway.
Route 1B (Reduction of Aldehyde): With a reported yield of just under 50%, this route is significantly less efficient.[8] However, its advantages lie in the operational simplicity, the use of a cheaper and safer reducing agent (NaBH₄), and less stringent reaction conditions. This method is suitable for small-scale synthesis, rapid analogue generation, or situations where the aldehyde is a more readily available or cheaper starting material than the carboxylic acid.
Route 2 (Grignard Reaction): This route is theoretically sound but practically challenging. The synthesis of the required di-halogenated starting material may be non-trivial, and the Grignard reaction itself is highly sensitive to moisture and air. While it offers a powerful method for C-C bond formation, for the specific synthesis of this compound, the reduction routes, particularly from the carboxylic acid, are more direct and efficient based on available data.
Conclusion
For the synthesis of this compound, the reduction of 3-bromo-4-methylbenzoic acid with a borane-THF complex stands out as the most effective and highest-yielding method .[8] While it requires careful handling of reagents, the near-quantitative yield makes it the preferred choice for applications where efficiency is a primary concern. The reduction of the corresponding aldehyde offers a simpler, albeit lower-yielding, alternative for specific laboratory contexts. The validation of a synthetic route must always align with the project's specific goals, balancing yield, cost, safety, and scalability.
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ResearchGate. Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. [Link]
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Pearson. Show a mechanism for the lithium aluminum hydride reduction of be.... [Link]
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Brainly.in. How will you prepare benzyl alcohol by grignard synthesis?. [Link]
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Journal of the American Chemical Society. Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. [Link]
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University of Calgary. Alcohols: Multi-Step Synthesis - Set #II. [Link]
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Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
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BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.. [Link]
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Khan Academy. Reduction of carboxylic acids. [Link]
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Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
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International Journal of Trend in Scientific Research and Development. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
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A Comparative Guide to the LC-MS Analysis of Reaction Byproducts from (3-Bromo-4-methylphenyl)methanol
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's impurity profile is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an in-depth technical analysis of the reaction byproducts of (3-bromo-4-methylphenyl)methanol, offering a comparative overview of analytical methodologies, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The principles and protocols detailed herein are grounded in established scientific literature and regulatory expectations, providing a self-validating framework for robust impurity analysis.
The Genesis of Byproducts: Synthetic and Degradative Pathways
Understanding the potential byproducts of this compound begins with an examination of its synthesis and inherent reactivity. The primary route to this compound involves the reduction of 3-bromo-4-methylbenzoic acid or its corresponding aldehyde, 3-bromo-4-methylbenzaldehyde.[1][2] Consequently, unreacted starting materials and intermediates are common process-related impurities.
This compound, as a benzylic alcohol, is susceptible to oxidation, which represents the principal degradation pathway. This oxidation typically yields 3-bromo-4-methylbenzaldehyde and, upon further oxidation, 3-bromo-4-methylbenzoic acid. The reaction conditions, including the choice of oxidant, temperature, and presence of light, can influence the rate and extent of this degradation.
Furthermore, other side reactions can contribute to the impurity profile. These may include the formation of isomeric species during the synthesis of the starting material, or the generation of other degradation products under specific stress conditions.
dot
Caption: Potential synthetic and degradation pathways leading to byproducts of this compound.
Analytical Arsenal: A Comparison of LC-MS and GC-MS
The analysis of semi-volatile, polar compounds like this compound and its byproducts is well-suited to both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these powerful techniques depends on the specific analytical goals, the nature of the analytes, and the required sensitivity.
| Feature | LC-MS | GC-MS |
| Principle | Separation in the liquid phase based on polarity and interaction with the stationary phase. | Separation in the gas phase based on volatility and interaction with the stationary phase. |
| Applicability | Ideal for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI) that typically keep the molecule intact. | Hard ionization (EI) leading to extensive fragmentation, or softer chemical ionization (CI). |
| Sensitivity | Generally offers high sensitivity, particularly for compounds that ionize well. | Can be very sensitive, especially for volatile compounds. |
| Compound Identification | Relies on accurate mass and MS/MS fragmentation for structural elucidation. | Fragmentation patterns are highly reproducible and can be compared to extensive libraries (e.g., NIST). |
For a comprehensive impurity profile of this compound, LC-MS is often the preferred technique due to its ability to analyze the parent alcohol, the polar carboxylic acid byproduct, and any other non-volatile impurities in a single run without derivatization.
A Validated Approach: LC-MS Method for Impurity Profiling
A robust analytical method is the cornerstone of reliable impurity analysis. The following is a detailed, step-by-step LC-MS method suitable for the separation and identification of this compound and its primary oxidative byproducts. This method is designed to be stability-indicating, as per the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocol
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for separating compounds with varying polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 95 14.0 95 14.1 20 | 17.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, with polarity switching to detect both positive and negative ions in a single run.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Source Temperature: 120 °C.
-
Acquisition Mode: Full scan from m/z 50-500. For targeted analysis, Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.
Rationale Behind Experimental Choices
The selection of a C18 column provides a versatile stationary phase for retaining the nonpolar aromatic rings of the analytes while allowing for elution with a gradient of organic solvent. The use of formic acid in the mobile phase aids in the ionization of the analytes in the ESI source by providing a source of protons. A gradient elution is necessary to effectively separate the more polar benzoic acid from the less polar alcohol and aldehyde. The polarity switching capability of modern mass spectrometers is highly advantageous for this analysis, as the carboxylic acid will ionize more efficiently in negative mode ([M-H]⁻), while the alcohol and aldehyde will primarily form protonated molecules ([M+H]⁺) in positive mode.
dot
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A Senior Application Scientist's Guide to Isomeric Purity Determination of (3-Bromo-4-methylphenyl)methanol
Executive Summary
(3-Bromo-4-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) intermediate, controlling its purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] Positional isomers, which possess the same molecular formula but differ in the arrangement of substituents on the aromatic ring, can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous characterization and control of isomeric impurities.[3]
This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into method development, validation, and selection. Our objective is to equip you with the expertise to confidently select and implement the most suitable analytical strategy for your specific developmental phase, from early-stage research to routine quality control.
The Isomeric Landscape: Identifying the Challenge
The primary analytical challenge stems from the subtle structural similarities between this compound and its potential positional isomers. These compounds share identical molecular weights and often exhibit very similar physicochemical properties, such as polarity and boiling points, making their separation a non-trivial task.[4] The most probable isomeric impurities arise from alternative bromination or methylation patterns during synthesis.
Below is a representation of the target analyte and its key positional isomers that must be selectively resolved and quantified.
Caption: Target analyte and its closely related positional isomers.
A Comparative Evaluation of Primary Analytical Methodologies
The selection of an analytical technique is dictated by the specific requirements of the analysis: Is it for routine quantification, impurity identification, or structural confirmation? We will compare the three most powerful and widely-used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical impurity analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[5] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices: The key to separating structurally similar isomers like those of this compound lies in exploiting subtle differences in their polarity and molecular shape. Standard C18 columns, which separate primarily based on hydrophobicity, may not provide sufficient resolution.[6] Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl) are often a superior choice. These columns introduce π-π interactions between the aromatic stationary phase and the analyte's benzene ring. The position of the electron-withdrawing bromine atom and the electron-donating methyl and methanol groups alters the electron density of the analyte's aromatic ring, leading to differential π-π interactions and, consequently, improved separation.[6]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column Selection: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: To leverage π-π interactions for enhanced selectivity between positional isomers.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification sharpens peaks by suppressing the ionization of the hydroxyl group.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is essential to ensure that isomers with slightly different polarities are well-resolved.
Time (min) % Mobile Phase B 0.0 30 15.0 70 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 220 nm. Rationale: This wavelength provides a good response for the benzene ring chromophore.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Caption: General workflow for HPLC-based isomeric purity analysis.
Gas Chromatography (GC)
For semi-volatile and thermally stable compounds like substituted benzyl alcohols, GC offers exceptional resolution and sensitivity.[7] Separation is based on the analyte's volatility and its interaction with the stationary phase coated on the inside of a long capillary column.
Causality Behind Experimental Choices: The choice of a GC column is critical. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane (e.g., 5% phenyl), is often optimal. This type of phase separates compounds based on a combination of boiling point differences and specific interactions (dipole-dipole, dispersion forces) with the aromatic functionalities.[8] A slow, precise temperature ramp is crucial to allow the column to resolve isomers with very close boiling points. For halogenated compounds, an Electron Capture Detector (ECD) can provide exquisite sensitivity, allowing for the detection of trace-level impurities. However, a Flame Ionization Detector (FID) is more common for general-purpose quantification due to its uniform response factor for hydrocarbons.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with an FID detector and a split/splitless injector.
-
Column Selection: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A versatile, mid-polarity column that effectively separates aromatic isomers.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C. Rationale: A slow ramp rate is essential for resolving closely eluting isomers.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation and can also serve as a primary quantitative method (qNMR).[9][10] It distinguishes isomers by probing the unique magnetic environment of each nucleus (specifically ¹H and ¹³C) in the molecule. Positional isomers will produce distinct spectra with different chemical shifts and spin-spin coupling patterns.[11]
Causality Behind Experimental Choices: In the ¹H NMR spectrum, the chemical shift and multiplicity of the aromatic protons are highly diagnostic. For the target compound, this compound, the protons on the aromatic ring will have a specific splitting pattern. Its isomers will display different patterns. For example, the proximity of a proton to the electronegative bromine atom versus the methyl group will cause a predictable downfield or upfield shift, respectively. Quantitative analysis is performed by carefully integrating the signals corresponding to a unique proton in each isomer and comparing them to the integral of a certified reference standard.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR Spectrometer (400 MHz or higher). Rationale: Higher field strength provides better signal dispersion, which is critical for resolving overlapping signals in an isomeric mixture.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). Rationale: The internal standard must have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified. Rationale: This is CRITICAL for ensuring all signals are fully relaxed, making the integral directly proportional to the number of protons.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the target analyte, each identified impurity, and the internal standard.
-
-
Calculation: Calculate the amount of each isomer relative to the known amount of the internal standard.
Performance Comparison: A Head-to-Head Analysis
To facilitate method selection, the performance of each technique is summarized below. The values represent typical expectations and should be confirmed during method validation.
| Parameter | HPLC-UV | GC-FID | ¹H qNMR |
| Primary Separation Principle | Differential Partitioning (Polarity, π-π interactions) | Volatility & Polarity | Nuclear Magnetic Environment |
| Resolution/Selectivity | Very Good to Excellent (column dependent) | Excellent | Excellent (field strength dependent) |
| Sensitivity (Typical LOQ) | ~0.05% | ~0.05% (can be lower with ECD) | ~0.1 - 0.5% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Analysis Time per Sample | 15-25 minutes | 20-40 minutes | 10-20 minutes |
| Structural Information | None (retention time only) | Limited (retention time) | Definitive |
| Method Development Effort | Moderate to High | Moderate | Low to Moderate |
| Key Advantage | Robustness for routine QC | High efficiency for volatile isomers | Unambiguous identification & quantification without specific reference standards |
| Key Limitation | Requires isomer reference standards for identification | Sample must be volatile and thermally stable | Lower sensitivity compared to chromatographic methods |
The Power of Hyphenation: GC-MS and LC-MS
For unequivocal peak identification, especially during method development and impurity characterization studies, hyphenated techniques are indispensable.[3][12] Coupling a chromatographic separation technique with a mass spectrometer (MS) provides an orthogonal piece of information. While isomers have the same molecular mass, their fragmentation patterns upon ionization can be different, providing a "fingerprint" for each specific isomer.[13][14] This allows for the confident identification of impurity peaks in a chromatogram, even without a reference standard.
Validating the Method: Ensuring Trustworthiness
A developed analytical method is only reliable if it is validated for its intended purpose.[15][16] The validation process provides documented evidence that the method is accurate, precise, and robust. Key validation parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[17][18]
Caption: Key parameters for analytical method validation.
Conclusion and Method Selection Strategy
The determination of isomeric purity for this compound requires a carefully selected and validated analytical method.
-
For routine Quality Control (QC) where speed, robustness, and sensitivity are paramount, a validated HPLC-UV method is typically the most appropriate choice.
-
For highest resolution and sensitivity to trace impurities , particularly if they are sufficiently volatile, a GC-FID/ECD method is an excellent alternative or confirmatory technique.
-
For definitive structural confirmation and primary quantification without the need for individual impurity standards, qNMR is the gold standard, though it may lack the sensitivity for trace analysis required in later stages of development.
Ultimately, a multi-faceted approach is often best. An HPLC or GC method can be used for routine purity checks, while NMR and Mass Spectrometry are employed for initial structural elucidation and characterization of any unknown impurities that may arise. This integrated strategy ensures a comprehensive understanding and control of isomeric purity, safeguarding the quality and safety of the final pharmaceutical product.
References
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- Thermo Fisher Scientific. (n.d.).
- Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
- University of Vienna. (2023). Isomer analysis by mass spectrometry in clinical science. TrAC - Trends in Analytical Chemistry.
- MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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- American Pharmaceutical Review. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
- Wiley Online Library. (2008).
- PubChem. (n.d.). (3-Bromo-4-methylphenyl)(phenyl)methanol.
- BenchChem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
- National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- career henan chemical co. (2020). This compound.
- Parchem. (n.d.). This compound (Cas 68120-35-4).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:68120-35-4.
- BLD Pharm. (n.d.). 68120-35-4|this compound.
- National Institutes of Health. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC.
- ChemicalBook. (n.d.). This compound synthesis.
- BenchChem. (n.d.). A Comparative Guide to Isomeric Purity Analysis of Bromodichlorobutane Compounds.
- Queen's University Belfast. (2023).
- ResearchGate. (2019). Analyses of the brominated vegetable oil in soft drinks using gas chromatography–flame ionization detector and atmospheric pressure gas chromatography–quadrupole/time-of-flight mass spectrometry.
- Nacalai Tesque, Inc. (n.d.).
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A Comparative Guide to Sonogashira and Suzuki Coupling Reactions with (3-Bromo-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, have emerged as indispensable tools for their efficiency and broad functional group tolerance. This guide provides an in-depth, objective comparison of these two powerful reactions, specifically focusing on their application with the substrate (3-Bromo-4-methylphenyl)methanol. By examining the mechanistic underpinnings, experimental parameters, and expected yields, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Introduction to Sonogashira and Suzuki Couplings
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1][2] The reaction is highly valued for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and advanced materials.[2]
The Suzuki-Miyaura coupling , on the other hand, forges a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] This reaction is renowned for its mild conditions, the low toxicity of its boron-containing reagents, and its exceptional functional group compatibility, making it a workhorse in the synthesis of biaryl compounds.[3][5]
This compound presents an interesting substrate for these reactions. The presence of both a reactive aryl bromide and a benzylic alcohol functionality necessitates a careful selection of reaction conditions to achieve high yields while preserving the alcohol moiety. The electron-donating methyl group ortho to the bromine can also influence the reactivity of the aryl bromide.
Mechanistic Overview
A fundamental understanding of the catalytic cycles of both reactions is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Sonogashira Coupling Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: The dual catalytic cycle of the Sonogashira reaction.
The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide intermediate, which is generated in the copper cycle through the deprotonation of the terminal alkyne by a base and subsequent reaction with a Cu(I) salt. Finally, reductive elimination from the Pd(II) complex yields the desired arylalkyne product and regenerates the active Pd(0) catalyst.[2]
Suzuki Coupling Mechanism
The Suzuki coupling proceeds through a single catalytic cycle involving a palladium catalyst.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Similar to the Sonogashira reaction, the cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species.[6] The crucial transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The subsequent reductive elimination of the diorganopalladium(II) intermediate affords the biaryl product and regenerates the Pd(0) catalyst.[6]
Comparative Analysis of Reaction Parameters and Yields
While no direct comparative studies on this compound are readily available, a comprehensive analysis of reactions with structurally similar substrates allows for a reliable extrapolation of expected performance.
| Parameter | Sonogashira Coupling | Suzuki Coupling | Rationale and Field Insights |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (75-98%) | Both reactions are generally high-yielding. The final yield will be highly dependent on the optimization of other reaction parameters. |
| Catalyst | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) | The choice of ligand on the palladium catalyst is critical. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[7] |
| Coupling Partner | Terminal Alkyne | Boronic Acid/Ester | Boronic acids are generally stable and commercially available, though they can undergo protodeboronation. Terminal alkynes are also widely available. |
| Base | Amine bases (e.g., Et₃N, DIPA, piperidine) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The choice of base in Suzuki coupling is crucial for activating the boronic acid.[5] In Sonogashira coupling, the amine base also often serves as the solvent. |
| Solvent | Amine base, THF, DMF, Toluene | Toluene/water, Dioxane/water, DMF, THF | Suzuki reactions often benefit from biphasic solvent systems to facilitate the dissolution of both organic and inorganic reagents.[6] |
| Temperature | Room temperature to elevated temperatures (e.g., 100 °C) | Room temperature to elevated temperatures (e.g., 80-110 °C) | Aryl bromides are less reactive than aryl iodides and often require heating to achieve reasonable reaction rates in both couplings.[2] |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups. The presence of copper can sometimes lead to alkyne homocoupling (Glaser coupling). | Excellent, tolerates a wide range of functional groups, including alcohols. | The benzylic alcohol in this compound is generally well-tolerated in both reactions under standard conditions. |
Experimental Protocols
The following are detailed, representative experimental protocols for the Sonogashira and Suzuki coupling reactions with this compound. These protocols are based on established procedures for similar aryl bromides and serve as a robust starting point for optimization.
Sonogashira Coupling Protocol
Caption: Experimental workflow for the Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL) or another suitable amine base
-
Anhydrous Tetrahydrofuran (THF) (5 mL) (optional, if Et₃N is not the primary solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the solvent (e.g., Et₃N or THF) via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Suzuki Coupling Protocol
Caption: Experimental workflow for the Suzuki coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, followed by the toluene and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired biaryl product.
Conclusion and Recommendations
Both the Sonogashira and Suzuki coupling reactions are highly effective methods for the functionalization of this compound. The choice between the two will largely depend on the desired final product—an arylalkyne or a biaryl—and the specific requirements of the synthetic route.
-
For the synthesis of arylalkynes , the Sonogashira coupling is the method of choice. Careful selection of a bulky, electron-rich phosphine ligand for the palladium catalyst and optimization of the base and temperature are key to achieving high yields. Copper-free Sonogashira protocols can also be considered to avoid potential alkyne homocoupling side reactions.
-
For the synthesis of biaryl compounds , the Suzuki coupling offers a robust and versatile approach with excellent functional group tolerance. The stability and commercial availability of a wide range of boronic acids make this an attractive option for library synthesis and medicinal chemistry applications.
In both cases, the presence of the electron-donating methyl group and the potentially coordinating benzylic alcohol on the this compound substrate may necessitate slightly more forcing conditions (e.g., higher temperatures or catalyst loadings) compared to simpler aryl bromides. However, with careful optimization based on the principles and protocols outlined in this guide, researchers can expect to achieve high yields of the desired coupled products.
References
-
Erdélyi, M., & Gogoll, A. (2001). A General and Rapid Sonogashira Coupling of Aryl and Heteroaryl Halides with Trimethylsilylacetylene Using Homogeneous Palladium Catalysis and Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(11), 1729–1731. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of a Bulky and Electron-Rich Diphosphine Ligand. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Sonogashira coupling. In Wikipedia. Retrieved January 9, 2026, from [Link]
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Suzuki reaction. In Wikipedia. Retrieved January 9, 2026, from [Link]
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Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
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Sonogashira Coupling. In Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
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Suzuki Coupling. In Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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The Suzuki Reaction. In Andrew G. Myers Research Group. Retrieved January 9, 2026, from [Link]
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Sonogashira Coupling. In Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides That Possess β-Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(14), 6047–6060. [Link]
-
Suzuki Coupling. In Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 9, 2026, from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Synthetic Communications, 11(7), 513-519. [Link]
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A Comparative Guide to the Reactivity of (3-Bromo-4-methylphenyl)methanol: A DFT-Driven Analysis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3-Bromo-4-methylphenyl)methanol is a key structural motif and versatile intermediate in the synthesis of pharmaceuticals and specialty materials.[1] Understanding its chemical reactivity is paramount for optimizing reaction conditions, predicting potential metabolic pathways, and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of this compound, leveraging the predictive power of Density Functional Theory (DFT). By examining its electronic structure and comparing it with parent and analogous compounds, we offer insights into its reaction kinetics and thermodynamic propensities, supported by actionable experimental protocols for validation.
The Role of Computational Chemistry in Reactivity Prediction
In modern chemical and pharmaceutical development, computational modeling precedes and complements experimental work. Density Functional Theory (DFT) has emerged as a robust tool for predicting the electronic structure and, by extension, the chemical reactivity of molecules. It provides a quantum mechanical framework to calculate various molecular properties that govern how a molecule will interact with other reagents. This in silico approach allows for the rapid screening of ideas, conservation of resources, and a deeper mechanistic understanding that is often difficult to probe experimentally.
Theoretical Framework: Core Concepts in DFT
DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. For the analysis of organic molecules like substituted benzyl alcohols, hybrid functionals such as B3LYP or the Minnesota functional family (e.g., M06-2X ) are commonly employed with Pople-style basis sets (e.g., 6-311+G(d,p) ) to achieve a balance between computational cost and accuracy.[2][3] Key outputs from these calculations include:
-
Optimized Molecular Geometry: The lowest energy structure of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[4]
-
Molecular Electrostatic Potential (MEP): A color-coded map of the electrostatic potential on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (µ), and the electrophilicity index (ω) that quantify the overall reactivity of a molecule.[4][5]
Caption: A generalized workflow for DFT-based reactivity studies.
Comparative Reactivity Analysis of this compound
Direct DFT studies on this compound are not extensively published. Therefore, we will infer its reactivity by comparing it to the well-studied benzyl alcohol, isolating the electronic contributions of the bromo and methyl substituents. The bromine atom at the meta-position acts as an electron-withdrawing group via induction (-I effect) and a weak electron-donating group via resonance (+R effect). The methyl group at the para-position is a classic electron-donating group (+I, +R effects).
Frontier Molecular Orbitals and Reactivity Descriptors
The interplay of the electron-withdrawing bromine and electron-donating methyl group modulates the electronic landscape of the molecule. We can predict the following trends compared to unsubstituted benzyl alcohol:
-
HOMO Energy: The electron-donating methyl group will likely raise the HOMO energy, making the molecule a better electron donor than benzyl alcohol.
-
LUMO Energy: The inductive withdrawal of the bromine atom will likely lower the LUMO energy, making the molecule a better electron acceptor.
-
HOMO-LUMO Gap: The combined effects will likely result in a smaller HOMO-LUMO gap compared to benzyl alcohol, suggesting higher overall reactivity.
The following table presents a qualitative comparison based on established principles of physical organic chemistry and DFT studies on analogous systems.[5][6]
| Compound | Key Substituents | Expected HOMO-LUMO Gap (eV) | Expected Chemical Hardness (η) | Expected Reactivity |
| Benzyl Alcohol | None (Reference) | High | High | Moderate |
| This compound | -Br (meta, -I > +R) -CH₃ (para, +I, +R) | Low | Low | High |
| 4-Methylbenzyl Alcohol | -CH₃ (para, +I, +R) | Medium-High | Medium-High | Moderately High |
| 3-Bromobenzyl Alcohol | -Br (meta, -I > +R) | Medium-Low | Medium-Low | High |
Note: Lower chemical hardness (η) correlates with higher reactivity.[4]
Molecular Electrostatic Potential (MEP)
The MEP map would reveal the most probable sites for electrophilic and nucleophilic attack.
-
Nucleophilic Sites (Red/Yellow): The oxygen atom of the hydroxyl group will be the most electron-rich region, making it a prime target for protonation or coordination to Lewis acids.
-
Electrophilic Sites (Blue): The hydrogen of the hydroxyl group and, to a lesser extent, the benzylic carbon will be electron-deficient. The aromatic ring itself will have a complex potential due to the competing substituent effects.
Reaction Energetics: Oxidation to Aldehyde
A common reaction of benzyl alcohols is their oxidation to the corresponding benzaldehyde. This process is of immense industrial importance.[7][8] The reaction mechanism often involves the abstraction of the hydrogen from the hydroxyl group, followed by the abstraction of the benzylic hydrogen.
DFT calculations on similar systems show that electron-donating groups can lower the activation energy for this process.[9] The para-methyl group in this compound is expected to stabilize the transition state of the oxidation, potentially making it more susceptible to oxidation than unsubstituted benzyl alcohol.
Caption: A simplified pathway for catalytic alcohol oxidation.
Experimental Protocols for Validation
The following protocols are designed to experimentally validate the reactivity predictions derived from DFT studies.
Protocol 1: Competitive Oxidation Experiment
This experiment directly compares the oxidation rate of this compound against a standard, such as benzyl alcohol.
Objective: To determine the relative reactivity towards oxidation.
Materials:
-
This compound
-
Benzyl alcohol (or another reference alcohol)
-
Anisole (internal standard)
-
Oxidizing agent (e.g., MnO₂, PCC, or a catalytic system)[7]
-
Solvent (e.g., Dichloromethane)
-
Gas Chromatograph (GC) with a suitable column
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, the reference alcohol, and the internal standard (anisole) in the chosen solvent.
-
To a stirred reaction vessel, add a sub-stoichiometric amount of the oxidizing agent (e.g., 0.2 equivalents). This ensures the reaction does not go to completion, allowing for a rate comparison.
-
Initiate the reaction by adding an aliquot of the stock solution to the reaction vessel at a constant temperature (e.g., 25 °C).
-
Take samples from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each sample immediately (e.g., by filtering off the solid oxidant or adding a quenching agent).
-
Analyze the quenched samples by GC to determine the relative consumption of each alcohol with respect to the internal standard.
-
Interpretation: A faster disappearance of this compound relative to the reference alcohol confirms its higher reactivity towards oxidation, which would validate the DFT predictions.
Protocol 2: Hammett Analysis for Nucleophilic Substitution
This experiment can quantify the electronic effect of the 3-bromo-4-methyl substitution pattern on the rate of a reaction, such as an Sₙ1-type solvolysis.
Objective: To determine the Hammett substituent constant (σ) for the combined 3-Br, 4-Me group.
Materials:
-
This compound and a series of other meta- and para-substituted benzyl alcohols.
-
Reagent for conversion to a leaving group (e.g., thionyl chloride to make benzyl chlorides).
-
Solvent for solvolysis (e.g., 80% aqueous ethanol).
-
pH indicator or conductivity meter.
Procedure:
-
Synthesize the corresponding benzyl chlorides from the series of benzyl alcohols.
-
For each substituted benzyl chloride, conduct a solvolysis reaction in the chosen solvent system at a constant temperature.
-
Monitor the reaction rate by measuring the increase in H⁺ concentration (via titration or pH change) or the increase in conductivity as HCl is produced.
-
Calculate the first-order rate constant (k) for each substituted compound.
-
Plot log(k/k₀) versus the known Hammett substituent constant (σ) for the well-characterized substituents. (k₀ is the rate for the unsubstituted benzyl chloride).
-
Interpretation: The slope of this plot gives the reaction constant (ρ). By measuring the rate constant for the (3-bromo-4-methylphenyl)methyl chloride, its position on the Hammett plot will yield an experimental σ value for the 3-bromo-4-methyl group. A negative ρ value is expected for this reaction, and the position of the target compound will quantitatively show whether the combined substituents are electron-donating or withdrawing in this reaction context.
Conclusion
The theoretical analysis, grounded in the principles of Density Functional Theory, predicts that this compound is a highly reactive molecule. The combination of a meta-bromo and a para-methyl substituent leads to a reduced HOMO-LUMO gap, suggesting increased susceptibility to both oxidation and reduction compared to unsubstituted benzyl alcohol. Specifically, its reactivity towards oxidation is predicted to be enhanced. These computational insights provide a powerful hypothesis-driven framework for synthetic chemists. The provided experimental protocols offer a clear path to validating these theoretical predictions, bridging the gap between computational modeling and laboratory practice and enabling more efficient and informed drug development and materials science research.
References
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ResearchGate. Reaction of NO3 radical with benzyl alcohol - A DFT study. [Link]
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ResearchGate. DFT study on the reaction mechanisms behind the catalytic oxidation of benzyl alcohol into benzaldehyde by O2 over anatase TiO2 surfaces with hydroxyl groups: Role of visible-light irradiation. [Link]
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Semantic Scholar. Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. [Link]
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PubMed. DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. [Link]
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DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of a (3-Bromo-4-methylphenyl)methanol Derivative
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of molecular interactions, reaction mechanisms, and biological activity. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid.[1] This guide provides an in-depth, practical comparison of the X-ray crystallographic analysis of a derivative of (3-Bromo-4-methylphenyl)methanol, offering insights into experimental design, data interpretation, and comparison with structural analogues.
The Subject of Our Investigation: (3-Bromo-4-methylphenyl)methyl Acetate
To illustrate the principles and workflow of single-crystal XRD, we will focus on a representative derivative of this compound: (3-Bromo-4-methylphenyl)methyl acetate . This compound serves as an excellent model system, incorporating features common in pharmaceutical intermediates and other functional organic materials.
The "Why": Justifying the Crystallographic Approach
While spectroscopic techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular formula, they fall short of defining the precise spatial arrangement of atoms, including bond angles, torsion angles, and intermolecular interactions in the solid state. For a comprehensive understanding of a molecule's properties, particularly those influenced by its solid-state packing, such as solubility and stability, X-ray crystallography is indispensable.
However, the journey from a synthesized compound to a refined crystal structure is one of meticulous planning and execution. The primary challenge often lies in obtaining diffraction-quality single crystals.
Experimental Design and Protocol
Part 1: The Art and Science of Crystallization
The success of a single-crystal XRD experiment hinges on the quality of the crystal. For small organic molecules like our subject compound, several crystallization techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.
Common Crystallization Methods for Small Organic Molecules:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the sample in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant).[2] The slow diffusion of the precipitant's vapor into the sample solution reduces its solubility, leading to gradual crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
Step-by-Step Crystallization Protocol for (3-Bromo-4-methylphenyl)methyl Acetate:
-
Solvent Screening: Begin by testing the solubility of a small amount of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and toluene) to identify a suitable solvent system. For our target molecule, a mixture of ethyl acetate and hexane is a promising starting point.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (ethyl acetate) at room temperature or with gentle warming to achieve a clear, saturated, or near-saturated solution.
-
Setting up the Crystallization:
-
Vapor Diffusion (Recommended): Place approximately 1 mL of the prepared solution into a small vial. Place this vial inside a larger, sealed beaker containing a few milliliters of a precipitant (hexane). Over several days, the hexane vapor will diffuse into the ethyl acetate solution, inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of the precipitant (hexane) to remove any residual mother liquor and allow them to air dry briefly.
Part 2: From Crystal to Diffraction Pattern: Data Collection
With a suitable single crystal in hand, the next phase is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.
Workflow for Single-Crystal X-ray Data Collection:
Caption: A typical workflow for crystal structure solution and refinement.
Step-by-Step Structure Refinement Protocol using SHELXL:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.
-
Structure Solution: The initial atomic positions are determined using methods such as direct methods or Patterson methods.
-
Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This adjusts the atomic coordinates and isotropic displacement parameters.
-
Model Building: A difference Fourier map is calculated to locate missing atoms. These are then added to the model.
-
Anisotropic Refinement: The refinement is continued with anisotropic displacement parameters for non-hydrogen atoms, which models the thermal motion of atoms as ellipsoids.
-
Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement: The model is refined until convergence is reached, indicated by minimal shifts in the refined parameters and a low R-factor.
-
Validation and CIF Generation: The final structure is validated for its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF).
Comparative Crystallographic Analysis
To put the structural features of our hypothetical (3-Bromo-4-methylphenyl)methyl acetate into context, we will compare its plausible crystallographic data with that of two real, structurally related compounds: (4-Bromophenyl)methanol and Methyl 4-bromobenzoate . This comparison will highlight the influence of substituent changes on the crystal packing and molecular geometry.
| Parameter | (3-Bromo-4-methylphenyl)methyl Acetate (Hypothetical) | (4-Bromophenyl)methanol | Methyl 4-bromobenzoate [3] |
| CCDC Number | N/A | 192471 | 601165 |
| Chemical Formula | C₁₀H₁₁BrO₂ | C₇H₇BrO | C₈H₇BrO₂ |
| Molecular Weight | 243.09 g/mol | 187.03 g/mol | 215.04 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pbca |
| a (Å) | 10.5 | 11.934(2) | 15.989(3) |
| b (Å) | 8.2 | 5.869(1) | 13.886(3) |
| c (Å) | 13.6 | 10.125(2) | 7.147(1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.2 | 109.99(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1112.3 | 666.9(2) | 1585.9(5) |
| Z | 4 | 4 | 8 |
| Temperature (K) | 100 | 150 | 173 |
| R-factor (R1) | ~4.5% | 3.98% | 4.1% |
| Key Interactions | C-H···O hydrogen bonds, Br···O interactions | O-H···O hydrogen bonds forming chains, Br···Br interactions | Br···O interactions, C-H···π interactions |
Analysis of Structural Differences:
The comparison table reveals interesting trends. The presence of the hydroxyl group in (4-Bromophenyl)methanol facilitates the formation of strong O-H···O hydrogen bonds, which are a dominant feature of its crystal packing. In contrast, our hypothetical ester derivative and methyl 4-bromobenzoate lack this strong hydrogen bond donor and instead rely on weaker C-H···O and halogen···oxygen interactions to build their supramolecular structures.
The change in the substitution pattern and functional group also influences the crystal system and space group. While both benzyl alcohol derivatives crystallize in the common monoclinic P2₁/c space group, the benzoate ester adopts an orthorhombic packing. This highlights the subtle interplay of molecular shape and intermolecular forces in determining the final crystal lattice.
Alternative and Complementary Techniques
While single-crystal XRD is the definitive method for structure determination, other techniques can provide valuable information, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is used for crystalline powders and can provide information about the crystal system, unit cell parameters, and phase purity. It is also used in structure solution from powder data, though this is more challenging than with single-crystal data.
-
Three-Dimensional Electron Diffraction (3DED): A rapidly emerging technique that can be used to determine the structure of very small crystals (nanocrystals) that are not suitable for X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Crystallography: This method combines solid-state NMR spectroscopy with computational modeling to refine crystal structures, particularly for determining the positions of hydrogen atoms.
Conclusion
The X-ray crystallographic analysis of a small molecule like a derivative of this compound is a powerful tool for gaining a deep understanding of its structure and properties. From the initial challenge of crystallization to the final stages of structure refinement and validation, the process requires a blend of careful experimental technique and insightful data analysis. By comparing the resulting structure with those of its analogues, we can begin to unravel the complex relationship between molecular structure and solid-state behavior, a fundamental pursuit in modern chemistry and drug development.
References
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Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192–o1193. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 192471. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1632. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]
-
CCDC. (n.d.). Deposit a Structure. Retrieved from [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
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A Comparative Guide to the Assay of (3-Bromo-4-methylphenyl)methanol: The Ascendancy of Quantitative NMR
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate such as (3-Bromo-4-methylphenyl)methanol, used in the synthesis of more complex molecules, an accurate and robust purity assay is critical for ensuring the quality of the final drug product and the reproducibility of the manufacturing process.[1][2]
Traditionally, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[3] However, these methods are relative; their accuracy is contingent upon the availability of a highly characterized, identical reference standard for the analyte. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method that circumvents this dependency, offering a direct and highly accurate measure of purity.[4][5][6][7]
This guide provides a detailed, experience-driven comparison of qNMR with conventional chromatographic methods for the assay of this compound. We will explore the fundamental principles, deliver a field-tested experimental protocol, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the most suitable analytical strategy.
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike other spectroscopic or chromatographic techniques where the detector's response to an analyte is compound-specific, qNMR operates on a fundamental principle of nuclear physics: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6][7][8] When experimental conditions are properly controlled, every proton (¹H nucleus) in a sample produces the same response, regardless of its chemical environment.[4][9] This "universal" response factor allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, positioning qNMR as a primary ratio method of measurement.
The purity of the analyte (Pa) is calculated using a universal equation that relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[4]
Pₐ = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I : Integral value of the selected resonance signal
-
N : Number of protons giving rise to the selected signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
ₐ : Analyte (this compound)
-
ₛₜᏧ : Internal Standard
This direct, stoichiometric relationship is the source of qNMR's power, eliminating the need for analyte-specific calibration curves and reducing the potential for errors associated with reference standard characterization.[6][7]
Experimental Workflow: qNMR Assay of this compound
The following protocol is a self-validating system designed for accuracy and reproducibility, grounded in principles outlined by the United States Pharmacopeia (USP) General Chapter <761> and the International Conference on Harmonisation (ICH) guidelines.[10][11][12][13]
Diagram: qNMR Assay Workflow
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Bromo-4-methylphenyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Bromo-4-methylphenyl)methanol (CAS No. 68120-35-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated aromatic alcohol. Its structure, containing a bromine atom, dictates its classification and disposal pathway. While comprehensive toxicological data for this specific isomer is not fully available, data from closely related brominated compounds necessitates treating it with significant caution.
The primary causality for its hazardous classification stems from its nature as a brominated organic compound. Such compounds are regulated because their improper disposal can lead to environmental persistence and the formation of harmful byproducts. The recommended disposal method is typically high-temperature incineration at a licensed facility, which can break down the molecule into less harmful components.[1][2]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 68120-35-4 | [3][4][5][6] |
| Molecular Formula | C₈H₉BrO | [3][5] |
| Molecular Weight | 201.06 g/mol | [3] |
| Synonyms | 3-Bromo-4-methylbenzyl alcohol | [3] |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [7][8][9] |
| Waste Classification | Halogenated Organic Waste | [2][10] |
Core Principles of Compliant Disposal
The disposal of laboratory chemicals is strictly governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11] This framework operates on a "cradle-to-grave" principle, meaning the generator of the waste is responsible for it from creation to final disposal.[12]
The Three Pillars of this compound Disposal:
-
Do Not Dispose via Sink or General Trash: This is the most critical rule. Disposing hazardous chemicals down the drain can interfere with wastewater treatment processes and release toxic substances into the environment.[13][14] Discarding it in the general trash can endanger sanitation workers and lead to landfill contamination.
-
Segregation is Mandatory: this compound must be disposed of as halogenated organic waste .[2][10] It is imperative to keep this waste stream separate from non-halogenated solvents, aqueous waste, and solid waste to prevent dangerous reactions and to ensure it is sent to the correct type of disposal facility.[10][15] Mixing waste streams can make them unsuitable for recycling or recovery and dramatically increase disposal costs.[10]
-
Engage Professional Disposal Services: All chemical waste must be handled by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EH&S) department.[1]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final hand-off.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the following:
-
Chemical Splash Goggles: To protect against splashes to the eyes.
-
Nitrile or Neoprene Gloves: Check the manufacturer's compatibility chart for appropriate glove selection.
-
Fully-Buttoned Laboratory Coat: To protect skin and clothing.
-
Work within a Chemical Fume Hood: All transfers of this chemical, especially if it is in a volatile solvent, should be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[16]
Step 2: Waste Container Selection and Preparation
The integrity of the disposal process begins with the container.
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with brominated organic compounds.[11][13] Often, the original product bottle is suitable. Alternatively, use designated halogenated waste containers provided by your institution's EH&S department.[10] Ensure the container's cap can be sealed tightly.[13][14]
-
Rinse and Dry Reused Containers: If reusing a container, it must be triple-rinsed, and the rinsate must be collected as hazardous waste.[13][15] The container should be dry to prevent reactions with the waste being added.[13]
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety.[17]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.
-
Content Identification: Clearly write the words "Hazardous Waste " and the full chemical name: "This compound ".[14][17]
-
List All Components: If it is a solution, list all chemical constituents, including solvents and their approximate percentages or volumes.[13]
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) .
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][17]
-
Segregation: Store the halogenated waste container away from incompatible materials, especially flammable solvents (without halogens), strong oxidizers, acids, and bases.[15][16] Use secondary containment bins to segregate different waste types.[11][15]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[13][14] This prevents the release of vapors.
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Fill containers to no more than 90% capacity to allow for expansion.[11]
-
Request Pickup: Once the container is full or is no longer needed, submit a chemical waste pickup request to your institution's EH&S department.[15] They are trained to handle, transport, and arrange for the final disposal of the waste at a licensed facility in compliance with all regulations.[11][14]
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated, sealable container for disposal as hazardous waste.[1][18]
-
Label and Dispose: Label the spill cleanup waste clearly (e.g., "this compound Spill Debris") and dispose of it through your EH&S department.[13]
-
Report: Report the incident to your supervisor or laboratory safety officer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Chapter 20: Chemical Waste Management . (2025). University of Nevada, Reno. [Link]
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Laboratory chemical waste must be disposed of in accordance with local, state, and federal requirements . The University of Tennessee Knoxville. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials . (1983). U.S. Environmental Protection Agency. [Link]
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This compound, 95% Purity, C8H9BrO, 25 grams . CP Lab Safety. [Link]
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MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol . Capot Chemical Co., Ltd. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for (3-Bromo-4-methylphenyl)methanol
As a Senior Application Scientist, my priority is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides a detailed operational and safety framework for (3-Bromo-4-methylphenyl)methanol (CAS: 68120-35-4), a key building block in synthetic chemistry. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to protect both the researcher and the integrity of the experiment.
Hazard Assessment & Risk Mitigation
This compound is a halogenated aromatic alcohol. While comprehensive toxicological data for this specific compound is not fully detailed, its structural class necessitates a cautious approach.[1] Hazards can be inferred from its classification and the behavior of similar halogenated organic compounds, which are often irritants and can be absorbed through the skin.[2][3]
The primary risks associated with this compound are acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[4] Therefore, mitigating exposure through inhalation, dermal contact, and ingestion is the cornerstone of safe handling.
Table 1: GHS Hazard Classification for this compound and Structural Isomers
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [4] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [4] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation |[1][4] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE, the rationale behind each choice, and best practices for their use.
Table 2: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices | Rationale |
|---|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or preparing solutions where splashing is possible.[5] | Protects against accidental splashes of the solid or its solutions, which can cause serious eye irritation.[4] The face shield provides a secondary barrier for the entire face. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with standard nitrile gloves is recommended. For direct handling or extended tasks, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[5][6] Gloves must be changed immediately upon contamination. | Halogenated organic compounds can be absorbed through the skin.[3] Double-gloving provides protection against minor tears and reduces the risk of exposure during glove removal. Neoprene or butyl rubber offers superior resistance to many organic solvents. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat, fully buttoned, is mandatory. Ensure the material is appropriate for handling organic chemicals.[6][7] | Protects skin and personal clothing from contamination by dust or splashes.[8] |
| Respiratory | Use within a certified Chemical Fume Hood | All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood. | As the compound may cause respiratory irritation, and its vapors are potentially harmful, a fume hood is the primary engineering control to prevent inhalation exposure.[1][2][7] |
Engineering Controls & Safe Handling Workflow
A safe environment is as crucial as the PPE worn within it. The following workflow integrates necessary engineering controls with procedural steps to minimize risk at every stage.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All manipulations must occur here.[7]
-
Emergency Eyewash & Shower: Must be located nearby, unobstructed, and verified to be operational.[2][9]
-
Spill Kit: A kit containing absorbent materials suitable for organic compounds should be readily available.[2]
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Before introducing the chemical, ensure the fume hood is operational and the work area is decontaminated and free of clutter.
-
Assemble all necessary glassware, reagents, and waste containers inside the fume hood.
-
Don all required PPE as detailed in Table 2 before proceeding.[6]
-
-
Handling the Solid Compound (Weighing):
-
Perform all weighing operations within the fume hood or in a ventilated balance enclosure to contain any dust.
-
Use a disposable weigh boat to avoid contaminating laboratory balances.
-
Handle the container and transfer tools (e.g., spatula) carefully to minimize the generation of airborne dust.[1]
-
-
Preparing a Solution:
-
Place the flask or beaker containing the solvent inside the fume hood.
-
Slowly add the pre-weighed this compound to the solvent to prevent splashing.
-
Keep the container covered or sealed when not actively in use.[2]
-
-
Post-Handling Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment within the fume hood that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Caption: Workflow for safe handling, from preparation to cleanup.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[1][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.
-
Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a suitable absorbent material (e.g., vermiculite or chemical absorbent pads). Sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste.[1] Ventilate the area thoroughly.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are mandated by regulatory bodies and are essential for environmental and personal safety.
-
Waste Segregation: this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[3][7] Do not mix with non-halogenated waste.
-
Solid Waste: Dispose of the pure compound, any reaction byproducts, and contaminated absorbent materials from spills into a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Solvents used to create solutions or clean glassware contaminated with the compound must be collected in a labeled container for halogenated liquid waste.[3] Never pour this waste down the drain.[7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag or container and disposed of as hazardous solid waste according to your institution's guidelines.
-
Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety office.[1]
References
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PubChem. (3-Bromo-4-methylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
